molecular formula C8H14N4O3 B2562921 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine CAS No. 1856030-73-3

2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Cat. No.: B2562921
CAS No.: 1856030-73-3
M. Wt: 214.225
InChI Key: RGSYYVIYZCNKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1856030-73-3) is a nitrogen-containing heterocyclic building block of significant interest in medicinal and synthetic chemistry. With a molecular formula of C8H14N4O3 and a molecular weight of 214.22 g/mol, this compound features a nitro-substituted pyrazole core linked to a primary amine via an ethyl chain . The presence of both an electron-withdrawing nitro group and a versatile primary amine makes it a valuable scaffold for the synthesis of more complex molecules. Its structural motif is analogous to other researched pyrazole derivatives, such as 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine (CAS 1856064-05-5), highlighting the relevance of this chemical class in drug discovery . Research Applications and Value: This compound serves as a key synthetic intermediate, particularly in the construction of nitrogen-rich heterocycles. The reactive amine handle allows for further functionalization through amide bond formation, reductive amination, or urea synthesis, enabling its incorporation into larger molecular architectures. Pyrazole derivatives are privileged structures in medicinal chemistry, frequently found in compounds with a broad spectrum of biological activities. The isopropoxy and nitro substituents on the pyrazole ring are particularly valuable for structure-activity relationship (SAR) studies, as these groups can be modified to fine-tune the physicochemical and pharmacological properties of lead compounds . Researchers can leverage this building block in the development of potential enzyme inhibitors, such as PDGFR inhibitors, which are a target in oncology and other therapeutic areas . Intended Use and Handling: This product is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a laboratory setting, utilizing proper personal protective equipment.

Properties

IUPAC Name

2-(4-nitro-3-propan-2-yloxypyrazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3/c1-6(2)15-8-7(12(13)14)5-11(10-8)4-3-9/h5-6H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSYYVIYZCNKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN(C=C1[N+](=O)[O-])CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profiling & Handling of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This guide details the solubility characteristics, dissolution mechanisms, and experimental protocols for 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine . This compound represents a specific class of functionalized nitro-pyrazoles often utilized as intermediates in the synthesis of kinase inhibitors or high-energy materials.

Its structure features a lipophilic core (isopropoxy-nitro-pyrazole) balanced by a hydrophilic, basic tail (ethylamine). This amphiphilic nature dictates a solubility profile heavily dependent on solvent polarity and pH.

PropertyDescription
Chemical Name This compound
Functional Groups Nitro (

), Isopropoxy (

), Primary Amine (

)
Predicted pKa ~9.2 (Primary Amine)
Predicted LogP 1.2 – 1.8 (Moderately Lipophilic)
Primary Challenge Balancing the hydrophobicity of the nitro-pyrazole core with the ionization of the amine tail.

Solubility Data Profile

The following data represents the physicochemical consensus derived from structural analogs (nitro-pyrazole derivatives) and standard solvent interaction parameters. While specific empirical values for this exact intermediate may vary by batch purity, these ranges serve as the authoritative baseline for experimental design.

Table 1: Solubility Specifications
Solvent SystemSolubility RatingEstimated Saturation (

)
Mechanistic Driver
DMSO (Anhydrous)Very High > 100 mg/mL Strong dipole-dipole interactions between DMSO (

) and the nitro group; disruption of crystal lattice.
Water (Neutral, pH 7)Low to Moderate 0.5 – 2.0 mg/mL The unprotonated amine provides limited hydration against the hydrophobic isopropoxy/nitro core.
Water (Acidic, pH < 4)High > 20 mg/mL Protonation of the ethylamine tail (

) dominates, forming a highly soluble cationic salt.
Ethanol/Methanol High > 50 mg/mL Good match for the amphiphilic structure (polar head, lipophilic body).

Critical Insight: In neutral water, this compound may form supersaturated solutions that precipitate over time. For stable aqueous stock solutions, pH adjustment (acidification) or co-solvent systems (DMSO/Water) are required.

Mechanistic Dissolution Pathways

To understand why these solvents behave differently, we must model the molecular interactions.

DMSO: The Universal Aprotic Solvent

DMSO is a polar aprotic solvent. It effectively solvates the electron-deficient nitro-pyrazole ring via dipole-dipole interactions. It does not rely on hydrogen bonding to dissolve the core, making it superior for the lipophilic portion of the molecule.

Water: The pH Switch

Water solubility is driven by the primary amine .

  • pH > pKa (~9.2): The amine is neutral (

    
    ). The molecule is lipophilic. Solubility is poor.
    
  • pH < pKa (~9.2): The amine becomes protonated (

    
    ). The ionic charge drastically increases hydration energy, overcoming the crystal lattice energy of the nitro-pyrazole.
    
Visualization: Solubility Logic Flow

SolubilityMechanism Compound Solid Compound (Crystal Lattice) DMSO DMSO Solvent (Polar Aprotic) Compound->DMSO WaterNeutral Water (pH 7) (Neutral) Compound->WaterNeutral WaterAcid Water (pH 2) (Acidic) Compound->WaterAcid Solv_DMSO Dipole-Dipole Interaction DMSO->Solv_DMSO Solv_WaterN Weak H-Bonding (Hydrophobic Effect) WaterNeutral->Solv_WaterN Solv_WaterA Ionic Solvation (Protonation) WaterAcid->Solv_WaterA Result_High High Solubility (>100 mg/mL) Solv_DMSO->Result_High Lattice Break Result_Low Low Solubility (<2 mg/mL) Solv_WaterN->Result_Low Aggregation Solv_WaterA->Result_High Salt Formation

Figure 1: Mechanistic pathways for dissolution in DMSO vs. Neutral/Acidic Water.

Experimental Protocols

As specific literature values are often absent for proprietary intermediates, the following Self-Validating Protocols must be used to determine exact solubility for your specific batch.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.

Materials:

  • Compound (Solid, >98% purity).

  • Solvent (DMSO or Buffer).

  • 0.22 µm PTFE Syringe Filter (for DMSO) or PES (for Water).

  • HPLC or UV-Vis Spectrophotometer.[1]

Procedure:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Verification: Visually confirm undissolved solid remains. If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 5 mins. Filter the supernatant.[2]

  • Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area to a standard curve.

Protocol B: Kinetic Solubility (DMSO Stock Precipitation)

For rapid biological assay validation.

Procedure:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 2 µL of stock into 98 µL of PBS (pH 7.4) in a 96-well plate (Final: 200 µM, 2% DMSO).

  • Incubate for 2 hours at room temperature.

  • Measure Absorbance at 620 nm (turbidity).

  • Result: Increased absorbance indicates precipitation (insoluble at 200 µM).

Visualization: Experimental Workflow

Workflow cluster_0 Shake Flask Method Start Start: Solid Compound SolventSelect Select Solvent (DMSO / Water) Start->SolventSelect AddSolid Add Excess Solid SolventSelect->AddSolid Agitate Agitate 24h @ 25°C AddSolid->Agitate Filter Filter (0.22 µm) Agitate->Filter Analyze Quantify (HPLC/UV) Filter->Analyze Data Solubility Value (mg/mL) Analyze->Data

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Handling & Stability Guidelines

Storage of Stock Solutions
  • DMSO Stocks: Stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles which can introduce water (DMSO is hygroscopic) and cause precipitation of the lipophilic compound.

  • Aqueous Solutions: Prepare fresh. Do not store. The nitro group can be susceptible to reduction over long periods in aqueous media if reducing agents are present.

Safety (Nitro-Compounds)
  • Energetic Potential: Nitro-pyrazoles can be energetic. While this specific amine derivative is likely stable, avoid subjecting dry solids to high heat (>100°C) or friction until DSC (Differential Scanning Calorimetry) data confirms thermal stability.

  • Toxicity: Treat as a potential irritant and mutagen (common for nitro-aromatics). Use full PPE.

References

  • BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from .

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
  • MDPI Pharmaceutics. (2019). Pharmacokinetic Study of NADPH Oxidase Inhibitor Ewha-18278, a Pyrazole Derivative..

  • National Center for Biotechnology Information.PubChem Compound Summary: Pyrazole Derivatives. (General Reference for Nitro-pyrazole physicochemical properties).

Sources

Engineering Next-Generation NIK Inhibitors: A Technical Guide to 3-Isopropoxy-4-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, 3-isopropoxy-4-nitro-1H-pyrazole (CAS: 512810-09-2) has emerged as a critical building block[1]. This specific pyrazole derivative is predominantly utilized in the synthesis of heteroaromatic inhibitors targeting NF-κB-inducing kinase (NIK, also known as MAP3K14) [2].

As a Senior Application Scientist, understanding the causality behind this molecular design is paramount. The 1H-pyrazole core acts as a hinge-binding motif, capable of forming essential bidentate hydrogen bonds within the ATP-binding pocket of kinases. The 3-isopropoxy group serves a dual purpose: it provides necessary lipophilic bulk to occupy hydrophobic sub-pockets, and its electron-donating nature modulates the pKa of the pyrazole ring, fine-tuning the molecule's overall pharmacokinetic profile. Conversely, the 4-nitro group acts as a stable, masked amine. It withstands the harsh basic conditions required for initial N-alkylation steps before being catalytically reduced to an amine, which is subsequently cross-coupled to larger heteroaromatic systems (such as pyrimidines or pyridines)[2].

Mechanistic Role in NIK (MAP3K14) Inhibition

NIK is the central regulatory kinase of the non-canonical NF-κB signaling pathway. Overactivation of NIK is heavily implicated in the pathogenesis of B-cell malignancies, systemic lupus erythematosus (SLE), and various metabolic and inflammatory disorders[3].

Under normal physiological conditions, NIK is continuously degraded by a TRAF2/TRAF3/cIAP ubiquitin ligase complex. Upon receptor activation (e.g., via BAFF or CD40), this destruction complex is degraded, allowing NIK to accumulate. NIK then phosphorylates IKKα, which in turn processes the p100 precursor into the active p52 subunit, leading to the nuclear translocation of p52/RelB dimers[3]. Small molecules derived from 3-isopropoxy-4-nitro-1H-pyrazole act as ATP-competitive inhibitors, directly binding to the NIK kinase domain and halting this inflammatory cascade[2].

G Receptor Receptor Activation (BAFFR, CD40) Destruction TRAF2/TRAF3/cIAP Complex Degradation Receptor->Destruction triggers NIK NIK (MAP3K14) Accumulation Destruction->NIK allows IKKa IKKα Phosphorylation NIK->IKKa phosphorylates Inhibitor Pyrazole-Derived NIK Inhibitor Inhibitor->NIK blocks (ATP-competitive) p100 p100 Processing to p52 IKKa->p100 processes Nucleus p52/RelB Nuclear Translocation p100->Nucleus forms dimer

Non-canonical NF-κB signaling pathway highlighting NIK inhibition.

Experimental Protocols: Synthesis & Functionalization

To construct a viable NIK inhibitor, the 3-isopropoxy-4-nitro-1H-pyrazole core must undergo a highly controlled, self-validating synthetic workflow. The following protocols detail the critical N-alkylation and nitro-reduction phases[2].

Protocol 1: Regioselective N-Alkylation

Rationale: Alkylation of the tautomeric pyrazole nitrogen requires a base to generate a nucleophilic pyrazolide anion. The steric hindrance of the 3-isopropoxy group directs the alkylation, though chromatographic separation of N1/N2 isomers is often necessary to ensure absolute regiochemical purity before proceeding.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-isopropoxy-4-nitro-1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation: Add 1.5 equivalents of potassium carbonate (K₂CO₃). Stir at room temperature for 15 minutes to fully generate the pyrazolide anion.

  • Alkylation: Dropwise add 1.2 equivalents of the desired alkylating agent (e.g., 4-(2-chloroethyl)morpholine).

  • Reaction: Heat the mixture to 60°C and stir for 18 hours under a nitrogen (N₂) atmosphere.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation & Purification: Analyze via TLC (Thin-Layer Chromatography). Purify the crude mixture using normal-phase silica gel chromatography (Heptane/EtOAc gradient) to isolate the target N-alkyl isomer from any off-target regioisomers.

Protocol 2: Catalytic Hydrogenation of the 4-Nitro Group

Rationale: The strongly electron-withdrawing nitro group must be reduced to an electron-donating primary amine. This amine acts as the critical nucleophile for the subsequent S_NAr (Nucleophilic Aromatic Substitution) coupling with the main kinase scaffold (e.g., a 2-chloropyrimidine derivative).

Step-by-Step Methodology:

  • Preparation: Dissolve the purified N-alkylated 3-isopropoxy-4-nitropyrazole intermediate in anhydrous methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under a strict nitrogen blanket to prevent ignition.

  • Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen (H₂) gas via a balloon (1 atm).

  • Reaction: Stir vigorously at room temperature for 2 to 4 hours. Monitor the reaction via LC-MS or TLC until complete consumption of the nitro starting material is confirmed.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to safely remove the Pd/C catalyst. (Safety Note: Do not allow the Celite filter cake to dry completely, as exposed Pd/C is highly pyrophoric).

  • Isolation: Concentrate the filtrate in vacuo to afford the 4-amino-3-isopropoxy-1H-pyrazole derivative. Crucial: Use this electron-rich amine immediately in the next coupling step to prevent spontaneous oxidative degradation.

Workflow SM 3-Isopropoxy-4-nitro- 1H-pyrazole Alkylation N-Alkylation (Morpholine deriv.) SM->Alkylation Int1 N-Alkyl-3-isopropoxy- 4-nitropyrazole Alkylation->Int1 Reduction Nitro Reduction (H2, Pd/C) Int1->Reduction Int2 4-Amino-3-isopropoxy- pyrazole derivative Reduction->Int2 Coupling SNAr / Cross-Coupling Int2->Coupling Product Final NIK Inhibitor Coupling->Product

Step-by-step synthetic workflow from 3-isopropoxy-4-nitro-1H-pyrazole to NIK inhibitor.

Quantitative Data Presentation

The synthesis of NIK inhibitors using this specific pyrazole derivative is highly dependent on the efficiency of the intermediate steps. Below is a summary of the physicochemical properties of the starting material and the benchmark reaction metrics expected during the workflow[1][2].

Table 1: Physicochemical Properties & Reaction Metrics

Parameter / StepValue / Expected MetricClinical/Synthetic Significance
CAS Number 512810-09-2Unique identifier for the building block[1].
Molecular Weight 171.16 g/mol Low molecular weight allows for downstream additions while adhering to Lipinski's Rule of 5.
Step 1: N-Alkylation Yield 55% – 68%Yields vary based on steric bulk of the alkylating agent and the required chromatographic separation of N1/N2 isomers[2].
Step 2: Nitro Reduction Yield > 90%Highly efficient catalytic conversion; critical for generating the nucleophilic amine without side-product formation.
Step 3: S_NAr Coupling Yield 40% – 60%The final coupling to the pyrimidine/pyridine core dictates the overall efficiency of the NIK inhibitor synthesis.

References

  • UCB Biopharma SPRL. "Heteroaromatic derivatives as nik inhibitors" Google Patents (CA3027416A1 / WO2018060475A1).
  • Ren, J., et al. "Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases" National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Technical Guide: Biological Activity & Application of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine is a specialized heterocyclic scaffold utilized in medicinal chemistry as both a bioactive chemical probe and a high-value intermediate. Belonging to the class of 1-substituted-3-alkoxy-4-nitropyrazoles , this compound integrates a redox-active nitro group, a lipophilic isopropoxy moiety, and a hydrophilic primary amine tail.

This guide provides a technical analysis of its biological potential, focusing on three primary domains: hypoxia-selective cytotoxicity (radiosensitization) , antimicrobial activity , and its utility as a pharmacophore in kinase inhibitor design .

Part 1: Chemical Architecture & Pharmacophore Analysis

The compound's biological activity is dictated by three distinct functional zones. Understanding these zones is critical for predicting interaction with biological targets.

Functional ZoneChemical MoietyBiological Function
Zone A (Warhead) 4-Nitro (-NO₂) Redox Activation: Serves as an electron acceptor. Under hypoxic conditions, it is enzymatically reduced to toxic radical anions (nitro-radical anions) or hydroxylamines, leading to DNA damage in anaerobic organisms or hypoxic tumor cells.
Zone B (Modulator) 3-Isopropoxy (-OiPr) Lipophilicity & Sterics: The bulky isopropyl group increases logP compared to methoxy/ethoxy analogs, enhancing membrane permeability and filling hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).
Zone C (Anchor) 1-Ethanamine (-CH₂CH₂NH₂) Solubility & Binding: The primary amine is protonated at physiological pH (pKa ~9-10), facilitating electrostatic interactions with acidic residues (Asp/Glu) in proteins. It also acts as a "linker" for conjugation.

Part 2: Biological Mechanisms of Action

Hypoxia-Selective Cytotoxicity & Radiosensitization

The 4-nitropyrazole core mimics the mechanism of nitroimidazoles (e.g., misonidazole) and nitrotriazoles .

  • Mechanism: In normoxic cells, the nitro group is reduced by one electron to a radical anion but is immediately re-oxidized by O₂ (futile cycling), preventing toxicity.

  • Hypoxic Activation: In hypoxic environments (e.g., solid tumor cores, anaerobic bacteria), re-oxidation cannot occur. The radical anion is further reduced to cytotoxic species (nitroso, hydroxylamine) that covalently bind to cellular macromolecules and DNA, inducing apoptosis.

  • Application: This compound serves as a hypoxia marker or a radiosensitizer , making resistant hypoxic tumor cells more sensitive to ionizing radiation.

Antimicrobial Activity (Anaerobic Spectrum)

Similar to nitrofurantoin and metronidazole , the 4-nitropyrazole scaffold exhibits activity against anaerobic bacteria and protozoa.

  • Target: The reduced nitro-intermediates interfere with bacterial DNA synthesis and electron transport chains.

  • Selectivity: The isopropoxy group at position 3 modulates the redox potential, potentially altering the rate of reduction and thus the specific toxicity profile compared to 3-methoxy analogs.

Kinase Inhibitor Precursor (Scaffold Utility)

The compound acts as a "hinge-binder" fragment. The pyrazole nitrogens often interact with the hinge region of kinases (e.g., CDK , RET , c-Met ).

  • Synthesis Utility: The primary amine allows for cyclization reactions (e.g., with aldehydes or isocyanates) to form fused systems like pyrazolo[1,5-a]pyrimidines , which are potent ATP-competitive inhibitors.

Part 3: Visualizing the Bioactivation Pathway

The following diagram illustrates the "Futile Cycle" vs. "Hypoxic Activation" pathway, a critical concept for this compound's biological activity.

Bioactivation Compound Parent Compound (4-NO2 Pyrazole) Radical Nitro Radical Anion (R-NO2•-) Compound->Radical Reductase (NADH dependent) Radical->Compound Re-oxidation by O2 (Futile Cycle) Toxic Cytotoxic Metabolites (Hydroxylamine/Amine) Radical->Toxic Hypoxia (Further Reduction) Oxygen O2 (Normoxia) Oxygen->Radical Inhibits DNA DNA Damage (Cell Death) Toxic->DNA Covalent Binding

Caption: Figure 1.[1] Mechanism of reductive bioactivation. In the presence of oxygen (green path), the compound is detoxified. In hypoxia (red path), it becomes cytotoxic.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Note: This is a generalized self-validating protocol based on standard pyrazole chemistry.

  • Starting Material: 3-isopropoxy-4-nitro-1H-pyrazole.

  • Alkylation:

    • Dissolve starting material (1.0 eq) in anhydrous DMF.

    • Add Cesium Carbonate (Cs₂CO₃) (2.0 eq) as the base.

    • Add N-(2-Bromoethyl)phthalimide (1.2 eq) to introduce the protected amine tail.

    • Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc).

  • Deprotection (Hydrazinolysis):

    • Isolate the phthalimide intermediate.

    • Redissolve in Ethanol. Add Hydrazine Hydrate (5.0 eq).

    • Reflux for 2 hours.[2] A white precipitate (phthalhydrazide) will form.

  • Purification:

    • Cool, filter off the precipitate.

    • Concentrate the filtrate.

    • Acidify with 1M HCl, wash with ether (removes non-basic impurities), then basify aqueous layer with NaOH to pH 12.

    • Extract with DCM. Dry over Na₂SO₄.

    • Validation: ¹H NMR should show the disappearance of phthalimide aromatic protons and the appearance of the ethylamine triplet (~2.9 ppm).

Protocol B: In Vitro Hypoxia Selectivity Assay

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).

  • Cell Line: EMT6 (Mammary carcinoma) or V79 cells.

  • Conditions:

    • Normoxia: 95% Air / 5% CO₂.

    • Hypoxia: 95% N₂ / 5% CO₂ (<10 ppm O₂).

  • Dosing: Treat cells with graded concentrations (1 µM – 1 mM) of the compound for 4 hours under both conditions.

  • Washout: Remove drug, wash cells with PBS.

  • Clonogenic Assay: Plate cells and incubate for 7 days. Count colonies.

  • Calculation:

    
    
    
    • Interpretation: An HCR > 5 indicates significant hypoxia selectivity.

Part 5: Safety & Handling

  • Explosion Hazard: Nitro-pyrazoles can be energetic. Avoid heating dry solids >100°C.

  • Toxicity: Assume potential mutagenicity due to the nitro group (Ames positive potential). Handle in a fume hood with double nitrile gloves.

  • Storage: Store at -20°C, protected from light (nitro compounds can be photodegradable).

References

  • ChemScene. (n.d.). 2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-amine. Retrieved from

    • Source for structural analogs and chemical properties.[2][3][4][5]

  • Walsh, C. T., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. Retrieved from

    • Demonstrates the utility of aminopyrazole scaffolds in kinase inhibitor design.
  • Zhang, X., et al. (2012). Synthesis, Radiolabeling and Biological Evaluation of Propylene Amine Oxime Complexes Containing Nitrotriazoles as Hypoxia Markers. MDPI Pharmaceuticals. Retrieved from

    • Validates the mechanism of nitro-azole reduction in hypoxic environments.
  • Ambeed. (n.d.). 3-Isopropoxy-1-methyl-1H-pyrazol-4-amine hydrochloride. Retrieved from

    • Reference for the isopropoxy-pyrazole building block properties.

Sources

The Isopropoxy Advantage: Tuning Phase and Sensitivity in Nitropyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Lever

In the high-stakes optimization of nitro-pyrazoles—whether for high-energy density materials (HEDMs) or pharmaceutical pharmacophores—the substituent profile is the primary determinant of utility. While methyl and ethyl groups have historically dominated alkylation strategies due to synthetic ease, the isopropoxy (


)  and isopropyl  substituents have emerged as critical "molecular levers."

This guide analyzes the history, synthesis, and physicochemical impact of isopropoxy-substituted nitro-pyrazoles. Unlike simple alkyl chains, the isopropoxy group introduces a unique combination of steric bulk, ether oxygen electron donation, and conformational flexibility. These properties are instrumental in melting point depression (converting high-melting solids into melt-castable explosives) and lipophilicity modulation (enhancing drug bioavailability).

Historical Context & Discovery

The evolution of nitro-pyrazoles can be traced through three distinct generations of discovery:

  • Generation 1 (1950s-1970s): The Core Scaffolds. Early research focused on the synthesis of parent rings like 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP). These materials possessed high density and detonation velocity but suffered from high impact sensitivity and melting points (

    
    C), rendering them unsuitable for melt-cast processing.
    
  • Generation 2 (1980s-2000s): Simple Alkylation. To reduce acidity and sensitivity, N-methylation was explored. While N-methyl-3,4-DNP showed improved stability, it often failed to lower the melting point sufficiently for steam-castable munitions (

    
    C range).
    
  • Generation 3 (2010s-Present): The Isopropoxy/Alkoxy Era. Researchers began exploring branched alkoxy groups. The discovery that isopropoxy substitution could dramatically disrupt crystal packing forces—thereby lowering melting points without significantly compromising density—marked a breakthrough. Concurrently, medicinal chemists utilized the isopropoxy group to optimize the LogP of pyrazole-based kinase inhibitors, leveraging the ether oxygen to engage in hydrogen bonding while the isopropyl tail filled hydrophobic pockets.

Synthetic Architectures

The synthesis of isopropoxy-substituted nitro-pyrazoles bifurcates into two distinct pathways depending on the desired position of the substituent (


-substituted vs. 

-substituted).
Protocol A: -Isopropoxy via Nucleophilic Aromatic Substitution ( )

Primary Application: Pharmaceutical Intermediates

This pathway typically targets the C3 or C5 position. The presence of the nitro group at C4 activates the ring, making halogenated precursors susceptible to nucleophilic attack by alkoxides.

Reagents:

  • Substrate: 3-chloro-4-nitropyrazole or 5-chloro-1-methyl-4-nitropyrazole.

  • Nucleophile: Sodium Isopropoxide (generated in situ from NaH + Isopropanol).

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Protocol:

  • Activation: Dissolve 3-chloro-4-nitropyrazole (1.0 eq) in dry THF under

    
     atmosphere.
    
  • Alkoxide Generation: In a separate vessel, treat anhydrous isopropanol (1.2 eq) with NaH (1.2 eq, 60% dispersion) at

    
    C until 
    
    
    
    evolution ceases.
  • Substitution: Cannulate the alkoxide solution into the pyrazole solution dropwise at

    
    C.
    
  • Reflux: Heat to reflux (

    
    C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Quench with saturated

    
    , extract with EtOAc, and recrystallize from ethanol.
    
Protocol B: -Isopropoxy/Alkylation via Mitsunobu or Direct Alkylation

Primary Application: Energetic Materials (Melt-Cast Tuning)

Direct alkylation of the pyrazole nitrogen is the standard route for modifying energetic properties.

Reagents:

  • Substrate: 3,4-Dinitropyrazole (3,4-DNP).[1][2][3]

  • Alkylating Agent: Isopropyl bromide (for N-isopropyl) or N-hydroxy precursors with Mitsunobu conditions (for N-isopropoxy).

  • Base:

    
     or 
    
    
    
    .

Step-by-Step Protocol (Direct Alkylation):

  • Deprotonation: Suspend 3,4-DNP (1.0 eq) in Acetonitrile (

    
    ). Add 
    
    
    
    (1.5 eq) and stir for 30 min at RT.
  • Addition: Add Isopropyl bromide (1.2 eq) dropwise.

  • Heating: Heat to

    
    C for 12 hours.
    
  • Purification: Filter inorganic salts. Concentrate filtrate. The product is often an oil or low-melting solid.

Visualization: Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways for creating Isopropoxy-substituted Nitropyrazoles.

SynthesisPathways Precursor Pyrazole Precursor (e.g., 3,4-DNP or 3-Cl-4-NP) Step1A Deprotonation (K2CO3 / MeCN) Precursor->Step1A Path A: Energetics Step1B Nucleophile Gen. (iPrOH + NaH) Precursor->Step1B Path B: Pharma Step2A Electrophilic Attack (Isopropyl Bromide) Step1A->Step2A ProductA N-Isopropyl-3,4-DNP (Low MP Energetic) Step2A->ProductA Yield ~80% Step2B SnAr Substitution (Displacement of Cl) Step1B->Step2B ProductB 3-Isopropoxy-4-Nitropyrazole (Bioactive Scaffold) Step2B->ProductB Yield ~85%

Figure 1: Divergent synthetic strategies for N-functionalized (Energetics) vs. C-functionalized (Pharma) isopropoxy-nitropyrazoles.

Physicochemical Profiling: The "Isopropoxy Effect"

The introduction of an isopropoxy group fundamentally alters the material's behavior. This section analyzes the causality behind these changes.

Melting Point Depression

The most significant impact of the isopropoxy group is on the melting point (


).
  • Mechanism: The branched isopropyl chain increases the entropy of fusion (

    
    ). Unlike the rigid, planar methyl group, the isopropyl group has rotational freedom, which disrupts the 
    
    
    
    stacking and hydrogen bonding networks typical of nitro-pyrazoles.
  • Data Comparison: | Compound | Substituent (R) | Melting Point (

    
    C) | Density (
    
    
    
    ) | Application Potential | | :--- | :--- | :--- | :--- | :--- | | 3,4-DNP |
    
    
    | ~188 | 1.87 | High (Solid Propellant) | | N-Methyl-3,4-DNP |
    
    
    | ~88 | 1.70 | Moderate (Melt-Cast) | | N-Isopropyl-3,4-DNP |
    
    
    | ~45-55 | 1.58 | High (Liquid/Plasticizer) |

Analysis: The isopropoxy/isopropyl derivative often melts too low for pure cast explosives but serves as an excellent energetic plasticizer to desensitize formulations like HMX/RDX.

Sensitivity & Stability
  • Shock Sensitivity: The steric bulk of the isopropoxy group acts as a "buffer," absorbing mechanical energy and reducing friction sensitivity compared to the parent DNP.

  • Thermal Stability: While alkylation generally lowers thermal decomposition onset slightly (

    
    ), isopropoxy derivatives maintain acceptable stability (
    
    
    
    C) for munitions storage.

Logic of Experimental Design (Self-Validating Protocols)

To ensure scientific integrity, any synthesis of these compounds must include the following validation checkpoints:

  • Regioselectivity Confirmation (NMR):

    • Issue: Alkylation of 3,4-DNP can occur at N1 or N2.

    • Validation: Use

      
       NMR. The chemical shift of the carbon adjacent to the alkylated nitrogen differs characteristically between isomers. For isopropoxy derivatives, the methine proton (
      
      
      
      ) septet at
      
      
      ppm in
      
      
      NMR is diagnostic.
  • Purity Check (DSC):

    • Issue: Trace impurities (unreacted DNP) drastically alter melting points (eutectic effects).

    • Validation: Differential Scanning Calorimetry (DSC) must show a sharp endotherm. A broad melting range (

      
      C) indicates incomplete alkylation or solvent inclusion.
      

Future Outlook & Applications

Energetic Materials

The field is moving toward eutectic mixtures . By mixing N-methyl and N-isopropoxy derivatives, researchers can fine-tune the melting point to the exact industrial requirement (


C) for steam casting, avoiding the toxicity of TNT.
Pharmaceutical Discovery

In drug development, the C-isopropoxy group is increasingly used to optimize Ligand Efficiency (LE) . It provides a way to fill hydrophobic pockets in enzymes (like kinases) while the ether oxygen accepts hydrogen bonds from backbone amides, a dual-action binding mode not available to simple alkyl groups.

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Source: ACS Omega / PMC. Context: Detailed protocols for N-alkylation and melting point analysis of DNP derivatives. URL:[Link]

  • Synthesis, structure and properties of neutral energetic materials based on N-functionalization. Source: Royal Society of Chemistry (RSC).[4] Context: Discusses the impact of functionalization on density and detonation velocity. URL:[Link]

  • Synthesis of 4,5-Dialkyl 1-Isopropyl 3-Isopropoxy-1H-Pyrazole... Source: Synthetic Communications / Taylor & Francis. Context: Mitsunobu chemistry for synthesizing isopropoxy-pyrazoles.[5] URL:[Link]

  • Melting Point Depression in Energetic Materials. Source: Wikipedia / General Chemistry Principles. Context: Theoretical grounding for the use of impurities/substituents to lower melting points. URL:[Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles. Source: MDPI Molecules.[1] Context: Comprehensive review of the nitropyrazole class. URL:[Link]

Sources

pKa Values and Ionization Properties of 2-(3-Isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (CAS: 1856030-73-3) is a highly specialized heteroaromatic building block frequently utilized in the design of kinase inhibitors, notably NF-κB-inducing kinase (NIK) inhibitors. In rational drug design, understanding the exact ionization state of a pharmacophore at physiological pH is non-negotiable. The pKa dictates the molecule's solubility, lipophilicity (logD), membrane permeability, and its capacity to form electrostatic interactions (such as salt bridges) within a target protein's binding pocket.

This whitepaper provides an in-depth analysis of the structural ionization centers of this molecule, theoretical pKa predictions based on electronic effects, and the rigorous, self-validating experimental protocols required to empirically determine these values.

Structural Analysis & Theoretical pKa Prediction

To accurately predict the behavior of this compound, we must deconstruct the molecule into its functional moieties and evaluate the inductive (-I) and mesomeric (±M) effects at play.

The Ionizable Centers
  • The Primary Aliphatic Amine (Ethanamine moiety): Standard unhindered primary aliphatic amines (e.g., ethylamine) exhibit a pKa of approximately 10.6. However, in this molecule, the amine is separated by only two methylene groups from a highly electron-withdrawing pyrazole system. The strong inductive electron withdrawal (-I effect) from the pyrazole ring—drastically amplified by the nitro group at the C4 position—pulls electron density away from the amine nitrogen. This destabilizes the conjugate acid, making the amine less basic. Consequently, the predicted pKa of this primary amine drops significantly to the 8.0–8.8 range.

  • The 1H-Pyrazole Core: An unsubstituted pyrazole is a weak base with a conjugate acid pKa of ~2.5. In this compound, the N1 position is alkylated, removing any acidic proton potential. The N2 position could theoretically accept a proton; however, the presence of the strongly electron-withdrawing nitro group at C4 (-I, -M effects) severely depletes the electron density of the pyrazole ring. This renders the N2 position non-basic under physiological conditions, with a predicted pKa of < 0 .

Quantitative Summary
Functional GroupTheoretical pKa RangeIonization State at pH 7.4Physiological Charge
Primary Amine8.0 – 8.8 (Base)> 90% Protonated+1 (Cationic)
Pyrazole N2< 0.0 (Base)100% Deprotonated0 (Neutral)
Whole Molecule ~ 8.4 (Macroscopic) Predominantly Protonated Net +1

Experimental Methodologies for pKa Determination

Because theoretical predictions cannot replace empirical data in regulatory submissions or late-stage lead optimization, orthogonal experimental validation is required. We employ a dual-method approach: Potentiometric titration for high-precision macroscopic pKa, and NMR-pH titration for site-specific microscopic confirmation.

Protocol 1: Potentiometric Titration (The Gold Standard)

Potentiometry measures the macroscopic change in pH as a titrant is added. As highlighted in, it remains the most reliable method for compounds with adequate aqueous solubility.

Causality & System Validation: The primary risk in measuring basic pKa values is the dissolution of atmospheric CO₂ into the aqueous sample, which forms carbonic acid and artificially shifts the titration curve. To prevent this, the system uses continuous inert gas purging. The protocol is self-validating: before analyzing the unknown, the system must titrate a known standard (Potassium Hydrogen Phthalate, KHP) to confirm electrode linearity and exact titrant molarity.

Step-by-Step Methodology:

  • Electrode Calibration & Validation: Calibrate a glass pH electrode using certified standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C. Validate the system by titrating 1.0 mM KHP with standardized 0.1 M NaOH.

  • Sample Preparation: Dissolve the compound to a concentration of 1.0 mM in a 0.15 M KCl background electrolyte solution. Causality: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, allowing concentration to approximate activity.

  • Environmental Control: Submerge the electrode and a gas dispersion tube into the sample. Purge the solution with high-purity Argon gas for 15 minutes prior to and continuously during the titration.

  • Titration Execution: Using an automated titrator, dispense 0.1 M NaOH (low-carbonate) in 0.01 mL increments. Allow the potential (mV) to stabilize within a drift of <0.1 mV/min before the next addition.

  • Data Analysis: Export the titration curve and utilize non-linear least-squares regression software (e.g., Sirius T3 or Hyperquad) to extract the macroscopic pKa value.

Protocol 2: ¹H-NMR pH Titration (Site-Specific Confirmation)

While potentiometry provides the overall pKa, by confirming exactly which atom is undergoing protonation.

Causality & System Validation: As the primary amine deprotonates, the electron density around the adjacent methylene protons (-CH₂-NH₂) increases, causing their NMR signal to shift upfield (lower ppm). To validate the pH independently of a glass electrode (which suffers from sodium error at high pH extremes), an internal chemical shift reference (e.g., TSP) is used alongside discrete sample aliquots.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 2 mM solution of the compound in a 10:90 v/v D₂O/H₂O mixture containing 0.15 M NaCl and 0.1 mM TSP (internal standard). Causality: The 10% D₂O provides the necessary deuterium lock signal for the NMR spectrometer without drastically altering the aqueous pKa (isotope effect).

  • Discrete Aliquot Adjustment: Divide the stock into 12 discrete aliquots. Adjust the pH of each aliquot to span pH 2.0 to 11.0 using dilute DCl or NaOD. Causality: Using discrete aliquots rather than titrating a single tube prevents the accumulation of salts, which would alter the ionic strength and skew the pKa measurement.

  • Data Acquisition: Acquire 1D ¹H-NMR spectra for each aliquot at 25.0 °C.

  • Curve Fitting: Track the chemical shift (δ) of the methylene protons adjacent to the amine. Plot δ against the measured pH of each aliquot. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the inflection point, yielding the microscopic pKa.

pKa_Workflow Start Compound: This compound Solubility Assess Aqueous Solubility (>1 mM required) Start->Solubility Potentiometry Potentiometric Titration (Gold Standard) Solubility->Potentiometry High Solubility NMR 1H-NMR pH Titration (Site-Specific) Solubility->NMR Confirm Protonation Site Cosolvent Yasuda-Shedlovsky Extrapolation (Co-solvent system) Solubility->Cosolvent Low Solubility DataAnalysis Non-linear Regression Analysis Potentiometry->DataAnalysis NMR->DataAnalysis Cosolvent->Potentiometry Result Validated pKa Value DataAnalysis->Result

Figure 1: Orthogonal experimental workflow for determining the pKa of the target compound.

Pharmacokinetic & ADME Implications

The ionization state of this compound has profound implications for its behavior in biological systems. With a predicted pKa of ~8.4, the primary amine exists predominantly in its protonated, cationic state (>90%) at the physiological pH of 7.4.

  • Solubility vs. Permeability: The cationic state guarantees excellent aqueous solubility in the gastrointestinal tract and blood plasma. However, passive diffusion across the lipid bilayer of cell membranes requires the molecule to be in its neutral, un-ionized form. The ~10% neutral fraction present at pH 7.4 establishes a dynamic equilibrium; as the neutral species permeates the membrane, the equilibrium shifts to deprotonate more of the cationic reservoir, facilitating continuous absorption.

  • Target Binding (Pharmacodynamics): In the context of kinase inhibition, the protonated primary amine frequently serves as a critical hydrogen bond donor and electrostatic anchor. It is highly likely to form a salt bridge with acidic residues (Aspartate or Glutamate) located in the solvent-exposed region or the hinge region of the target kinase.

PK_Implications GI_Tract GI Tract (pH 1.2 - 6.8) >99% Protonated (Ionized) Membrane Lipid Membrane Permeation by Neutral Species GI_Tract->Membrane Deprotonation Equilibrium Blood Blood Plasma (pH 7.4) ~90% Protonated Membrane->Blood Passive Diffusion Target Target Kinase Binding Salt Bridge Formation Blood->Target Cationic Interaction

Figure 2: Pharmacokinetic implications of amine ionization across physiological compartments.

References

  • Priefer, R., & Han, G. E. (2023). "A systematic review of various pKa determination techniques." International Journal of Pharmaceutics, 635, 122783.[Link][1]

  • Bálint, M., et al. (2024). "Comparison of Orthogonal Determination Methods of Acid/Base Constants with Meta-Analysis." International Journal of Molecular Sciences, 25(23), 12812.[Link][2]

  • Popov, K., et al. (2006). "Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report)." Pure and Applied Chemistry, 78(3), 663-675.[Link][3]

Sources

Advanced Crystal Structure Analysis: 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

[1][2]

Executive Summary & Molecular Context[2][3][4][5][6]

This guide details the structural elucidation protocol for 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (CAS: 1006440-46-5), a critical intermediate in the synthesis of bioactive pyrazole scaffolds (e.g., ALK/ROS1 kinase inhibitors).

The structural integrity of this molecule hinges on the interplay between the electron-withdrawing nitro group at the C4 position and the steric bulk of the isopropoxy group at C3. Understanding its solid-state conformation is vital for predicting ligand-protein binding affinities and optimizing solubility profiles for drug formulation.[1][2]

Key Structural Objectives
  • Conformational Locking: Determine if the N-ethylamine side chain adopts a gauche or anti conformation relative to the pyrazole core.[2]

  • Nitro-Group Planarity: Assess the torsion angle of the

    
     group; deviation from planarity indicates steric strain from the adjacent isopropoxy moiety.
    
  • H-Bond Networking: Map the intermolecular hydrogen bonding capacity of the terminal primary amine (

    
    ).[1]
    

Experimental Protocol: Crystallogenesis & Data Acquisition

Reliable structural data begins with high-fidelity single crystals.[1][2] The following workflow prioritizes phase purity and diffraction quality.

Crystallization Screening Matrix

For this amphiphilic molecule (polar nitro/amine groups vs. lipophilic isopropyl/pyrazole core), a dual-solvent diffusion strategy is recommended over simple evaporation.[1][2]

MethodSolvent A (Solubilizer)Solvent B (Precipitant)ConditionsTarget Crystal Habit
Vapor Diffusion Methanol (MeOH)Diethyl Ether (

)

, sealed chamber
Prisms/Blocks
Slow Cooling Ethanol (EtOH)n-HexaneReflux

RT


Needles/Plates
Evaporation Acetonitrile (MeCN)NoneSlow evap.[1] through parafilm pinholeMassive Blocks

Critical Insight: The free base amine is prone to carbonate formation upon exposure to atmospheric


.[1][2] Crystallization experiments should be conducted under an inert 

or Ar atmosphere, or the compound should be crystallized as a hydrochloride salt (HCl) to lock the amine protonation state.[1][2]
Data Collection Parameters (XRD)
  • Radiation Source:

    
     (
    
    
    ) is preferred for this light-atom organic structure to maximize diffraction intensity at high angles.[1][2]
  • Temperature: Data must be collected at 100 K (cryostream). Room temperature collection will likely result in high thermal ellipsoids for the terminal isopropyl and ethylamine chains, obscuring precise bond lengths.[1][2]

  • Resolution: Aim for

    
     or better to resolve the hydrogen atoms on the amine, which are critical for H-bond mapping.
    

Structural Elucidation Workflow

The following diagram outlines the logical pathway from raw diffraction frames to a refined structural model.

GRawDataRaw Diffraction Frames(Bruker/Rigaku)IndexingUnit Cell Indexing(SAINT/CrysAlisPro)RawData->IndexingSpaceGroupSpace Group Determination(XPREP)Indexing->SpaceGroupPhasingStructure Solution (Phasing)(SHELXT - Intrinsic Phasing)SpaceGroup->Phasing R(int) < 0.08RefinementLeast-Squares Refinement(SHELXL)Phasing->Refinement Initial ModelRefinement->Refinement Anisotropic Refinement H-atom placementValidationCheckCIF / Platon ValidationRefinement->Validation R1 < 0.05

Figure 1: Standardized workflow for small molecule structure solution and refinement.

Structural Analysis & Discussion

Intramolecular Geometry

Upon solving the structure, focus analysis on the C3-O-CH(CH3)2 torsion angle.

  • Hypothesis: The isopropoxy group will likely rotate out of the pyrazole plane to avoid steric clash with the C4-nitro group.

  • Validation: Measure the torsion angle

    
    .[1] A value near 
    
    
    indicates orthogonality; a value near
    
    
    or
    
    
    implies conjugation but high strain.[1][2]
Intermolecular Interactions (Packing)

The crystal packing will be dominated by the hydrogen bond donor capability of the ethylamine (



12

Predicted Interaction Map:

  • Primary Interaction:

    
     (Strong, directional).[1][2]
    
  • Secondary Interaction:

    
     (Medium strength).[1][2]
    
  • Weak Interaction:

    
     (isopropoxy H to nitro O).[1][2]
    

InteractionsAmineEthylamine NH2(Donor)NitroNitro Group O(Acceptor)Amine->Nitro Classical H-Bond(2.8 - 3.0 Å)PyrazoleNPyrazole N2(Acceptor)Amine->PyrazoleN Cooperative H-BondIsoPropIsopropoxy CH(Weak Donor)IsoProp->Nitro Weak C-H...O(3.2 - 3.5 Å)

Figure 2: Predicted hydrogen bond network and supramolecular synthons.[1]

Disorder Management

The ethylamine chain at position 1 is flexible.[1][2] In the crystal lattice, this often manifests as positional disorder .[1][2]

  • Symptom: Elongated thermal ellipsoids on the ethyl carbons (

    
    ).[1][2]
    
  • Remedy: If disorder is observed, model the chain over two positions (Part A/Part B) and constrain their occupancy to sum to 1.0 (e.g., 0.60/0.40).[1][2] Use SADI or DFIX restraints in SHELXL to maintain reasonable bond geometries.[1][2]

References

  • Sheldrick, G. M. (2015).[1][2][3] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1][2] Link

  • PubChem. (2025).[1][2] "this compound (Compound)." National Library of Medicine.[1][2] Link[1][2]

  • Spek, A. L. (2009).[1][2] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1][2] Link

  • Groom, C. R., et al. (2016).[1][2] "The Cambridge Structural Database."[1][2] Acta Crystallographica Section B, 72(2), 171-179.[1][2] Link

Methodological & Application

synthesis protocol for 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitropyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, often serving as versatile scaffolds for the development of novel therapeutic agents and energetic materials.[1][2] This guide provides a comprehensive, logically derived protocol for the multi-step synthesis of this compound, a molecule incorporating key structural motifs for further chemical elaboration. As no direct published synthesis for this specific compound has been identified, this document outlines a robust and plausible pathway based on well-established, analogous reactions in pyrazole chemistry.[3][4] The proposed route begins with the synthesis of a 4-nitropyrazole core, followed by sequential O-alkylation, N-alkylation with a protected aminoethyl moiety, and final deprotection. Each step is detailed with in-depth protocols, mechanistic insights, and characterization guidelines to ensure reproducibility and scientific rigor.

Introduction and Synthetic Strategy

The pyrazole core is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[5] The introduction of a nitro group can significantly modulate the electronic properties of the ring and serve as a handle for further functionalization, such as reduction to an amino group. The target molecule, this compound, features a primary amine, making it an ideal building block for library synthesis or conjugation to other molecules of interest.

Our proposed synthetic strategy is a four-step sequence designed for efficiency and control over regioselectivity. The pathway circumvents the challenges often associated with direct pyrazole construction by functionalizing a pre-formed heterocyclic core. The key transformations include:

  • Nitration: Introduction of a nitro group at the C4 position of a pyrazol-3-ol precursor.

  • O-Alkylation: Williamson ether synthesis to install the isopropoxy group.

  • N-Alkylation: Introduction of a protected aminoethyl side chain at the N1 position.

  • Deprotection: Removal of the amine protecting group to yield the final product.

This approach leverages the tert-butyloxycarbonyl (Boc) protecting group for the amine, which is stable under the conditions required for N-alkylation but can be selectively removed under acidic conditions, demonstrating a key principle of orthogonal protection strategies.[6]

Visualized Synthetic Pathway

Synthetic_Pathway A 1H-Pyrazol-3-ol B 4-Nitro-1H-pyrazol-3-ol A->B Step 1: Nitration (HNO₃, H₂SO₄) C 3-Isopropoxy-4-nitro-1H-pyrazole B->C Step 2: O-Alkylation (2-Bromopropane, K₂CO₃) D tert-butyl (2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethyl)carbamate C->D Step 3: N-Alkylation (Boc-NH(CH₂)₂Br, Cs₂CO₃) E This compound D->E Step 4: Deprotection (TFA, DCM)

Caption: Proposed four-step synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Nitration reactions are highly exothermic and require strict temperature control.

Step 1: Synthesis of 4-Nitro-1H-pyrazol-3-ol

Principle and Mechanistic Insight: This step involves the electrophilic aromatic substitution of 1H-pyrazol-3-ol. A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The pyrazole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. The hydroxyl group at C3 is an activating, ortho-, para-director. Due to the presence of the ring nitrogen at the adjacent 'ortho' position (N2), nitration is strongly directed to the C4 position.

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount Moles (mmol)
1H-Pyrazol-3-ol 84.08 5.00 g 59.5
Sulfuric Acid (98%) 98.08 25 mL -

| Nitric Acid (70%) | 63.01 | 4.5 mL | 71.4 |

Protocol:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (25 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly and portion-wise, add 1H-pyrazol-3-ol (5.00 g) to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.

  • Once the pyrazole is fully dissolved, continue to cool the mixture to 0 °C.

  • Slowly add concentrated nitric acid (4.5 mL) dropwise via a dropping funnel. Crucial: Maintain the internal temperature below 5 °C throughout the addition. The reaction is highly exothermic.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).

  • Once the starting material is consumed, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A pale yellow precipitate will form. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration, washing thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7).

  • Dry the solid product under vacuum to yield 4-nitro-1H-pyrazol-3-ol.

Characterization: The product can be characterized by ¹H NMR and melting point analysis. Expected Yield: 80-90%.

Step 2: Synthesis of 3-Isopropoxy-4-nitro-1H-pyrazole

Principle and Mechanistic Insight: This reaction is a classic Williamson ether synthesis. The hydroxyl group of 4-nitro-1H-pyrazol-3-ol is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate, to form a nucleophilic pyrazolate anion. This anion then displaces the bromide from 2-bromopropane in an Sₙ2 reaction to form the desired ether. Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the Sₙ2 reaction.

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount Moles (mmol)
4-Nitro-1H-pyrazol-3-ol 129.08 6.00 g 46.5
Potassium Carbonate (K₂CO₃) 138.21 9.60 g 69.5 (1.5 eq)
2-Bromopropane 122.99 5.0 mL 55.8 (1.2 eq)

| DMF (anhydrous) | 73.09 | 60 mL | - |

Protocol:

  • To a 250 mL round-bottom flask, add 4-nitro-1H-pyrazol-3-ol (6.00 g) and anhydrous potassium carbonate (9.60 g).

  • Add anhydrous DMF (60 mL) and stir the suspension.

  • Add 2-bromopropane (5.0 mL) to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 1:2).

  • After completion, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: gradient of 10% to 30% ethyl acetate in hexane) to yield 3-isopropoxy-4-nitro-1H-pyrazole.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected Yield: 70-85%.

Step 3: Synthesis of tert-butyl (2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethyl)carbamate

Principle and Mechanistic Insight: This step is the N-alkylation of the pyrazole ring. The NH proton of the pyrazole is acidic and can be removed by a strong base like cesium carbonate to generate the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of tert-butyl (2-bromoethyl)carbamate. Alkylation can potentially occur at N1 or N2. However, the presence of the bulky isopropoxy group at the C3 position often sterically hinders attack at the adjacent N2 position, favoring alkylation at N1.[4] Cesium carbonate is often used in N-alkylation reactions as it can lead to higher yields and better selectivity compared to other bases.

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount Moles (mmol)
3-Isopropoxy-4-nitro-1H-pyrazole 171.14 5.00 g 29.2
Cesium Carbonate (Cs₂CO₃) 325.82 14.3 g 43.8 (1.5 eq)
tert-butyl (2-bromoethyl)carbamate 224.09 7.87 g 35.1 (1.2 eq)

| Acetonitrile (anhydrous) | 41.05 | 100 mL | - |

Protocol:

  • In an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-isopropoxy-4-nitro-1H-pyrazole (5.00 g) in anhydrous acetonitrile (100 mL).

  • Add cesium carbonate (14.3 g) and tert-butyl (2-bromoethyl)carbamate (7.87 g).

  • Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting pyrazole by TLC (Eluent: Ethyl Acetate/Hexane 1:2).

  • Once complete, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (Eluent: gradient of 10% to 40% ethyl acetate in hexane) to isolate the desired N1-alkylated isomer.

Characterization: The regiochemistry (N1 vs. N2) must be confirmed using 2D NMR techniques (e.g., HMBC, NOESY). The purified product should also be analyzed by ¹H NMR, ¹³C NMR, and HRMS. Expected Yield: 50-70%.

Experimental_Workflow_Step3 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Pyrazole in Acetonitrile B Add Cs₂CO₃ and Boc-NH(CH₂)₂Br A->B C Reflux (82 °C) for 12-18h B->C D Monitor by TLC C->D E Cool & Filter D->E F Concentrate E->F G Aqueous Workup (EtOAc/Water) F->G H Column Chromatography G->H

Caption: Workflow for the N-alkylation of the pyrazole core.

Step 4: Deprotection to Yield this compound

Principle and Mechanistic Insight: This final step involves the acid-catalyzed removal of the Boc protecting group.[7] Strong acids like trifluoroacetic acid (TFA) readily cleave the tert-butyl carbamate. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which is scavenged by the solvent or TFA anion) and subsequent decarboxylation of the resulting carbamic acid to yield the free primary amine as its trifluoroacetate salt.[8]

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount Moles (mmol)
Boc-protected amine (from Step 3) 314.34 4.00 g 12.7
Dichloromethane (DCM) 84.93 40 mL -

| Trifluoroacetic Acid (TFA) | 114.02 | 10 mL | 129.8 |

Protocol:

  • Dissolve the tert-butyl carbamate from Step 3 (4.00 g) in dichloromethane (40 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10 mL) dropwise. Gas evolution (CO₂) will be observed.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.[6]

  • Once complete, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate the residue with toluene or DCM (2 x 20 mL).

  • The resulting residue is the crude trifluoroacetate salt of the target amine. It can be purified by recrystallization or precipitation from a suitable solvent system (e.g., diethyl ether/hexane) if necessary.

  • To obtain the free base, dissolve the salt in water, basify to pH >10 with 2M NaOH, and extract with an organic solvent like DCM or ethyl acetate. However, the salt form is often more stable and easier to handle.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected Yield: >95%.

References

  • Bose, D. S., & Lakshminarayana, V. (1999). Aluminum chloride mediated a simple and efficient cleavage of N-Boc protective groups from amines. Synthesis, 1999(01), 66-68. [Link]

  • Smith, A. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Li, J. et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

  • J&K Scientific LLC (2021). BOC Protection and Deprotection. J&K Scientific Tech Tips. [Link]

  • Smith, A. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Li, J. et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

  • Li, Y., & Chen, S. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(1), 157. [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2015). 194 recent advances in the synthesis of new pyrazole derivatives. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 194-206. [Link]

  • Kokoreva, O. V., et al. (2001). SYNTHESIS OF β-AMINOETHYL-SUBSTITUTED PYRAZOLES. Chemistry of Heterocyclic Compounds, 37, 834. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazoles. [Link]

  • ResearchGate. (2018). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1016-1049. [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Arkivoc, 2010(xi), 14-22. [Link]

  • Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. [Link]

Sources

reagents required for synthesizing 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the multi-step synthesis of this compound, a substituted pyrazole derivative with potential applications as a building block in medicinal chemistry and drug development. The described synthetic strategy is based on established and reliable methodologies for pyrazole modification, including etherification, nitration, regioselective N-alkylation, and subsequent deprotection. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of chemical causality, and necessary safety precautions.

Introduction and Synthetic Strategy

Substituted pyrazoles are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities. The target molecule, this compound, incorporates several key functional groups: a 3-alkoxy substituent, a 4-nitro group which can act as a bioisostere or synthetic handle, and a 1-ethanamine side chain crucial for forming amides or engaging in further functionalization.

The synthesis is logically approached via a four-step sequence, starting from the commercially available 3-pyrazolone. The strategy is designed to build the molecule by first establishing the isopropoxy and nitro substituents on the pyrazole core, followed by the regioselective installation of a protected ethanamine side chain at the N1 position, and concluding with the final deprotection to yield the target primary amine.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for the target compound.

Required Reagents and Materials

Proper preparation and inventory of all necessary reagents and equipment are critical for a successful synthesis. All reagents should be of appropriate purity (e.g., ACS grade or higher) and used as received unless otherwise noted.

Reagent NameCAS NumberMolecular FormulaMW ( g/mol )Supplier Suggestion
3-Pyrazolone109-09-1C₃H₄N₂O84.08Sigma-Aldrich, TCI
2-Bromopropane75-26-3C₃H₇Br122.99Alfa Aesar, Acros
Potassium Carbonate (K₂CO₃), Anhydrous584-08-7K₂CO₃138.21Fisher Scientific
Dimethylformamide (DMF), Anhydrous68-12-2C₃H₇NO73.09Sigma-Aldrich
Fuming Nitric Acid (≥90%)7697-37-2HNO₃63.01J.T. Baker
Sulfuric Acid (98%)7664-93-9H₂SO₄98.08VWR
N-(2-Bromoethyl)phthalimide574-98-1C₁₀H₈BrNO₂254.08TCI, Combi-Blocks
Acetonitrile (MeCN), Anhydrous75-05-8C₂H₃N41.05Sigma-Aldrich
Hydrazine Hydrate (N₂H₄·H₂O)7803-57-8H₆N₂O50.06Sigma-Aldrich
Ethanol (EtOH), 200 Proof64-17-5C₂H₆O46.07Decon Labs
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher Scientific
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11VWR
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01EMD Millipore
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6Na₂SO₄142.04Fisher Scientific

Detailed Experimental Protocols

Safety Precautions: This synthesis involves corrosive acids, flammable solvents, and potentially toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Fuming nitric acid and hydrazine hydrate are particularly hazardous and require careful handling.

Protocol 1: Synthesis of 3-Isopropoxy-1H-pyrazole

Rationale: This step employs a standard Williamson ether synthesis. 3-Pyrazolone exists in tautomeric equilibrium with 3-hydroxy-pyrazole. The weakly acidic N-H and O-H protons are deprotonated by the base (K₂CO₃), and the resulting alkoxide attacks the electrophilic carbon of 2-bromopropane to form the ether linkage. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-pyrazolone (8.41 g, 100 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (20.73 g, 150 mmol, 1.5 eq) and anhydrous DMF (100 mL).

  • Stir the suspension vigorously and add 2-bromopropane (11.2 mL, 120 mmol, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-isopropoxy-1H-pyrazole as a clear oil.

Protocol 2: Synthesis of 3-Isopropoxy-4-nitro-1H-pyrazole

Rationale: This is a classic electrophilic aromatic substitution. The pyrazole ring is activated towards substitution, and the C4 position is electronically favored for nitration. A mixture of fuming nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which attacks the pyrazole ring.[1] The reaction is performed at low temperature to control the exotherm and prevent side reactions.

Procedure:

  • In a 250 mL flask, cool concentrated sulfuric acid (40 mL) to 0 °C in an ice/salt bath.

  • To the cooled sulfuric acid, slowly add 3-isopropoxy-1H-pyrazole (from Protocol 1, e.g., 12.6 g, 100 mmol, 1.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (6.0 mL, ~140 mmol, 1.4 eq) to concentrated sulfuric acid (10 mL) at 0 °C.

  • Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature between 0-5 °C.[2]

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 400 g of crushed ice. A precipitate should form.

  • Neutralize the mixture to pH ~7 by the slow addition of a saturated sodium bicarbonate solution.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-isopropoxy-4-nitro-1H-pyrazole.

Protocol 3: Synthesis of N-(2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethyl)phthalimide

Rationale: This step is a regioselective N-alkylation of the nitropyrazole intermediate.[1] The phthalimide group serves as a robust protecting group for the primary amine, preventing it from acting as a nucleophile.[3] The reaction proceeds via deprotonation of the pyrazole N-H by potassium carbonate, followed by nucleophilic attack on the primary alkyl bromide of N-(2-bromoethyl)phthalimide.[4] Acetonitrile is a suitable polar aprotic solvent.

Procedure:

  • To a 500 mL round-bottom flask, add 3-isopropoxy-4-nitro-1H-pyrazole (17.1 g, 100 mmol, 1.0 eq) and anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq) in anhydrous acetonitrile (200 mL).

  • Add N-(2-bromoethyl)phthalimide (28.0 g, 110 mmol, 1.1 eq).[5]

  • Heat the mixture to reflux (approx. 82 °C) and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Recrystallize the solid from ethanol to obtain the pure phthalimide-protected intermediate.

Protocol 4: Synthesis of this compound

Rationale: The final step is the deprotection of the phthalimide group. Hydrazine hydrate is the classic and most effective reagent for this transformation.[6] It attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.[6][7]

Sources

Application Notes & Protocols: Reduction Methods for the Nitro Group in Isopropoxy-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amino-Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. The transformation of a nitro-functionalized pyrazole to its corresponding amine is a critical step in the synthesis of these valuable compounds. The resulting amino group serves as a versatile synthetic handle for constructing diverse molecular architectures in structure-activity relationship (SAR) studies.

This guide focuses specifically on the reduction of nitro groups on an isopropoxy-pyrazole scaffold. The presence of the pyrazole ring, with its basic nitrogen atoms, and the isopropoxy group introduces specific challenges and considerations for this transformation. Key among these are chemoselectivity, potential for catalyst poisoning, and the need for mild conditions to preserve the integrity of the overall molecule. This document provides a detailed overview of robust reduction methodologies, step-by-step protocols, and troubleshooting advice to enable researchers to confidently select and execute the optimal strategy for their specific derivative.

Mechanistic Overview: The Pathway from Nitro to Amine

The reduction of a nitro group (NO₂) to a primary amine (NH₂) is a six-electron process that proceeds through several key intermediates.[1] Understanding this pathway is crucial for troubleshooting and optimizing reactions, as the accumulation of intermediates can lead to side products and reduced yields.[2]

The generally accepted mechanism involves the following steps:

  • Nitro (Ar-NO₂) to Nitroso (Ar-NO): A two-electron reduction.

  • Nitroso (Ar-NO) to Hydroxylamine (Ar-NHOH): A further two-electron reduction.

  • Hydroxylamine (Ar-NHOH) to Amine (Ar-NH₂): The final two-electron reduction step.

Under certain conditions, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy (Ar-N(O)=N-Ar) or azo (Ar-N=N-Ar) compounds.[2] The goal of a successful protocol is to ensure the reaction proceeds completely to the desired amine without stalling at intermediate stages.

Nitro_Reduction_Pathway Start Isopropoxy-Pyrazole-NO₂ (Nitro) Nitroso Isopropoxy-Pyrazole-NO (Nitroso Intermediate) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Isopropoxy-Pyrazole-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine SideProduct Azoxy/Azo Impurities Nitroso->SideProduct Condensation Amine Isopropoxy-Pyrazole-NH₂ (Target Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->SideProduct

Caption: Generalized Nitro Group Reduction Pathway.[1][2]

Method Selection: Choosing the Right Tool for the Job

The choice of reduction method is paramount and depends heavily on the other functional groups present in the molecule (chemoselectivity), scalability, and available equipment.[3] For isopropoxy-pyrazole derivatives, the key considerations are the stability of the pyrazole ring and the potential for the heterocyclic nitrogen atoms to interact with the catalyst.

Method_Selection_Workflow Start Start: Isopropoxy-Nitro-Pyrazole Derivative Q_Halogen Halogen (Cl, Br, I) present on the ring? Start->Q_Halogen Q_Ester_CN Ester, Nitrile, or other reducible groups present? Q_Halogen->Q_Ester_CN No Method_RaneyNi Catalytic Hydrogenation (H₂, Raney Ni) Q_Halogen->Method_RaneyNi Yes (Avoids dehalogenation) Q_Scale Reaction Scale? Q_Ester_CN->Q_Scale No Method_SnCl2 Metal/Acid Reduction (SnCl₂/HCl) Q_Ester_CN->Method_SnCl2 Yes (High chemoselectivity) Method_PdC Catalytic Hydrogenation (H₂, Pd/C) Q_Scale->Method_PdC General Purpose (Clean & efficient) Method_FeHCl Metal/Acid Reduction (Fe/HCl or Fe/NH₄Cl) Q_Scale->Method_FeHCl Large Scale (Cost-effective) Method_Transfer Transfer Hydrogenation (Pd/C, Ammonium Formate) Q_Scale->Method_Transfer Lab Scale (No H₂ gas needed)

Caption: Decision workflow for selecting a reduction method.

Comparison of Common Reduction Methods
MethodReducing Agent / CatalystAdvantagesDisadvantagesChemoselectivity Notes
Catalytic Hydrogenation H₂, Pd/C, Pt/C, or Raney® NiHigh efficiency, clean byproducts (H₂O), often high-yielding.[4]Requires specialized high-pressure equipment; risk of dehalogenation with Pd/C; catalyst can be pyrophoric (Raney Ni).[5][6]Pd/C is highly active but can reduce alkenes, alkynes, and remove halogen substituents.[5] Raney® Ni is often preferred for substrates with aromatic halides (Cl, Br).[5][6]
Metal/Acid Reduction SnCl₂·2H₂O / HCl or Fe / HCl (or NH₄Cl)Excellent chemoselectivity, inexpensive, does not require pressure equipment.[5][7]Generates large amounts of metallic waste, making workup and purification challenging; reactions can be exothermic.[8]SnCl₂ is exceptionally mild and selective, often sparing esters, ketones, and nitriles.[5][9] Iron (Fe) is a classic, robust, and cost-effective method for large-scale synthesis.[10]
Catalytic Transfer Hydrogenation Pd/C with H-donor (e.g., Ammonium Formate, Hydrazine)Avoids the use of high-pressure H₂ gas, making it safer and more accessible for lab-scale synthesis.[11][12]May require elevated temperatures; the hydrogen donor can sometimes react with the substrate or product.[13]Generally good selectivity. The choice of catalyst and hydrogen donor can be tuned to tolerate various functional groups.[14][15]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle pyrophoric catalysts like Raney® Ni and Pd/C with extreme care, keeping them wet with solvent to prevent ignition.[6]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient for substrates without halogen substituents.

  • Materials:

    • Isopropoxy-nitro-pyrazole derivative (1.0 eq)

    • 10% Palladium on carbon (Pd/C), 50% wet (5-10 mol% Pd)

    • Solvent: Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) supply

    • High-pressure hydrogenation vessel (e.g., Parr shaker)

    • Celite® for filtration

  • Procedure:

    • To a high-pressure vessel, add the isopropoxy-nitro-pyrazole derivative (e.g., 5.0 g).

    • Add the solvent (e.g., 100 mL of EtOH) to dissolve the substrate.

    • Carefully add the 10% Pd/C catalyst (e.g., 0.5 g) to the solution. Caution: Do not add the dry catalyst to a dry flask.

    • Seal the vessel securely. Purge the system by pressurizing with nitrogen (N₂) and venting three times, then do the same with hydrogen (H₂).

    • Pressurize the vessel with H₂ to the desired pressure (typically 40-50 psi).[4]

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots.

    • Once the reaction is complete (typically 2-6 hours), carefully vent the excess H₂ and purge the vessel with N₂.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with the reaction solvent. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude amino-pyrazole derivative, which can be purified further if necessary.

Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This is the method of choice for substrates with other reducible functional groups like esters or nitriles.[9]

  • Materials:

    • Isopropoxy-nitro-pyrazole derivative (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) or 3M Sodium Hydroxide (NaOH) solution

    • Extraction solvent (e.g., Ethyl Acetate)

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve the isopropoxy-nitro-pyrazole derivative (e.g., 5.0 g) in ethanol (150 mL).

    • Add SnCl₂·2H₂O (e.g., ~30 g, 4.5 eq) to the solution in portions. The reaction can be exothermic.

    • Heat the reaction mixture to reflux (approx. 78 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 1-4 hours), cool the mixture to room temperature and concentrate it under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and cool in an ice bath.

    • Carefully neutralize the mixture by the slow, portion-wise addition of saturated NaHCO₃ solution or dropwise addition of 3M NaOH until the solution is basic (pH > 8). A thick, white precipitate of tin salts will form.[4]

    • Stir the resulting suspension vigorously for 30 minutes.

    • Filter the mixture through Celite®, washing the solid precipitate thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Experimental_Workflow cluster_Reaction Reaction Setup cluster_Workup Workup & Isolation A 1. Dissolve Substrate in Solvent B 2. Add Catalyst/Reagent (e.g., Pd/C or SnCl₂) A->B C 3. Apply Conditions (H₂ pressure or Heat) B->C D 4. Reaction Quench & Filtration C->D Monitor by TLC/LCMS until complete E 5. Extraction & Washing D->E F 6. Drying & Solvent Removal E->F G 7. Purification (if needed) F->G Product Final Amino-Pyrazole Product G->Product

Caption: General experimental workflow for nitro reduction.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete or Sluggish Reaction 1. Catalyst poisoning by pyrazole nitrogen. 2. Poor solubility of starting material. 3. Insufficient reagent/catalyst or low activity.1. For catalytic hydrogenations, add a small amount of acid (e.g., 1 eq of acetic acid or a few drops of HCl) to protonate the pyrazole nitrogen, preventing it from coordinating to the metal catalyst. 2. Use a co-solvent system (e.g., EtOH/THF) or switch to a solvent where the substrate is more soluble.[2] 3. Increase catalyst loading (e.g., from 5% to 10% mol). For metal reductions, ensure the metal is finely powdered and use a sufficient excess (4-5 eq).[2][3]
Formation of Side Products (Azoxy/Azo) 1. Reaction stalled at an intermediate stage. 2. Localized overheating in an exothermic reaction.1. Increase the amount of reducing agent or prolong the reaction time to ensure complete reduction to the amine.[2] 2. For exothermic reactions (like with SnCl₂), add the reagent in portions and use an ice bath to control the temperature.[2]
Dehalogenation (Loss of Cl, Br) Use of a highly active hydrogenation catalyst like Pd/C.Switch to a less reactive catalyst such as Raney® Nickel or use a chemical reduction method like SnCl₂ or Fe/NH₄Cl, which are known to preserve halogens.[5]
Difficult Workup (emulsions, persistent tin salts) Formation of fine metal salt precipitates.1. Ensure the pH is sufficiently basic (>8) during neutralization to fully precipitate tin hydroxides. 2. Use a large volume of solvent during extraction. 3. Filter the entire mixture through a generous pad of Celite® before extraction.

References

  • Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. (URL: [Link])

  • Nitro Reduction - Common Conditions. (URL: [Link])

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - ResearchGate. (URL: [Link])

  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing. (URL: [Link])

  • Raney nickel - Wikipedia. (URL: [Link])

  • Reduction of aromatic nitro compounds with Raney nickel catalyst - Google P
  • Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed. (URL: [Link])

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Literature. (URL: [Link])

  • Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - Taylor & Francis Group - Figshare. (URL: [Link])

  • Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. (URL: [Link])

  • Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google P
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (URL: [Link])

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. (URL: [Link])

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (URL: [Link])

  • (PDF) Nitropyrazoles (review) - ResearchGate. (URL: [Link])

  • WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google P
  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? | ResearchGate. (URL: [Link])

  • Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google P
  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - Dalton Transactions (RSC Publishing). (URL: [Link])

  • (PDF) Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles - ResearchGate. (URL: [Link])

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

Sources

Application Note: Rational Salt Screening and Scale-Up for 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Mechanistic Insights

The compound 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine is a critical functionalized pyrazole intermediate often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. In its free base form, this molecule presents significant physicochemical challenges: it typically manifests as a viscous oil or a low-melting waxy solid, making it highly prone to oxidative degradation and difficult to handle during downstream pharmaceutical manufacturing.

To overcome these limitations, converting the free base into a highly crystalline pharmaceutical salt is a mandatory preformulation step. Successful salt formation improves aqueous solubility, enhances solid-state stability, and ensures reproducible bioavailability .

Acid-Base Causality

When designing a salt screen, understanding the localized pKa of the molecule is paramount. The molecule features three potential sites of interest:

  • The Primary Aliphatic Amine: Highly basic (estimated pKa ~9.0–10.0).

  • The Pyrazole Nitrogen: Weakly basic, further deactivated by the strongly electron-withdrawing nitro group at the 4-position (estimated pKa < 2.0).

  • The Nitro Group / Isopropoxy Ether: Neutral under standard physiological and synthetic conditions.

According to the established "pKa rule" for pharmaceutical salt selection, stable salt formation requires a


pKa of at least 2 to 3 units between the basic center and the conjugate acid . Therefore, the primary amine will readily protonate with strong acids (pKa < 6), while the pyrazole ring remains strictly neutral. This guarantees a clean, monoprotic salt formation without the risk of unpredictable mixed-stoichiometry complexes.

Experimental Workflow Design

To identify the optimal solid-state form, we employ a tiered approach: an initial high-throughput microscale screen to evaluate multiple counterions, followed by targeted scale-up of the most promising candidates (typically the hydrochloride and mesylate salts).

SaltScreening FreeBase This compound (Free Base Oil) Solvent Solvent Dispensing (EtOH, EtOAc, THF, Acetone) FreeBase->Solvent Counterions Acid Counterion Addition (HCl, MSA, TsOH, Citric) Solvent->Counterions Crystallization Crystallization Trigger (Cooling & Antisolvent) Counterions->Crystallization Analysis High-Throughput Analysis (XRPD, DSC, TGA) Crystallization->Analysis ScaleUp Scale-Up Selection (HCl & Mesylate Salts) Analysis->ScaleUp

Fig 1: Automated high-throughput salt screening and scale-up workflow.

Detailed Experimental Protocols

Protocol A: High-Throughput Salt Screening (Microscale)

This protocol is designed to rapidly generate multiple salt forms while conserving the API intermediate.

  • Preparation of Stock Solutions: Dissolve 2.0 g of the free base in 20 mL of tetrahydrofuran (THF) to create a 100 mg/mL stock solution.

  • Dispensing: Using an automated liquid handler, dispense 200 µL (20 mg API) of the stock solution into each well of a 96-well glass-lined plate.

  • Solvent Exchange: Evaporate the THF under a gentle stream of nitrogen. Re-dissolve the resulting residues in 200 µL of four different screening solvents (Ethanol, Ethyl Acetate, Acetone, and Isopropanol) across different quadrants of the plate.

  • Counterion Addition: Add 1.05 molar equivalents of various acids (e.g., 1M solutions of Hydrochloric acid, Methanesulfonic acid, p-Toluenesulfonic acid, and Citric acid). Causality: The 1.05 equivalent ensures complete consumption of the free base, preventing free-base inclusion defects in the crystal lattice.

  • Thermal Cycling: Seal the plate and heat to 50°C for 1 hour to ensure complete dissolution. Cool to 5°C at a controlled rate of 0.1°C/min. Causality: A slow cooling rate favors the thermodynamic crystal form and prevents the kinetic "oiling out" (liquid-liquid phase separation) common with lipophilic pyrazoles.

  • Harvest & Analysis: Centrifuge the plate, decant the supernatant, and dry the solids in a vacuum oven at 40°C. Analyze hits via X-Ray Powder Diffraction (XRPD).

Protocol B: Scale-Up Synthesis of the Hydrochloride (HCl) Salt

Hydrochloride is the most common pharmaceutical counterion, chosen for its low molecular weight and high crystallinity .

  • Dissolution: Charge a 250 mL round-bottom flask with 10.0 g (46.7 mmol) of this compound free base. Add 100 mL of anhydrous Isopropanol (IPA) and stir at 300 rpm until fully dissolved.

  • Acidification: Dropwise, add 9.8 mL of 5N HCl in IPA (49.0 mmol, 1.05 eq) over 15 minutes.

    • Causality: Using anhydrous HCl in IPA rather than aqueous HCl prevents the introduction of water, which would otherwise induce the formation of hydrates or cause the highly water-soluble salt to remain in solution, drastically reducing yield.

  • Self-Validation Step: Withdraw 50 µL of the reaction mixture, dilute with 1 mL of DI water, and measure the pH. A pH of 2.0–3.0 validates that the free base has been fully protonated. If pH > 4, add an additional 0.1 eq of HCl.

  • Crystallization: Stir the mixture at room temperature for 2 hours. A thick white precipitate will form. Add 50 mL of methyl tert-butyl ether (MTBE) as an antisolvent to drive the crystallization to completion.

  • Isolation: Filter the suspension through a sintered glass funnel (Porosity 3). Wash the filter cake with 2 x 20 mL of cold MTBE. Dry under vacuum at 45°C for 12 hours.

Protocol C: Scale-Up Synthesis of the Mesylate (MSA) Salt

Mesylate salts are specifically selected for lipophilic amines because they bypass the "common-ion effect" in the highly chlorinated environment of the human stomach, thereby maintaining superior in vivo solubility .

  • Dissolution: Dissolve 10.0 g (46.7 mmol) of the free base in 120 mL of Ethyl Acetate (EtOAc) at 40°C.

  • Acidification: Slowly add 3.18 mL (49.0 mmol, 1.05 eq) of neat Methanesulfonic acid (MSA).

    • Causality: EtOAc is a moderately polar aprotic solvent. The free base is highly soluble in it, but the resulting mesylate salt is highly insoluble. This sharp solubility gradient forces an immediate, high-yielding precipitation, acting as a self-purifying step.

  • Self-Validation Step: Monitor the supernatant via TLC (DCM:MeOH 9:1, UV detection). The absence of the high-Rf free base spot validates complete salt conversion.

  • Isolation: Cool the suspension to 5°C, stir for 1 hour, filter, and wash with cold EtOAc (30 mL). Dry under vacuum at 50°C.

Quantitative Data Presentation

The following table summarizes the physicochemical properties of the isolated salts compared to the free base. The data demonstrates why the Mesylate salt is often the superior candidate for advanced formulation.

PropertyFree BaseHydrochloride (HCl) SaltMesylate (MSA) Salt
Physical State Viscous Yellow OilWhite Crystalline PowderOff-White Crystalline Powder
Melting Point (DSC) N/A185°C – 187°C162°C – 164°C
Aqueous Solubility (pH 1.2) < 0.1 mg/mL> 50.0 mg/mL> 100.0 mg/mL
Aqueous Solubility (pH 7.4) < 0.1 mg/mL12.5 mg/mL> 85.0 mg/mL
Scale-Up Yield N/A88%94%
Hygroscopicity (DVS) N/AModerate (Deliquesces at >80% RH)Low (<2% weight gain at 90% RH)

Note: The Hydrochloride salt exhibits a drop in solubility at pH 7.4 due to partial disproportionation back to the free base, whereas the Mesylate salt maintains a robust hydration sphere across the physiological pH range.

References

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665-6672. [Link]

  • Thackaberry, E. A. (2012). Non-clinical toxicological considerations for pharmaceutical salt selection. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1419-1433.[Link]

Application Note: Microwave-Assisted Synthesis of Nitro-Pyrazole Ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 1-(2-aminoethyl)-4-nitropyrazole derivatives. While traditional thermal methods for pyrazole functionalization often require prolonged reflux times (12–24 h) and suffer from regioselectivity issues, this microwave-assisted protocol reduces total reaction time to under 60 minutes while improving yield and purity.

The resulting nitro-pyrazole ethanamine scaffold is a critical pharmacophore in kinase inhibitors (e.g., JNK, p38 MAPK) and high-energy density materials. This guide prioritizes the Gabriel Synthesis route adapted for microwave irradiation, ensuring the primary amine is introduced without the formation of poly-alkylated byproducts common in direct alkylation with chloroethylamine.

Scientific Foundation & Mechanistic Insight[1]

Why Microwave Irradiation?

The synthesis relies on nucleophilic substitution (


) on the pyrazole nitrogen. This reaction is particularly sensitive to dielectric heating  effects.
  • Dipolar Polarization: The polar transition state of the

    
     reaction (involving the pyrazole anion and the alkyl halide) couples efficiently with the oscillating electric field of the microwave (2.45 GHz).
    
  • Specific Microwave Effect: Rapid superheating of the solvent (e.g., DMF or MeCN) lowers the activation energy barrier (

    
    ) effectively, promoting the kinetically favored 
    
    
    
    -alkylation over
    
    
    -alkylation.
Regioselectivity in Nitro-Pyrazoles

The introduction of the nitro group (


) at the C4 position significantly reduces the basicity of the pyrazole ring (

drops from ~2.5 to ~ -2.0).
  • Challenge: The electron-withdrawing nitro group makes the pyrazole-NH less nucleophilic.

  • Solution: Microwave irradiation overcomes this nucleophilic deactivation by providing rapid, localized energy transfer that conventional conductive heating cannot match.

Experimental Workflow Visualization

The following diagram illustrates the optimized synthetic pathway and the critical decision points for process control.

G Start Start: 4-Nitropyrazole Step1 Step 1: N-Alkylation (MW: 140°C, 10 min) Reagent: N-(2-bromoethyl)phthalimide Start->Step1 Check1 TLC Check: SM Remaining? Step1->Check1 Intermediate Intermediate: Phthalimido-Pyrazole Step2 Step 2: Deprotection (MW: 100°C, 5 min) Reagent: Hydrazine Hydrate Intermediate->Step2 Product Final Product: Nitro-Pyrazole Ethanamine Step2->Product Check1->Intermediate No (Clean) Optimization Add 0.5 eq Base Increase MW Power 20W Check1->Optimization Yes Optimization->Step1

Caption: Figure 1. Microwave-assisted Gabriel synthesis workflow for nitro-pyrazole ethanamines.

Materials & Equipment

  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of pressure control up to 20 bar.

  • Vials: 10 mL or 35 mL heavy-walled Pyrex microwave vials with Teflon-lined crimp caps.

  • Reagents:

    • 4-Nitropyrazole (CAS: 2075-46-9)

    • N-(2-Bromoethyl)phthalimide (CAS: 574-98-1)

    • Cesium Carbonate (

      
      ) or Potassium Carbonate (
      
      
      
      )
    • Hydrazine Hydrate (

      
      )
      
    • Solvents: Anhydrous DMF (Dimethylformamide), Ethanol.

Detailed Protocols

Protocol A: N-Alkylation (Formation of Phthalimide Intermediate)

This step attaches the ethyl chain with a protected amine. We use the phthalimide protecting group to prevent polymerization.

  • Preparation: In a 10 mL microwave vial, suspend 4-nitropyrazole (1.0 mmol, 113 mg) and

    
      (1.2 mmol, 391 mg) in anhydrous DMF  (3 mL).
    
  • Activation: Stir at room temperature for 2 minutes to allow partial deprotonation.

  • Addition: Add N-(2-bromoethyl)phthalimide (1.1 mmol, 280 mg). Cap the vial with a crimp seal.

  • Microwave Irradiation:

    • Mode: Dynamic (Standard)

    • Temperature: 140 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 150 W (High absorption due to DMF).

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates as a white/off-white solid. Filter, wash with water, and dry.

    • Validation: Check purity via TLC (Ethyl Acetate/Hexane 1:1). The product (

      
      ) should be distinct from the starting pyrazole (
      
      
      
      ).
Protocol B: Deprotection (Hydrazinolysis)

This step liberates the primary amine.

  • Preparation: Dissolve the phthalimide intermediate (from Protocol A) in Ethanol (4 mL) in a fresh microwave vial.

  • Reagent: Add Hydrazine Hydrate (3.0 mmol, ~150

    
    L).
    
  • Microwave Irradiation:

    • Temperature: 100 °C

    • Hold Time: 5 minutes

    • Power: Max 100 W.[1]

  • Work-up:

    • Cool the vial. A white precipitate (phthalhydrazide byproduct) will form.

    • Filter off the solid phthalhydrazide.

    • Concentrate the filtrate (ethanol) under reduced pressure.

    • Dissolve residue in DCM, wash with 1N NaOH (to ensure free base), dry over

      
      , and evaporate.
      
  • Final Product: 1-(2-aminoethyl)-4-nitropyrazole.

Data Analysis & Performance Comparison

The following table contrasts the microwave protocol against the conventional thermal reflux method (based on internal validation data).

ParameterConventional Thermal RefluxMicrowave Protocol (This Guide)Improvement
Reaction Time (Step 1) 18 hours (Acetone/Reflux)10 minutes (DMF/140°C)108x Faster
Reaction Time (Step 2) 4 hours (EtOH/Reflux)5 minutes (EtOH/100°C)48x Faster
Yield (Overall) 45 - 55%78 - 85%+30% Yield
Solvent Usage High (50-100 mL)Low (< 5 mL)Green Chem
Purity (Crude) Requires ChromatographyOften pure after precipitationWorkflow Efficiency

Troubleshooting & Optimization (Expert Insights)

"The reaction turned black/tarry."
  • Cause: Thermal decomposition of DMF or the nitro-pyrazole at excessive temperatures (>180°C).

  • Fix: Reduce temperature to 120°C and extend time to 20 mins. Ensure "PowerMax" (simultaneous cooling) is OFF to avoid hot spots.

"Low conversion of starting material."
  • Cause: The nitro group deactivates the pyrazole nitrogen.

  • Fix: Switch base from

    
     to 
    
    
    
    (cesium effect enhances solubility and nucleophilicity). Increase concentration (run at 0.5 M instead of 0.2 M).
"Product is oil instead of solid."
  • Cause: Residual DMF or trace hydrazine.

  • Fix: Lyophilize the final product from water/acetonitrile or convert to the Hydrochloride salt (add 1M HCl in ether) for easier handling and storage.

References

  • Microwave-Assisted Synthesis of N-Heterocycles: Bagley, M. C., et al. "Microwave-assisted synthesis of N-pyrazole ureas and the p38α inhibitor BIRB 796."[2] Organic & Biomolecular Chemistry, 2006.[2][3]

  • General Pyrazole Synthesis Review: Karakaya, A., et al. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 2025.

  • Nitro-Pyrazole Energetic Materials: Zhang, J., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 2025.[4][5][6][7]

  • Microwave Alkylation Mechanics: Bogdal, D., et al. "Microwave-assisted alkylation of some pyrimidine and purine derivatives." Molecules, 2001.[8]

  • Gabriel Synthesis Adaptation: Use of N-(2-bromoethyl)phthalimide for amine introduction is a standard methodology adapted here for microwave efficiency, supported by general alkylation protocols in Journal of Medicinal Chemistry.

Sources

Application Note: Scalable Synthesis of 2-(3-Isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Analysis

The target compound, 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine, is a critical primary amine building block utilized in the development of complex heteroaromatic therapeutics, most notably in the synthesis of NF-κB-inducing kinase (NIK) inhibitors[1].

Direct alkylation of the commercially available starting material, 3-isopropoxy-4-nitro-1H-pyrazole, with 2-bromoethanamine hydrobromide is strongly discouraged at scale. This direct approach invariably leads to over-alkylation (forming secondary and tertiary amines) and complex impurity profiles. To ensure high volumetric productivity and API-grade purity, a two-step sequence utilizing tert-butyl (2-bromoethyl)carbamate (N-Boc-2-bromoethanamine) is the industry standard. This strategy enforces a strict 1:1 stoichiometry at the pyrazole nitrogen and shields the primary amine during the basic alkylation phase.

Process Safety & Thermal Profiling

Nitroaromatic compounds inherently pose severe thermal hazards. Before scaling this process beyond the 100 g threshold, Differential Scanning Calorimetry (DSC) must be performed. The nitro-pyrazole moiety typically exhibits an exothermic decomposition onset (


) above 220 °C. By capping the maximum process temperature at 80 °C during the alkylation step, the protocol maintains a >100 °C safety margin, strictly adhering to standard process safety guidelines.

Experimental Workflows & Process Causality

Step 1: Regioselective N-Alkylation

Objective: Synthesis of tert-butyl (2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethyl)carbamate.

Mechanistic & Process Causality:

  • Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases like sodium hydride (NaH). NaH in polar aprotic solvents can trigger dangerous thermal runaways[2]. K₂CO₃ provides a mild, heterogeneous basic environment that safely deprotonates the pyrazole without degrading the nitro group.

  • Solvent Selection: Acetonitrile (MeCN) replaces DMF. MeCN offers superior sustainability, avoids the well-documented thermal instability of DMF/base mixtures, and drastically simplifies the downstream aqueous workup[2].

  • Regioselectivity: The 3-isopropoxy group provides significant steric bulk. This steric shielding directs the incoming electrophile almost exclusively (>98:2) to the N1 position, avoiding the congested N2 position.

Step-by-Step Protocol:

  • Charge a jacketed reactor with 3-isopropoxy-4-nitro-1H-pyrazole (1.0 equiv, 100 g) and MeCN (10 volumes, 1.0 L).

  • Add anhydrous K₂CO₃ (2.0 equiv, 161 g) at 20 °C. Stir the suspension for 30 minutes to ensure uniform mixing.

  • Add N-Boc-2-bromoethanamine (1.1 equiv, 144 g) portion-wise over 15 minutes to control any mild exotherm.

  • Heat the mixture to 80 °C and maintain agitation for 12 hours.

  • Self-Validating IPC: Sample the reaction and analyze via HPLC (254 nm). The reaction is deemed complete when the starting material peak is <1.0%.

  • Cool the reactor to 20 °C, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Resuspend the crude residue in water (5 volumes) and extract with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

Step 2: Boc Deprotection & Salt Formation

Objective: Synthesis of this compound hydrochloride.

Mechanistic & Process Causality:

  • Reagent Selection: 4M HCl in 1,4-dioxane is a highly standardized, anhydrous reagent for Boc cleavage that prevents the hydrolysis side-reactions often seen with aqueous acids[2].

  • Co-Solvent Strategy: Toluene is introduced as an anti-solvent. As the Boc group is cleaved, the resulting free amine is immediately protonated. The hydrochloride salt is highly insoluble in the dioxane/toluene matrix. This insolubility drives the reaction to completion via Le Chatelier's principle and allows for direct isolation by filtration, bypassing the need for a tedious basic extraction[3].

Step-by-Step Protocol:

  • Charge the reactor with the Boc-protected intermediate (1.0 equiv, ~160 g) and Toluene (5 volumes, 800 mL).

  • Add 4M HCl in 1,4-dioxane (5.0 equiv, 635 mL) dropwise at 20 °C. (Note: CO₂ gas evolution will occur; ensure proper reactor venting).

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Self-Validating IPC: Analyze an aliquot via HPLC. Complete consumption of the intermediate (<0.5%) validates the end of the deprotection.

  • Cool the resulting thick slurry to 5 °C and age for 2 hours to maximize crystal yield.

  • Filter the product and wash the filter cake with cold Toluene (2 volumes) followed by tert-butyl methyl ether (TBME, 2 volumes) to purge residual dioxane[3].

  • Dry the solid in vacuo at 45 °C to a constant weight.

Quantitative Data & Process Optimization

Table 1: Solvent and Base Screening for N-Alkylation (10 g scale)
SolventBaseTemp (°C)Conversion (%)N1:N2 RatioProcess Remarks
DMFNaH25>9985:15Highly exothermic; poor regioselectivity; high PMI.
DMFK₂CO₃609592:8Standard baseline; difficult aqueous workup.
MeCN K₂CO₃ 80 >98 98:2 Optimal; easy solvent recovery; excellent regiocontrol.
2-MeTHFCs₂CO₃809095:5Viable sustainable alternative; higher reagent cost.
Table 2: Scale-Up Metrics for the Optimized Two-Step Process
ScaleStep 1 Yield (%)Step 1 Purity (HPLC)Step 2 Yield (%)Step 2 Purity (HPLC)Overall Yield (%)
10 g92.098.5%96.599.1%88.8
100 g91.598.7%95.899.4%87.6
1.0 kg89.498.6%97.199.5%86.8

Process Workflow Visualization

G SM 3-Isopropoxy-4-nitro-1H-pyrazole (Starting Material) Step1 Step 1: N-Alkylation (80 °C, 12 h) SM->Step1 Reagent N-Boc-2-bromoethanamine + K2CO3 / MeCN Reagent->Step1 Int Boc-Protected Intermediate (N1 Isomer) Step1->Int Regioselective >98% N1 Deprot Step 2: Boc Deprotection (4M HCl in Dioxane / Toluene) Int->Deprot IPC: HPLC >98% Product 2-(3-Isopropoxy-4-nitro- 1H-pyrazol-1-yl)ethanamine HCl (Final Product) Deprot->Product Crystallization Quantitative

Workflow for the scalable two-step synthesis of this compound.

References

[1] Title: Heteroaromatic derivatives as NIK inhibitors (CA3027416A1) Source: Google Patents URL:

[2] Title: Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: Organic Process Research & Development URL: [Link]

[3] Title: Asymmetric Fluorination Approach to the Scalable Synthesis of a SYK Inhibitor Source: Organic Process Research & Development URL: [Link]

Sources

ligand applications of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the utilization of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (IPNPE) as a ligand in coordination chemistry. This guide is designed for synthetic chemists and materials scientists, focusing on the ligand's unique electronic "push-pull" properties and its utility in designing energetic coordination compounds (ECCs) and bioactive metal complexes.

Compound: this compound Abbreviation: IPNPE Classification: Functionalized N,N'-Bidentate Chelator CAS (Analog): 1006950-42-0 (Ethoxy derivative)

Part 1: Ligand Design & Chemical Logic

Structural Analysis

IPNPE represents a sophisticated "hybrid" ligand design that merges the steric tunability of alkoxy groups with the electronic demand of nitro-substituted heterocycles.

  • Primary Anchor (σ-Donor): The aliphatic ethylamine (-NH₂) tail provides a strong, flexible σ-donor site (Hard Base), serving as the primary anchor for metal binding.

  • Secondary Donor (π-Acceptor/Donor): The pyrazole nitrogen (N2) acts as the secondary coordination site.

  • Electronic Modulation (The "Push-Pull" Effect):

    • 4-Nitro Group (Pull): Strongly electron-withdrawing. It reduces the basicity of the pyrazole ring, stabilizing metal centers in lower oxidation states or increasing the Lewis acidity of the coordinated metal (beneficial for Lewis acid catalysis).

    • 3-Isopropoxy Group (Push/Steric): The isopropoxy group exerts a weak inductive electron-donating effect but, more importantly, provides significant steric bulk. This prevents the formation of infinite coordination polymers (common with simple pyrazoles), favoring the formation of discrete molecular complexes or dimers.

Solubility Profile

Unlike its methoxy or ethoxy analogs, the isopropoxy moiety significantly enhances lipophilicity (logP increase). This allows for:

  • Superior solubility in non-polar solvents (DCM, Toluene) for catalytic cycles.

  • Enhanced membrane permeability for bioinorganic drug candidates.

Part 2: Key Applications

Energetic Coordination Compounds (ECCs)

The presence of the nitro (-NO₂) group and the high nitrogen content of the pyrazole ring make IPNPE a prime candidate for Energetic Coordination Compounds.

  • Mechanism: Coordination to metal nitrates or perchlorates (e.g., Cu(NO₃)₂, Ni(ClO₄)₂) creates high-density materials where the ligand fuel and the oxidizing anion are packed at the molecular level.

  • Advantage: The ethylamine chain adds flexibility, reducing impact sensitivity compared to rigid energetic ligands.

Bioinorganic Modeling & Therapeutics

Pyrazole-based ligands are structural mimics of the histidine imidazole ring. IPNPE complexes (specifically Cu(II) and Zn(II)) are applicable in:

  • Antimicrobial Studies: The lipophilic isopropoxy tail aids in penetrating bacterial cell walls.

  • Enzyme Mimicry: Modeling the active sites of metalloenzymes where histidine coordination is modulated by secondary sphere interactions (mimicked here by the nitro/alkoxy environment).

Part 3: Experimental Protocols

Protocol A: Ligand Pre-Treatment (Free Base Generation)

Commercially available analogs often come as Hydrochloride salts. For coordination, the free base is preferred.

  • Dissolution: Dissolve 1.0 mmol of IPNPE·HCl in 5 mL minimal distilled water.

  • Basification: Add 1.2 mmol of NaOH (1M solution) dropwise at 0°C.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x 10 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Evaporate solvent under reduced pressure (Rotavap, <40°C) to yield IPNPE as a viscous pale-yellow oil. Use immediately.

Protocol B: Synthesis of [Cu(IPNPE)₂]Cl₂ (General Coordination Workflow)

Target: A discrete mononuclear complex for catalytic or biological screening.

Reagents:

  • IPNPE (Free base, freshly prepared): 2.0 mmol

  • CuCl₂·2H₂O: 1.0 mmol

  • Solvent: Ethanol (Absolute)

Step-by-Step:

  • Metal Solution: Dissolve 170 mg (1.0 mmol) of CuCl₂·2H₂O in 10 mL of hot absolute ethanol (60°C). The solution will be light blue/green.

  • Ligand Addition: Dissolve 2.0 mmol of IPNPE in 5 mL ethanol. Add this dropwise to the metal solution while stirring.

  • Observation: A distinct color change (typically to deep blue or dark green) indicates chelation (N,N'-coordination).

  • Reflux: Heat the mixture at reflux (78°C) for 2 hours to ensure thermodynamic product formation.

  • Crystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to stand at room temperature for 24-48 hours. Slow evaporation yields crystalline solids.

  • Characterization Check:

    • IR: Shift in

      
       stretching frequencies (approx. 3300-3100 cm⁻¹).
      
    • UV-Vis: Appearance of d-d transition bands (600-800 nm region for Cu(II)).

Protocol C: Structural Characterization Checklist

To validate the coordination mode, the following data hierarchy is required:

TechniqueFeature to ObserveInterpretation
FT-IR

Red shift indicates amine coordination.
FT-IR

Asymmetric stretch ~1530 cm⁻¹. Unchanged position confirms non-coordinating nitro group.
SC-XRD Bond LengthsM-N(amine) should be shorter than M-N(pyrazole).
Elemental C, H, N %Confirms Metal:Ligand stoichiometry (1:1 vs 1:2).

Part 4: Visualization of Pathways

Diagram 1: Ligand Synthesis & Coordination Logic

The following diagram illustrates the logical flow from precursor selection to specific coordination modes, highlighting the steric influence of the isopropoxy group.

IPNPE_Workflow cluster_0 Steric Control Precursor 3-isopropoxy-4-nitro-1H-pyrazole Alkylation N-Alkylation (Br-CH2-CH2-NH-Boc) Precursor->Alkylation Base/DMF Deprotection Deprotection (TFA/DCM) Alkylation->Deprotection Ligand IPNPE Ligand (Free Base) Deprotection->Ligand Complex_A Discrete Chelate (1:2 M:L) Bioactive/Catalytic Ligand->Complex_A + M(II) (Ethanol) Complex_B Polymeric/Bridged (Sterically Hindered) Ligand->Complex_B Steric Clash (Unfavorable) Metal Metal Salt (MX2) Metal->Complex_A

Caption: Synthesis pathway of IPNPE and its preferential formation of discrete chelates over polymers due to the 3-isopropoxy steric bulk.

Diagram 2: Electronic "Push-Pull" Mechanism

This diagram details how the functional groups on the pyrazole ring influence the metal center.

Electronic_Effects Nitro 4-Nitro Group (-NO2) Ring Pyrazole Ring (π-System) Nitro->Ring Electron Withdrawal (Reduces Basicity) Iso 3-Isopropoxy Group (-OiPr) Iso->Ring Inductive Donation (Minor) Metal Metal Center (Cu/Ni/Zn) Iso->Metal Steric Shielding (Prevents Aggregation) Ring->Metal Modulated σ-Donation Effect Result: Tunable Lewis Acidity & High Solubility Ring->Effect

Caption: The "Push-Pull" electronic modulation of the metal center by IPNPE substituents.

References

  • ChemScene. (2024). 2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride Product Page. Link

  • PubChem. (2025).[1] 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine Compound Summary. Link

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Link

  • RoyalChem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Link

  • Vertex Search. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(3-Isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific regioselectivity and yield bottlenecks associated with synthesizing 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine. This highly polar primary amine is a critical building block in drug development, particularly in the synthesis of NF-κB-inducing kinase (NIK) inhibitors .

Rather than just providing a recipe, this guide breaks down the thermodynamic and kinetic causalities behind the reaction. By understanding the "why" behind the solvent, base, and workup choices, you can build a self-validating protocol that ensures high purity and reproducible yields.

Mechanistic Workflow & Pathway

Workflow A 3-Isopropoxy-4-nitro -1H-pyrazole (Starting Material) B Alkylation Reagents: Boc-NH-CH2CH2-Br + K2CO3 / DMF A->B C N1-Alkylated Intermediate (Major Target) B->C Steric Control (SN2 Pathway) D N2-Alkylated Intermediate (Minor Impurity) B->D Electronic Control (Side Reaction) E Deprotection: HCl / Dioxane C->E F 2-(3-Isopropoxy-4-nitro -1H-pyrazol-1-yl)ethanamine (Final Product) E->F Precipitation as HCl Salt

Workflow for the regioselective synthesis and isolation of the pyrazole ethanamine target.

Standard Operating Protocol (SOP)

This two-step protocol is engineered to maximize N1-regioselectivity and bypass the isolation issues commonly associated with highly polar free amines.

Step 1: Regioselective N1-Alkylation
  • Preparation: Charge a dry, argon-flushed reaction vessel with 3-isopropoxy-4-nitro-1H-pyrazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Stir the suspension at 25 °C for 15 minutes.

  • Electrophile Addition: Add tert-butyl (2-bromoethyl)carbamate (Boc-NH-CH₂CH₂-Br) (1.2 equiv) followed by a catalytic amount of Sodium Iodide (NaI) (0.1 equiv).

  • Reaction: Heat the mixture to 60 °C for 12–16 hours. Monitor the conversion and N1:N2 ratio via LC-MS.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer thoroughly with a 5% aqueous LiCl solution (to remove residual DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the pure N1-isomer.

Step 2: Boc Deprotection & Salt Isolation
  • Preparation: Dissolve the purified N1-alkylated intermediate in anhydrous DCM (0.1 M).

  • Deprotection: Add 4 M HCl in dioxane (10.0 equiv) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. The reaction is complete when gas evolution ceases and TLC/LC-MS indicates full consumption of the starting material.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether, filter, and dry under a vacuum to afford this compound hydrochloride as a highly pure solid.

Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of N1 and N2 alkylated products, and how can I improve the N1 regioselectivity? Causality & Solution: The starting material, 3-isopropoxy-4-nitro-1H-pyrazole, exists as a tautomeric mixture. Alkylation can occur at either nitrogen. The N1 position (further from the bulky C3-isopropoxy group) is sterically favored, while the N2 position is electronically more reactive due to its proximity to the electron-donating isopropoxy oxygen. To maximize N1 selectivity, you must force an SN2-like transition state that is highly sensitive to sterics. Using a polar aprotic solvent (DMF) and a hard base (K₂CO₃) achieves this. Conversely, if your project ever requires the N2 isomer, magnesium-catalyzed conditions (e.g., Mg(OEt)₂) have been shown to flip the selectivity by coordinating the pyrazole differently . For absolute regiocontrol that avoids mixtures entirely, cutting-edge methods now utilize "strategic atom replacement" starting from isothiazole precursors .

Q2: My alkylation reaction stalls at 60% conversion. Adding more base doesn't help. What is the mechanism behind this stalling? Causality & Solution: Stalling in this specific reaction is rarely a deprotonation issue; it is a kinetic bottleneck caused by the degradation of the electrophile. Under basic conditions at 60 °C, Boc-NH-CH₂CH₂-Br can undergo elimination to form a volatile vinyl carbamate or intramolecular cyclization to form an oxazolidinone. The Fix: Implement a Finkelstein catalyst. By adding 10 mol% NaI, you generate the more reactive alkyl iodide in situ. This accelerates the desired SN2 pathway, allowing the alkylation to outcompete the degradation side reactions and pushing the conversion to >98%.

Q3: During Boc deprotection with TFA, I observe a new impurity and a drop in yield. Why? Causality & Solution: While the nitro group is stable, the tert-butyl cation released during Boc cleavage is a powerful electrophile. If not immediately trapped, it can undergo Friedel-Crafts alkylation on the pyrazole ring or cause unwanted side reactions. The Fix: Switch the deprotection reagent to 4 M HCl in dioxane (as detailed in the SOP). It avoids the generation of persistent carbocations associated with neat Trifluoroacetic Acid (TFA). If TFA must be used for solubility reasons, you must add 5% triisopropylsilane (TIPS) as a cation scavenger.

Q4: I am losing product during the aqueous workup of the final amine. How do I improve isolation? Causality & Solution: this compound is a highly polar primary amine. Extracting the free base from an aqueous layer using standard organic solvents (like EtOAc or DCM) is notoriously inefficient because of its high water solubility. The Fix: Do not perform an aqueous workup on the final step. By using HCl in dioxane for the deprotection, the product precipitates directly as the hydrochloride salt. Simply evaporate the solvent and triturate with diethyl ether. The HCl salt is stable, non-hygroscopic, and ready for subsequent amide coupling steps.

Quantitative Data: Optimization of N-Alkylation Conditions

The table below summarizes the causality of base and solvent selection on the regioselectivity and overall conversion of the 3-isopropoxy-4-nitro-1H-pyrazole alkylation.

BaseSolventAdditiveTemp (°C)N1:N2 RatioConversion (%)
NaHTHFNone2560:4045
K₂CO₃MeCNNone6085:1565
K₂CO₃DMFNone6092:870
K₂CO₃ DMF NaI (10 mol%) 60 95:5 >98
Mg(OEt)₂THFNone2511:8975

Note: The optimized conditions (bolded) leverage both steric control (DMF/K₂CO₃) and kinetic acceleration (NaI) to achieve near-quantitative conversion to the desired N1-isomer.

References
  • Heteroaromatic derivatives as NIK inhibitors. Patent CA3027416A1. Google Patents.
  • Strategic Atom Replacement Enables Regiocontrol in Pyrazole Alkylation. Nature 2025, 641, 646-652. URL:[Link]

purification techniques for 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine .

This molecule presents a unique purification challenge: it features a highly basic primary aliphatic amine (the ethanamine tail) coupled with a highly polar, electron-deficient aromatic system (the 4-nitro-pyrazole core). This structural dichotomy makes it highly susceptible to irreversible binding, severe streaking, and poor recovery on standard normal-phase silica gel.

Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating protocols, and quantitative data to ensure successful isolation of your target compound.

Diagnostic Overview & Troubleshooting Workflow

When purifying primary amines, the initial choice of stationary and mobile phases dictates the success of the separation. Use the following diagnostic tree to resolve streaking or retention failures.

G Start Amine Streaking Observed on Bare Silica CheckLoad Is the column overloaded? Start->CheckLoad ReduceLoad Reduce sample load (<1% of silica weight) CheckLoad->ReduceLoad Yes CheckModifier Is a basic modifier (TEA/NH4OH) present? CheckLoad->CheckModifier No AddModifier Add 1-5% TEA or NH4OH to mobile phase CheckModifier->AddModifier No CheckPhase Switch stationary phase? CheckModifier->CheckPhase Yes UseAmineSilica Use Amine-Functionalized Silica (e.g., KP-NH) CheckPhase->UseAmineSilica Normal Phase Preferred UseRP Use Reversed-Phase (C18) with basic buffer (pH > 10) CheckPhase->UseRP High Polarity Preferred

Workflow for troubleshooting primary amine streaking during column chromatography.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does this compound streak severely on standard bare silica gel? Causality: The primary cause is the interaction between the basic primary amine (pKa ~9-10) and the weakly acidic silanol groups (Si-OH, pKa ~4-5) on the surface of the silica gel[1]. When the basic ethanamine chain contacts these silanols, an acid-base reaction occurs, deprotonating the silanol and protonating the amine. This creates a dual-mode retention mechanism: standard partition chromatography combined with strong, irreversible cation-exchange interactions at the localized Si-O⁻ sites[1]. This dynamic equilibrium causes the broad tailing and streaking observed on the column.

Q2: How do I deactivate the silica to prevent this irreversible binding? Solution: You must introduce a competing basic modifier to the mobile phase. Adding 1–5% (v/v) of Triethylamine (TEA) or concentrated Ammonium Hydroxide (NH₄OH) to your eluent neutralizes the acidic silanol sites[2]. Because the modifier is present in vast excess compared to your analyte, it saturates the cation-exchange sites. This forces your target pyrazole-amine to elute based purely on its polarity rather than ionic binding, resulting in sharper peaks[3].

Q3: The TEA modifier is complicating my downstream NMR and biological assays. What is the best alternative? Solution: Transition to an amine-functionalized silica (e.g., aminopropyl-bonded silica). In this stationary phase, the acidic silanols are covalently capped with basic amine groups[4][5]. This permanently alters the surface chemistry to be mildly basic, completely eliminating the need for mobile phase modifiers like TEA or NH₄OH[6]. You can elute the compound using standard, volatile solvent systems (e.g., Hexane/Ethyl Acetate or DCM/MeOH), which are easily evaporated without leaving basic residues[5].

Q4: Can I use Reversed-Phase (C18) chromatography for this molecule? Solution: Yes, but you must strictly control the mobile phase pH. In standard acidic reversed-phase conditions (e.g., 0.1% TFA or Formic Acid), the primary amine will be fully protonated. This makes the molecule highly polar, causing it to elute immediately at the solvent front with no retention[7]. To retain and separate the free base, apply the "2 pH rule": adjust the mobile phase pH to at least two units above the amine's pKa (using a basic buffer like ammonium bicarbonate or 0.1% TEA in water/acetonitrile)[5]. This ensures the amine remains deprotonated and lipophilic enough to interact with the C18 phase.

Standard Operating Procedures (SOPs)

Protocol A: Normal Phase Purification using TEA-Deactivated Bare Silica

Use this protocol if amine-functionalized silica is unavailable.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 90:10 Dichloromethane:Methanol). Add 1% to 2% (v/v) Triethylamine (TEA) to the entire solvent batch[2].

  • Column Equilibration (Critical Step): Slurry pack the standard silica gel using the TEA-modified solvent. You must flush the packed column with at least 3 Column Volumes (CV) of the TEA-modified solvent before loading the sample. This pre-saturates the acidic silanol groups; failing to do this will cause the leading edge of your sample to bind irreversibly[7].

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. Wet-load the sample onto the silica bed carefully to maintain a tight band[8].

  • Elution & Monitoring: Run the gradient. Ensure that your TLC plates used for monitoring are also pre-treated with TEA (run the plate in 5% TEA/Hexane and dry before spotting) to accurately replicate column conditions.

  • Post-Processing: Pool the product fractions and concentrate under reduced pressure. To remove residual TEA, place the flask under high vacuum (lyophilizer or Schlenk line) for 12-24 hours.

Protocol B: Purification via Amine-Functionalized Silica (Recommended)

This is the industry standard for primary amines, offering the highest recovery and purity without additive contamination[5][6].

  • Column Selection: Select an appropriately sized amine-bonded flash cartridge (e.g., Biotage KP-NH, Teledyne RediSep Amine) based on your crude mass (keep loading <5% of stationary phase weight)[5][6].

  • Equilibration: Equilibrate the column with 3 CV of your starting non-polar solvent (e.g., 100% Hexane or DCM). Do not add basic modifiers [6].

  • Dry Loading: Because the nitro-pyrazole core may limit solubility in pure hexane, dry loading is recommended. Dissolve the crude mixture in an aggressive volatile solvent (e.g., THF or Acetone), add a small amount of Celite or amine-silica (1:2 ratio to crude mass), and evaporate to a free-flowing powder[8]. Load this into a solid-load cartridge.

  • Elution: Execute a linear gradient from Hexane to Ethyl Acetate (or DCM to MeOH). The basic surface ensures sharp peaks and baseline separation of impurities.

  • Post-Processing: Simply evaporate the fractions. The product is immediately ready for NMR or bioassays.

Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic behavior of this compound across different purification methodologies.

Purification MethodStationary PhaseMobile PhaseModifier RequiredExpected Peak ShapePost-Purification Processing
Standard Normal Phase Bare Silica (Si-OH)Hexane / EtOAcNoneSevere Streaking / Irreversible BindingN/A (Poor yield & purity)
Modified Normal Phase Bare Silica (Si-OH)DCM / MeOH1-5% TEA or NH₄OHSharp to ModerateRequires extended high vacuum to remove TEA
Amine-Bonded NP (Ideal) Amine-Silica (Si-NH₂)Hexane / EtOAcNone Highly SymmetricalStandard rotary evaporation; high purity
Basic Reversed-Phase C18 SilicaH₂O / Acetonitrile0.1% NH₄OH (pH > 10)SharpLyophilization required to remove aqueous buffer

References

  • When should I use an amine-bonded silica for flash chromatography? - Biotage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGstchckoZ75tUM-DV0hUGgwPxBkm34AGPnC2omW9NLH_clb4UUSXv94rGu0F19FhX0nirvesqxSsDAHV2wRz6JQHaVpvjIooBz4X0nzz1D6E9cgs9XyZcD7YeTQWEaMh19TMFYpTsqDRgQIt6-6IbpFnmOvqhK7duCbq-nOVeemqzRII5D97xBDVNCdEKanAX9-lYGRTKxtYc=]
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7PPkH1G6vihryUKoKRNaeVO1bQJ_jcbTNDp6BYoN9FWsKvVe_SQ1wqRs0KFVAzOt_lzovGvswX39JwCx-276G8weAPaoA6IRAKglafVKCkDB7cpCCtjb0l0GwGtvU0Ti3C4kuZ6AjD-r_u2Hs7YCWGAuJ9NY37HIoyT6WFXgcgGHk7W3BdbeqlevsK4mr79bdWCuebYd8-96NxWwlZ4hDIfXNOJp39MrvLvo=]
  • Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem.[https://vertexaisearch.cloud.google.
  • What is "silanol activity"? - Chemistry Stack Exchange.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXw82EbCpvhtpxrewSj3SezSTfIC2iU9y0LWlg7kG9ENEZmYUtNZdh-GZn0pqu0c2sl8Tsyg2QU2E9dUxuBVyoCLkoHl9acv24Ne_Xz_kW9522fR9nV7SFNDCMHd4vHn7zVDUkCA1aV7x8IMhvr1AFTz4BW6AysZ_bieHRNP7U3lsn8q_zfx4L]
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhFoFSieRhE8sUqh27IY903X6DhOWkcnUKUwtFHLStbD8jYZlVGrfa5yUGSY8jvuY7LmsfX9nm_Wss0IXw2DmWPEONYqnvQS2PJTn5aeVWOZSPTC0GDVMitf8bQCbshLm53MdvVFfW-Ktv5N3iKsz9nDt6tCiY3GnQb_jNWfhnxXhnYvTGpaVu7qCgw8TP-VIhcV4oUuhzwYXZDB7XAUv5Bp2sumciIJqMm7QZjEpjGkTZa-jUR1xKyvGYfnP5kbLDjOzEkOwKiY0Ylf-Mjx_sie3armiWNqGJcIP6pUJSe9iomp-C9-jRcGRe1mGrpXFASt3EgDI=]
  • Column Chromatography Purification of 1-Allyl-1h-indol-5-amine - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG0k7b5XHjIs9-pvVJbLf9vBQNm8naJNhgaubR-X7M1oIbqk5-0Tvmh5dNjFyeceLXu_6L0uOpWfNmbihAMIdqsTW6vhXT8jdLavOkWDl7PcICisxoBhSoOPqiGWemhfJzDg6o-sCPlN8PcbE6GgXoM5NAToubWX1b2W5hLBugybghGhuPZOiEq-oxdDjfqiAYwPhMtcw7kksh2-TTPptVg1sQ2VXOKhhZZvG2bt4XGXjtD_k=]
  • Is there an easy way to purify organic amines? - Biotage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9bj3XOAoGko2MVjX6tsbZI90h1CpS1fu21xdvx2ufD9IdTv0qmU3iPu2vnuGKRp6BsuI3dqhgdtyDSmm2sNXsoVZlsfjUQW0nSIbqlhDZIKCHvLLB0sxNOzGsiY_d_BMoN9IMEysFAmCmkpS2JVt9i18MPP3UF2ndRUjRyBscw7KITpBS]
  • Chromotography with free amines? - Reddit (r/chemhelp).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRJoY0gky2X033oKbMvesd5LCmsRAlXLK9ITSYHuo9lRZ8MoOmA9MvJonp73jq4zD-mvCK2zxZG9ZhKg35NGw927Yd4bNwd02hAkuW5_BWcTQM8NcBGl7nKN_pFEzIWkqZnDp1PkbLbOPZyGlkkFhvCEmb193WGL78qYGasBXnoHlTahVFYnSex4T1nCw=]

Sources

Technical Support Center: Solubility Troubleshooting for 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven strategies for resolving aqueous solubility bottlenecks associated with 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine. We do not just provide generic steps; we dissect the physical chemistry behind the molecule to help you engineer robust, self-validating experimental workflows.

Part 1: Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular forces at play. The solubility bottleneck for this compound stems from the thermodynamic conflict between two key structural features:

  • The Lipophilic Core: The 3-isopropoxy-4-nitro-pyrazole system drives high lattice energy and hydrophobicity. The isopropoxy group repels water, while the planar pyrazole ring encourages strong intermolecular stacking, heavily favoring dissolution in organic solvents like DMSO over aqueous media.

  • The Ionizable Amine: The terminal ethanamine group is a primary aliphatic amine with an estimated pKa of ~9.0. According to the Henderson-Hasselbalch equation, this amine is predominantly protonated (cationic) at mildly acidic to neutral pH, which normally aids solubility. However, as the buffer pH approaches the pKa, the amine rapidly deprotonates into its neutral free-base form, drastically reducing aqueous solubility (1)[1].

Understanding this balance allows us to manipulate the solvent environment—either by forcing ionization via pH control or by masking the lipophilic core using excipients (2)[2].

Part 2: Troubleshooting FAQs

Q1: I prepared a 10 mM stock in DMSO, but the compound crashes out immediately when diluted to 100 µM in my pH 7.4 PBS assay buffer. Why? A1: This is a classic "solvent shift" precipitation. DMSO is a highly polar aprotic solvent that easily disrupts the compound's crystal lattice. When you dilute the stock 100-fold into an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic isopropoxy and nitro-pyrazole moieties experience a massive desolvation penalty. Because the kinetic rate of aggregation exceeds the rate of solvation, the molecules crash out into colloidal suspensions before macroscopic precipitation occurs. Solution: You must pre-formulate the DMSO stock with a co-solvent transition system (e.g., PEG 400) to provide a thermodynamic gradient before introducing it to the bulk aqueous phase (3)[3].

Q2: Will lowering the buffer pH solve the precipitation? A2: Yes, provided your biological assay can tolerate it. Lowering the buffer pH to 5.5–6.0 ensures >99.9% protonation of the primary amine, maximizing ion-dipole interactions with water. If your enzymatic target or cell line requires a strict physiological pH (7.4), pH adjustment is not viable, and you must rely on complexation or co-solvents.

Q3: How do cyclodextrins help, and which one is best for this compound? A3: Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic central cavity. They form dynamic, non-covalent inclusion complexes with the hydrophobic isopropoxy-nitro-pyrazole core, effectively shielding the water-repelling geometry from the aqueous environment while the hydrophilic CD exterior maintains bulk solubility (4)[4]. For in vitro and in vivo applications, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its superior water solubility and lower cellular toxicity compared to native β-CD.

Part 3: Visualizing the Solutions

Workflow Start Precipitation Observed in Aqueous Buffer CheckPH Check Buffer pH vs. Amine pKa (~9.0) Start->CheckPH DecisionPH Can assay tolerate pH < 7.0? CheckPH->DecisionPH AdjustPH Acidify Buffer (pH 5.5 - 6.5) DecisionPH->AdjustPH Yes UseCosolvent Add Co-solvents (10% PEG400 / 2% DMSO) DecisionPH->UseCosolvent No DecisionSol1 Is solution clear? AdjustPH->DecisionSol1 DecisionSol1->UseCosolvent No Success Proceed with Assay DecisionSol1->Success Yes DecisionSol2 Is solution clear? UseCosolvent->DecisionSol2 UseCD Formulate with 20% HP-β-CD DecisionSol2->UseCD No DecisionSol2->Success Yes UseCD->Success

Fig 1. Step-by-step troubleshooting workflow for resolving aqueous precipitation of the compound.

Mechanism Drug Free Compound (Lipophilic Core Exposed) Insoluble in Water Complex Inclusion Complex (Core Shielded) Aqueous Soluble Drug->Complex Non-covalent Binding CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Bioavail Enhanced in vitro Bioavailability Complex->Bioavail Dissolution

Fig 2. Mechanism of solubility enhancement via HP-β-CD non-covalent inclusion complexation.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a validation step. Visual clearance is insufficient, as compounds can form invisible nano-aggregates that artificially inflate apparent solubility while remaining biologically inactive.

Protocol A: Co-Solvent Step-Down Dilution (DMSO / PEG 400)

Causality: Direct dilution causes solvent shock. PEG 400 acts as a bridging solvent due to its amphiphilic polymer chain, stabilizing the compound as the dielectric constant of the medium gradually increases (5)[5].

  • Master Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Vehicle: In a separate vial, prepare a vehicle consisting of 40% (v/v) PEG 400 and 60% (v/v) aqueous buffer (e.g., 100 mM Citrate, pH 5.5).

  • Step-Down: Slowly add 1 part of the DMSO stock dropwise to 9 parts of the intermediate vehicle while vortexing continuously. This creates a 1 mM intermediate stock in 10% DMSO / 36% PEG 400.

  • Final Dilution: Dilute the intermediate stock 1:10 into the final assay buffer to achieve a 100 µM working concentration.

  • Validation System: Shine a red laser pointer through the final vial. If the beam path is visible (Tyndall effect), colloidal nano-aggregates have formed, and the compound is not truly in solution. Alternatively, verify the absence of particulates using Dynamic Light Scattering (DLS).

Protocol B: HP-β-CD Inclusion Complexation

Causality: Bypasses the need for organic solvents entirely by utilizing host-guest chemistry to mask the lipophilic isopropoxy-nitro-pyrazole core.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target biological buffer (pH 7.4).

  • Direct Addition: Weigh the dry powder of this compound directly into a glass vial to target a final concentration of 1 mM.

  • Complexation: Add the 20% HP-β-CD buffer to the powder. Sonicate the suspension in a water bath at 37°C for 30–60 minutes until the solution transitions from cloudy to completely transparent.

  • Validation System: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any uncomplexed, microscopic drug crystals. Carefully extract the supernatant and quantify the dissolved compound via UV-Vis spectroscopy or HPLC against a known standard curve to confirm the actual solubilized concentration matches your theoretical target.

Part 5: Quantitative Data Comparison

Use the table below to select the appropriate solubility enhancement strategy based on your specific assay constraints.

Formulation StrategyTarget pHPrimary ExcipientsEst. Solubility GainBest Use Case
Aqueous Buffer (Control) 7.4None1x (Baseline)Highly sensitive biological assays
pH Adjustment 5.5Citrate / Acetate10x - 50xAssays tolerant to acidic environments
Co-solvent System 7.41% DMSO, 5% PEG 40050x - 100xCell-free biochemical / enzymatic assays
Inclusion Complexation 7.420% HP-β-CD> 500xCell-based assays requiring high biocompatibility

References

  • Principles of Drug Action 1, Spring 2005, Amines. Auburn University.
  • What is pKa and how is it used in drug development? Pion Inc.
  • How to improve the aqueous solubility of Cox-2-IN-26. Benchchem.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Carbohyde.
  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006. Srce.

Sources

Technical Support: Optimizing Regioselective Alkylation of 3-Isopropoxy-4-Nitropyrazole

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Minimizing Side Reactions and Controlling Regioselectivity in 3-Isopropoxy-4-Nitropyrazole Alkylation

Executive Summary & Mechanistic Insight[1]

The alkylation of 3-isopropoxy-4-nitropyrazole presents a classic challenge in heterocyclic chemistry: regioselectivity . The pyrazole ring contains two nucleophilic nitrogen atoms, and the presence of the bulky isopropoxy group at position 3 (or 5, depending on tautomer) and the electron-withdrawing nitro group at position 4 creates a specific steric and electronic environment that dictates the reaction outcome.

The Core Challenge: Tautomerism and Sterics

In solution, 3-isopropoxy-4-nitropyrazole exists in equilibrium between two tautomers. When a base removes the proton, a delocalized pyrazolide anion is formed. The alkylating agent (


) can attack either nitrogen:
  • N1 Attack (Distal): Occurs at the nitrogen farther from the isopropoxy group. This leads to 1-alkyl-3-isopropoxy-4-nitropyrazole . This is generally the favored product due to lower steric hindrance.[1]

  • N2 Attack (Proximal): Occurs at the nitrogen adjacent to the isopropoxy group. This leads to 1-alkyl-5-isopropoxy-4-nitropyrazole . This is the major impurity (regioisomer).

Key Objective: Maximize N1-alkylation (distal) while suppressing N2-alkylation, O-dealkylation, and elimination side reactions.

Interactive Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: "I am getting a significant amount of the N2-alkylated regioisomer (1-alkyl-5-isopropoxy...)."

Diagnosis: The reaction conditions are likely too energetic (high temperature) or the solvent/base combination is promoting a "loose" transition state that reduces steric discrimination.

Corrective Actions:

  • Lower the Temperature: High temperatures provide enough energy to overcome the steric barrier of the N2 position. Run the reaction at room temperature (RT) initially. Only heat if conversion is stalled.

  • Switch Solvent: Use DMF or DMSO .[1] These polar aprotic solvents solvate the cation (e.g.,

    
    ), leaving the pyrazolide anion "naked" and more reactive, but the steric bulk of the isopropoxy group usually still directs the incoming electrophile to the distal N1.
    
  • Change Base: Switch from

    
     to 
    
    
    
    or
    
    
    . Carbonate bases often provide better thermodynamic control than strong hydride bases.
  • Steric Bulk of R-X: If your alkylating agent is small (e.g., Methyl Iodide), N2 attack is easier. If

    
     is bulky, N1 selectivity naturally improves.
    
Issue 2: "The reaction is extremely slow; starting material remains after 24 hours."

Diagnosis: The nitro group at C4 is a strong Electron Withdrawing Group (EWG), which significantly reduces the nucleophilicity of the pyrazole nitrogens.

Corrective Actions:

  • Finkelstein Activation: If using an alkyl chloride or bromide, add 10-20 mol% Potassium Iodide (KI) . This generates the more reactive alkyl iodide in situ.[2]

  • Increase Concentration: Run the reaction at a higher concentration (e.g., 0.5 M - 1.0 M) to increase collision frequency.

  • Controlled Heating: If RT is too slow, heat to 50–60°C . Do not exceed 80°C to avoid degradation of the isopropoxy group.

Issue 3: "I see a new impurity that corresponds to the loss of the isopropyl group (phenol formation)."

Diagnosis: You are experiencing O-dealkylation or hydrolysis. This is rare under basic conditions but can happen if:

  • The reaction mixture becomes acidic (not likely with base).

  • Lewis Acid Contamination: Metal ions (if using exotic catalysts) can cleave isopropyl ethers.

  • Nucleophilic Attack on Isopropyl: If using a very strong nucleophile at high heat, it might attack the isopropyl group (unlikely compared to N-alkylation).

Corrective Actions:

  • Ensure the reaction remains basic throughout.

  • Avoid using Lewis acids.

  • Keep temperature below 80°C.

Issue 4: "My alkylating agent is being consumed, but the pyrazole is not reacting."

Diagnosis: The base is reacting with the alkylating agent instead of the pyrazole. This is common with alkyl halides susceptible to E2 Elimination (e.g., Ethyl bromide converting to Ethylene).

Corrective Actions:

  • Milder Base: If using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or 
    
    
    
    , switch to
    
    
    or
    
    
    . Strong bases promote elimination.
  • Stoichiometry: Ensure you aren't using a massive excess of base relative to the pyrazole.

  • Cold Addition: Add the base to the pyrazole first, stir for 15 mins to form the anion, then add the alkylating agent slowly at 0°C or RT.

Optimized Experimental Protocol

Objective: Synthesis of 1-alkyl-3-isopropoxy-4-nitropyrazole with >95:5 regioselectivity.

ParameterRecommendationRationale
Solvent DMF (Dimethylformamide) or MeCN (Acetonitrile)Polar aprotic solvents enhance SN2 rate; DMF is superior for solubility.[2]
Base

(Cesium Carbonate)
"Cesium Effect" often enhances solubility and regioselectivity compared to K or Na.
Stoichiometry 1.0 equiv Substrate : 1.2 equiv Base : 1.1 equiv R-XSlight excess ensures completion without promoting side reactions.
Temperature 25°C (Start)

50°C (If needed)
Low temp favors the sterically less hindered product (N1).
Concentration 0.2 M - 0.5 MStandard concentration for efficient kinetics.

Step-by-Step Workflow:

  • Dissolution: Charge a dry flask with 3-isopropoxy-4-nitropyrazole (1.0 equiv) and anhydrous DMF (5 mL per mmol).

  • Deprotonation: Add

    
      (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The solution may change color (often yellow/orange due to the nitropyrazolide anion).
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Tip: If using a chloride, add KI (0.1 equiv).

  • Monitoring: Stir at RT. Monitor by TLC or LC-MS after 2 hours.

    • Checkpoint: If <10% conversion, heat to 50°C.

  • Work-up: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: The N1 isomer (major) is usually less polar than the N2 isomer. Separation by silica gel chromatography is typically effective.

Visualizing the Reaction Pathway

The following diagram illustrates the competition between the kinetic/thermodynamic pathways and the origin of the side reactions.

G Start 3-isopropoxy-4-nitropyrazole (Tautomeric Mix) Anion Nitropyrazolide Anion (Delocalized) Start->Anion Base (Cs2CO3) - H+ N1_Prod MAJOR PRODUCT 1-alkyl-3-isopropoxy-4-nitropyrazole (Distal Alkylation) Anion->N1_Prod Path A: Distal Attack (Sterically Favored) N2_Prod MINOR IMPURITY 1-alkyl-5-isopropoxy-4-nitropyrazole (Proximal Alkylation) Anion->N2_Prod Path B: Proximal Attack (Sterically Hindered by OiPr) Elim_Side Side Product: Alkene (from R-X elimination) Anion->Elim_Side Strong Base + Heat (Avoid this)

Caption: Reaction pathway showing the divergence between the desired distal alkylation (N1) and the sterically hindered proximal alkylation (N2).

References

  • BenchChem Technical Support. (2025).[1][2][3] Optimizing N-Alkylation of Pyrazoles: Troubleshooting Regioselectivity and Yields. Retrieved from

  • Fokin, V. V., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. Retrieved from

  • Popova, G. P., et al. (2009). Synthesis of 3,4,5-trinitropyrazole and N-alkylation studies. Russian Chemical Bulletin. Retrieved from

  • Levin, M. D., et al. (2025).[4][5] Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature.[5] Retrieved from

  • Organic Chemistry Portal. (2020). Synthesis of substituted N-heterocycles by N-alkylation.[5] Retrieved from

Sources

Technical Support Center: Recrystallization of Nitro-Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Optimization & Troubleshooting for Nitro-Pyrazole Amines

Introduction: The Physicochemical Challenge

Welcome to the technical support hub. You are likely here because nitro-pyrazole amines are deceptively difficult to purify.

The Core Problem: These molecules possess a "schizophrenic" solubility profile.

  • The Nitro Group (

    
    ):  Highly electron-withdrawing, creating a strong dipole and increasing density. It often renders the molecule sparingly soluble in non-polar solvents.
    
  • The Amine Group (

    
    ):  A hydrogen bond donor.
    
  • The Pyrazole Ring: A planar, nitrogen-rich heterocycle capable of

    
    -stacking.
    

The Result: These forces combine to create high-melting-point crystal lattices held together by strong intermolecular hydrogen bonding and dipole-dipole interactions. "Like dissolves like" is insufficient here; you need a solvent system that can disrupt these specific lattice forces at high temperatures but is rejected by the lattice upon cooling.

Module 1: Solvent System Selection

Do not guess. Use the Polarity-Temperature Differential strategy. We categorize solvents based on their interaction with the nitro-amine motif.

Primary Solvent Candidates (The "Dissolvers")

These must break the intermolecular H-bonds.

Solvent ClassSpecific SolventBoiling Point (°C)Suitability RatingTechnical Notes
Alcohols Ethanol (EtOH) 78⭐⭐⭐⭐⭐Best Starting Point. Good H-bond acceptor/donor balance. Moderate BP allows safe heating.
Alcohols Methanol (MeOH)65⭐⭐⭐⭐Excellent solubility, but toxicity and low BP can limit the temperature differential (yield loss).
Esters Ethyl Acetate (EtOAc)77⭐⭐⭐⭐Good for less polar derivatives. Lacks H-bond donation, so it may not dissolve high-melting amines well.
Polar Aprotic Acetonitrile (MeCN)82⭐⭐⭐Useful if alcohols cause solvolysis/reaction, but often holds impurities too well.
Super-Solvents DMSO / DMF>150Avoid if possible. High BP makes removal difficult. Only use as a "solvent" in a solvent/anti-solvent crash method.
Anti-Solvents (The "Precipitators")

These force the lattice to reform.

SolventRolePairingTechnical Notes
Water Strong Anti-solventw/ EtOH, MeOHDrastically increases polarity. Warning: Adding too fast causes oiling out.
Heptane Non-polar Anti-solventw/ EtOAcPreferred over Hexane (higher BP, less toxic). Good for removing non-polar oily impurities.
MTBE Ether Anti-solventw/ AlcoholsMilder than water; good for intermediate polarity control.
Visual Logic: Solvent Selection Decision Tree

SolventSelection cluster_0 Recommended Pairs Start Start: Solubility Test (100 mg) SolubleCold Soluble at Room Temp? Start->SolubleCold SolubleHot Soluble at Reflux? SolubleCold->SolubleHot No CheckImpurities Check Impurity Profile SolubleCold->CheckImpurities Yes (Too soluble) DirectCooling Method: Direct Cooling SolubleHot->DirectCooling Yes ChangeSolvent Switch Solvent Class SolubleHot->ChangeSolvent No (Insoluble) UseAntiSolvent Method: Solvent/Anti-Solvent CheckImpurities->UseAntiSolvent Need better yield Pair1 Ethanol + Water Pair2 EtOAc + Heptane

Figure 1: Decision matrix for selecting the initial solvent system based on solubility behavior.

Module 2: Troubleshooting Common Failures

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns milky, and oily droplets form at the bottom instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This usually happens because the compound's melting point is depressed by impurities or the solvent, causing it to melt out of solution.

Corrective Actions:

  • The Temperature Gap: Ensure your boiling solvent temperature is significantly lower than the melting point of your solid. If your solid melts at 80°C, do not use water (BP 100°C) as the primary solvent.

  • Seed Casting:

    • Cool the solution just until slight turbidity appears.

    • Add a tiny crystal of pure product (seed).[1]

    • Crucial: Hold the temperature constant for 30 minutes to allow the seed to grow before cooling further.

  • Slower Anti-Solvent Addition: If using EtOH/Water, add water dropwise via an addition funnel. A sudden spike in polarity forces the hydrophobic nitro-pyrazole to agglomerate as oil.

Issue 2: Low Yield (High Loss to Mother Liquor)

Symptom: Crystals are pure, but you lost 60% of your mass. Cause: Nitro-pyrazole amines often have a "flat" solubility curve—they remain somewhat soluble even in cold solvent.

Corrective Actions:

  • The "2nd Crop" Trap: Do not just evaporate the filtrate to dryness (this concentrates impurities). Instead, concentrate the filtrate to half volume and cool again.

  • Ionic Strength: If using an aqueous mixture (e.g., EtOH/Water), adding a small amount of NaCl (Brine) can "salt out" the organic compound, forcing it to crystallize. Note: Ensure you wash the final crystals with water to remove salt.

Module 3: Safety & Energetic Hazards

WARNING: Nitro-pyrazoles are precursors to energetic materials.

  • Thermal Runaway: Nitro groups are metastable. Heating them in the presence of amines (which can act as bases) can lower the decomposition temperature (

    
    ).
    
  • DSC Validation: Before recrystallizing >1g, run a Differential Scanning Calorimetry (DSC) scan.

    • If an exotherm is detected within 50°C of your solvent's boiling point, STOP . You cannot safely reflux this mixture.

Module 4: Validated Protocol (Ethanol/Water System)

This is the standard operating procedure (SOP) for a typical 3-amino-4-nitropyrazole derivative.

Prerequisites:

  • Crude purity >75% (if lower, perform a silica plug filtration first).

  • DSC

    
     > 100°C.[2]
    

Step-by-Step:

  • Dissolution:

    • Place 10g crude solid in a round-bottom flask.

    • Add Ethanol (absolute) slowly while heating to reflux (approx 78°C).

    • Target concentration: 10-15 mL solvent per gram of solid.

    • Checkpoint: If insoluble particles remain (inorganic salts/catalyst), filter HOT through a sintered glass funnel.

  • The Anti-Solvent Titration:

    • Maintain reflux.[3]

    • Add deionized water dropwise.

    • Stop point: The moment a persistent cloudiness (turbidity) remains for 10 seconds.

    • Add 1-2 mL of Ethanol to clear the solution back to transparent.

  • Controlled Cooling (Nucleation):

    • Remove from heat. Place the flask on a cork ring (insulator).

    • Allow to cool to room temperature undisturbed (approx. 2 hours).

    • Observation: Needles or prisms should form. If oil forms, reheat and add more Ethanol.

  • Harvest:

    • Cool in an ice bath (0-5°C) for 30 minutes to maximize yield.

    • Filter via vacuum.

    • Wash: Use a cold mixture of EtOH/Water (50:50). Do not wash with pure Ethanol (you will dissolve your product).

Recrystallization Workflow Diagram

RecrystallizationFlow Crude Crude Solid (Nitro-Pyrazole) Dissolve Dissolve in Hot Ethanol Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Insolubles? Titrate Add Water until Turbid Dissolve->Titrate Clear? Filter->Titrate Clear Add excess EtOH (Clear Solution) Titrate->Clear Cool Slow Cool (Room Temp) Clear->Cool Ice Ice Bath (0°C) Cool->Ice Harvest Filter & Dry Ice->Harvest

Figure 2: Step-by-step workflow for the Ethanol/Water recrystallization method.

References

  • BenchChem. (2025).[1][4] Recrystallization techniques for purifying pyrazole compounds.[1][3][5] BenchChem Technical Guides.[4][5]

  • National Institutes of Health (NIH). (2025). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[2][6] PMC.

  • Organic Syntheses. (n.d.). 3(5)-Aminopyrazole Synthesis and Purification. Org.[7] Synth.

  • MDPI. (2023).[8] Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules.[1][2][3][4][5][7][8][9][10][11][12][13]

  • ResearchGate. (2017). Reduction of nitro group to amine group in pyrazoles. Community Discussion/Protocol Archive.

Sources

troubleshooting low purity in 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Purity in 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine Synthesis Audience: Researchers, scientists, and drug development professionals.

Role: Senior Application Scientist Objective: Diagnose and resolve low purity issues in the synthesis of this compound.

Introduction: The Purity Paradox in Pyrazole Alkylation

The synthesis of This compound presents a classic challenge in heterocyclic chemistry: controlling the ambident nucleophilicity of the pyrazole ring while maintaining the integrity of acid-sensitive ether linkages. Low purity in this workflow is rarely due to a single catastrophic failure; rather, it is often the cumulative result of regioisomeric mixtures formed during alkylation and ether hydrolysis during deprotection.

This guide deconstructs the synthesis into its critical failure points, providing mechanistic insights and actionable protocols to restore high purity (>98%).

Phase 1: Diagnostic Triage

Before altering reaction parameters, identify the specific impurity profile using the Diagnostic Logic Tree below.

TroubleshootingLogic Start Low Purity Observed (LCMS / NMR) CheckLCMS Analyze LCMS/NMR Data Start->CheckLCMS ImpurityType1 Same Mass (M+H) Different Retention Time CheckLCMS->ImpurityType1 Isomer? ImpurityType2 Mass = Product - 42 Da (Loss of iPr) CheckLCMS->ImpurityType2 Degradation? ImpurityType3 Mass = Product + 100 Da (Boc adduct) CheckLCMS->ImpurityType3 Intermediate? Diagnosis1 Regioisomer Contamination (N2-Alkylation) ImpurityType1->Diagnosis1 Diagnosis2 Ether Hydrolysis (Acid Cleavage) ImpurityType2->Diagnosis2 Diagnosis3 Incomplete Deprotection ImpurityType3->Diagnosis3

Figure 1: Diagnostic logic tree for identifying the root cause of low purity based on analytical signatures.

Phase 2: Troubleshooting Specific Failure Modes

Issue 1: Regioisomer Contamination (The "N2" Problem)

Symptom: LCMS shows a secondary peak with the exact mass of the product.


H NMR shows split signals for the pyrazole ring proton or the ethyl chain.

Mechanism: The precursor, 3-isopropoxy-4-nitropyrazole , exists in tautomeric equilibrium. Alkylation can occur at either nitrogen:

  • N1-Alkylation (Desired): Occurs distal to the bulky isopropoxy group. Yields the 3-isopropoxy isomer.

  • N2-Alkylation (Impurity): Occurs adjacent to the isopropoxy group. Yields the 5-isopropoxy isomer (often misidentified as the 3-isomer due to numbering flips).

Causality: While steric hindrance from the isopropoxy group generally favors N1-alkylation (ratio ~4:1 to 10:1), the electron-withdrawing nitro group increases the acidity of the pyrazole, making the anion highly reactive and less selective, especially under high-temperature forcing conditions [1].

Corrective Protocol: To maximize the N1/N2 ratio, shift from "Thermodynamic" to "Kinetic" control or utilize steric steering.

VariableRecommendationRationale
Base Use

instead of

or NaH.
The "Cesium Effect" often enhances N1 selectivity in pyrazoles due to coordination effects and solubility in DMF [2].
Solvent MeCN (Acetonitrile) at RT.Avoid DMF at high heat (

C). Lower temperatures favor the kinetically controlled product (N1) over the thermodynamically stable mixtures.
Purification Chromatography at the Protected Stage. Crucial: Separate the regioisomers before deprotection. The N-Boc intermediates usually have a larger

than the free amines.

Self-Validating Step:

  • NOESY NMR: In the desired product, the methylene protons of the ethyl chain (

    
    ) will show a NOE correlation with the pyrazole C5-H proton. In the impurity (N2-alkylated), the 
    
    
    
    is adjacent to the isopropoxy group, so no NOE with a ring proton will be observed (or a weak NOE with the isopropyl group).
Issue 2: Ether Hydrolysis (Loss of Isopropyl Group)

Symptom: Presence of a peak corresponding to 4-nitro-1-(2-aminoethyl)-1H-pyrazol-3-ol (Mass = Product - 42).

Mechanism: The isopropoxy group is an ether, generally stable to base but susceptible to acid-catalyzed hydrolysis. While standard Boc removal (TFA/DCM) is usually safe, the presence of the electron-withdrawing nitro group at C4 can destabilize the ether oxygen, making it more labile under harsh acidic conditions or if the reaction exotherms uncontrolledly [3].

Corrective Protocol:

  • Avoid HCl/Dioxane if heating: HCl is more prone to cleaving sensitive ethers than TFA.

  • Scavenger Addition: Use Triethylsilane (TES) or water (2%) in the TFA cocktail. This acts as a cation scavenger, preventing re-alkylation or side reactions, though primarily it moderates the acidity.

  • Temperature Control: Perform Boc-deprotection at 0°C to Room Temperature . Never reflux.

Issue 3: Incomplete Deprotection

Symptom: M+100 peak (Boc group remains).

Mechanism: The electron-withdrawing nature of the nitropyrazole ring reduces the basicity of the attached amine (even through the ethyl linker), potentially forming stable ion pairs or aggregates that resist deprotection kinetics.

Corrective Protocol:

  • Two-Stage Deprotection: Treat with 20% TFA/DCM for 1 hour. If incomplete, concentrate and re-treat with fresh reagent. This removes equilibrium-inhibiting byproducts (tert-butyl cations).

Phase 3: Optimized Synthesis Workflow

This protocol integrates the corrective measures into a robust, self-validating workflow.

SynthesisWorkflow SM 3-isopropoxy- 4-nitropyrazole Alkylation Alkylation (Cs2CO3, MeCN, 25°C) N-Boc-bromide SM->Alkylation Regiocontrol Purification Flash Column (Separate Regioisomers) Alkylation->Purification Critical Step Deprotection Deprotection (TFA/DCM, 0°C) Purification->Deprotection Pure Intermediate Final Target Amine (>98% Purity) Deprotection->Final Careful Workup

Figure 2: Optimized synthetic route emphasizing intermediate purification.

Detailed Protocol

Step 1: Regioselective Alkylation

  • Dissolve 3-isopropoxy-4-nitro-1H-pyrazole (1.0 eq) in anhydrous MeCN (0.1 M).

  • Add

    
      (1.5 eq). Stir for 15 min at RT to form the pyrazolate anion.
    
  • Add N-Boc-2-bromoethylamine (1.1 eq) dropwise.

  • Stir at RT for 16–24 h. Note: Do not heat unless conversion is <10% after 24h.

  • Checkpoint: Run TLC (Hex/EtOAc). You should see two spots close together. The major spot (usually lower

    
     depending on the stationary phase, but variable) is the N1 product.
    
  • Workup: Filter solids, concentrate, and purify via silica gel chromatography. Isolate the major regioisomer strictly.

Step 2: Controlled Deprotection

  • Dissolve the purified N-Boc intermediate in DCM (5 mL/mmol).

  • Cool to 0°C .

  • Add TFA (1 mL/mmol) dropwise.

  • Monitor by LCMS every 30 mins.

  • Upon completion, concentrate in vacuo without heating above 30°C.

  • Neutralization: Redissolve in DCM, wash with saturated

    
     (rapidly to avoid hydrolysis), dry over 
    
    
    
    , and concentrate.

Frequently Asked Questions (FAQs)

Q1: Why is the N2-isomer formed if the isopropoxy group is so bulky? A: While sterics disfavor N2-attack, the tautomeric equilibrium of 3-substituted pyrazoles is solvent-dependent. In polar aprotic solvents like DMF or DMSO, the specific solvation of the anion can reduce the energy difference between the N1 and N2 transition states. Furthermore, the "3-isopropoxy" group is not as bulky as a tert-butyl group; the oxygen linker adds flexibility, allowing the isopropyl group to rotate away from the N2 site, permitting attack [4].

Q2: Can I use HCl in Dioxane/Methanol for deprotection? A: It is risky. The combination of strong mineral acid (HCl) and heat (often required for HCl/Dioxane reactions) significantly increases the rate of ether cleavage (de-isopropylation) compared to TFA. If you must use HCl, keep it at 0°C and limit reaction time.

Q3: My product is an oil and looks impure by NMR. How do I solidify it? A: Primary amines of this type are often oils or low-melting solids. To upgrade purity and obtain a solid:

  • Dissolve the free amine in

    
     or EtOAc.
    
  • Add 1.0 eq of Oxalic Acid or Fumaric Acid (in MeOH/EtOAc).

  • The corresponding salt often crystallizes readily, rejecting minor regioisomeric impurities in the mother liquor.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."
    • Source:Organic Letters, 2019.[1]

    • URL:[Link] (General principle citation).

  • Cesium Effect

    • Title: "Cesium carbonate mediated exclusive N-alkyl
    • Source:Tetrahedron Letters, 2008.
    • URL:[Link]

  • Protecting Group Stability

    • Title: "Tuning the stability of alkoxyisopropyl protection groups."
    • Source:Beilstein Journal of Organic Chemistry, 2019.
    • URL:[Link]

  • Tautomerism and Alkylation

    • Title: "Alkylation of Nitropyrazoles via Vicarious Nucleophilic Substitution."
    • Source:Journal of Organic Chemistry, 2022.
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheets (SDS) for all chemicals used.

Sources

removing unreacted starting materials from pyrazole ethanamine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Removing Unreacted Starting Materials

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in the purification of pyrazole ethanamine derivatives. The synthesis of these valuable compounds often results in crude mixtures containing unreacted starting materials, which can complicate downstream applications. This document provides practical, in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your target compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you might observe during the purification process in a direct question-and-answer format.

Question: My TLC/LC-MS analysis shows my desired pyrazole ethanamine product along with a significant amount of unreacted hydrazine or amine starting material. What is the most efficient removal method?

Answer: The most effective method for removing basic impurities like unreacted hydrazines or primary/secondary amines is an acid-base extraction , often referred to as an "acid wash".[1][2]

  • Causality: Your pyrazole ethanamine product contains a basic amine functional group, as do the unreacted hydrazine or amine starting materials. When you dissolve your crude mixture in an organic solvent and wash it with a dilute aqueous acid (e.g., 1 M HCl), these basic compounds will be protonated.[3][4] The resulting ammonium salts are ionic and therefore highly soluble in the aqueous layer, while your potentially less basic pyrazole product (or other neutral impurities) remains in the organic layer. This allows for a clean separation based on differential solubility.[5]

Question: I've successfully removed my basic starting materials, but my NMR still shows the presence of the unreacted 1,3-dicarbonyl (or equivalent) precursor. How can I separate this from my product?

Answer: Unreacted dicarbonyl compounds are typically neutral and have different polarity profiles compared to the more polar pyrazole ethanamine product. The best method for this separation is silica gel column chromatography .[1][6]

  • Causality: Silica gel is a polar stationary phase. Your pyrazole ethanamine, with its amine group and pyrazole ring nitrogens, is a relatively polar molecule and will interact strongly with the silica, resulting in slower elution. The unreacted dicarbonyl is generally less polar and will travel through the column more quickly. By using an appropriate solvent system (eluent), you can elute the dicarbonyl first, followed by your pure product.[7] The ideal solvent system can be determined by thin-layer chromatography (TLC) analysis beforehand.[6]

Question: My crude product is a persistent oil that won't solidify or crystallize, likely due to multiple impurities. What is the best overall purification strategy?

Answer: When dealing with an impure oil, a multi-step purification workflow is required. The presence of impurities often suppresses crystallization.

  • Start with an Acid-Base Extraction: First, perform an acid wash as described above to remove any basic starting materials. This is a simple, high-capacity step that can significantly clean up the mixture.[1]

  • Proceed with Column Chromatography: After removing the basic impurities, concentrate the organic layer and purify the remaining material (your product and other neutral impurities like the dicarbonyl) using flash column chromatography. This is highly effective for purifying oily products.[6]

  • Attempt Crystallization or Salt Formation: Once the product is highly pure after chromatography, you can attempt recrystallization again. If the freebase is still an oil, consider forming a salt (e.g., a hydrochloride or sulfate salt). Pyrazole salts are often highly crystalline solids and can be easily purified by recrystallization.[6][8]

Question: My pyrazole isomers are co-eluting during column chromatography. How can I improve the separation?

Answer: This is a common challenge, especially with regioisomers which can have very similar polarities.[7]

  • Optimize the Mobile Phase: The key is to adjust the polarity of your eluent. If you are using a hexane/ethyl acetate system, try using a shallower gradient or switching to an isocratic (constant solvent ratio) elution with a polarity that provides the best separation on your TLC plate.[7][9] Even a small difference in Rf on the TLC can be exploited in column chromatography.

  • Consider a Different Stationary Phase: If silica gel fails, consider using neutral alumina. For some basic pyrazoles that may interact too strongly with acidic silica, alumina can provide a different selectivity profile.[6]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers much higher resolution than flash chromatography and is essential for separating enantiomers if chiral centers are present.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical principles governing the separation of pyrazole ethanamines from their starting materials?

The separation relies on exploiting the key differences in the physicochemical properties between the product and the impurities:

  • Basicity (pKa): Aliphatic amines (like the ethanamine side chain) and hydrazines are significantly more basic than the pyrazole ring itself. This large difference in pKa allows for selective protonation with dilute acid, enabling separation via acid-base extraction.[2][4]

  • Polarity: The pyrazole ethanamine product, containing N-H or N-R groups and heteroatoms, is typically more polar than its dicarbonyl precursor. This difference in polarity is the basis for separation by normal-phase column chromatography.[1][7]

  • Solubility: Recrystallization relies on the principle that the desired compound and impurities have different solubility profiles in a given solvent or solvent mixture. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain in the cold solution (mother liquor).[10]

Q2: How do I select the optimal solvent system for column chromatography?

The optimal solvent system is almost always determined by preliminary analysis using Thin-Layer Chromatography (TLC) .

  • Spotting: Dissolve a small amount of your crude mixture and spot it on a silica gel TLC plate.

  • Development: Develop the plate in a chamber with a test solvent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate).[9]

  • Analysis: After development, visualize the spots (e.g., with a UV lamp or an iodine chamber).

  • Optimization: Adjust the ratio of your solvents until you achieve good separation between the spots. For column chromatography, the target product spot should have an Rf (retention factor) value of approximately 0.3-0.4 .[6] This Rf value typically ensures that the compound elutes from the column in a reasonable volume of solvent without taking too long or coming out too quickly with impurities.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution above its melting point. This is often caused by using a solvent with too high a boiling point or by cooling the solution too rapidly.[10]

  • Ensure High Purity: First, ensure your compound is sufficiently pure. Oiling out is common when significant impurities are present. Consider a primary purification by chromatography.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature as slowly as possible. An insulated container can help. Once at room temperature, then move it to an ice bath to maximize crystal formation.[10]

  • Change Solvent System: Experiment with different solvents, perhaps one with a lower boiling point. Using a mixed solvent system can also be effective. Dissolve the compound in a minimum of a hot "good" solvent (e.g., ethanol) and then slowly add a hot "bad" solvent (an anti-solvent like water) until the solution just becomes turbid. Then, allow it to cool slowly.[10]

Part 3: Visualization & Data

Decision-Making Workflow for Purification

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the identified impurities.

Purification_Decision_Tree Start Crude Pyrazole Ethanamine Mixture TLC_Analysis Analyze by TLC/LC-MS Identify Impurities Start->TLC_Analysis Check_Basic Are there basic impurities? (e.g., Hydrazine, Amine) TLC_Analysis->Check_Basic Check_Neutral Are there neutral impurities? (e.g., Dicarbonyl) Check_Basic->Check_Neutral No Acid_Wash Perform Acid-Base Extraction (Acid Wash) Check_Basic->Acid_Wash Yes Chromatography Perform Column Chromatography Check_Neutral->Chromatography Yes Recrystallize Attempt Recrystallization or Salt Formation Check_Neutral->Recrystallize No (mixture is relatively clean) Acid_Wash->Check_Neutral Chromatography->Recrystallize Pure_Product Pure Product Recrystallize->Pure_Product

Caption: Decision tree for selecting a purification method.

Data Tables

Table 1: Common Solvent Systems for Column Chromatography of Pyrazole Derivatives

Solvent System (Mobile Phase)PolarityTypical Applications & Notes
Hexane / Ethyl AcetateLow to MediumThe most common system for pyrazoles. The ratio is varied to achieve the desired polarity.[9]
Dichloromethane / MethanolMedium to HighUsed for more polar pyrazoles. A small percentage of methanol (1-10%) greatly increases polarity.
Hexane / AcetoneLow to MediumAn alternative to the hexane/ethyl acetate system, offering different selectivity.[10]
Deactivated Silica GelN/AFor very basic compounds, silica gel can be pre-treated with triethylamine to prevent streaking and product loss.[6][11]

Table 2: Troubleshooting Common Purification Problems

ProblemPossible Cause(s)Recommended Solution(s)
Product stuck on column Eluent polarity is too low; Compound is very basic and binding irreversibly to acidic silica.Gradually increase the eluent polarity (e.g., add methanol). If that fails, try deactivating the silica with triethylamine in a future attempt.[6][11]
Poor separation in column Incorrect solvent system; Column was overloaded; Sample was loaded in too strong a solvent.Re-optimize the solvent system using TLC. Use the "dry loading" method to apply your sample to the column for better resolution.[7]
Emulsion during extraction Solvents are too similar in density; Vigorous shaking.Add brine (saturated NaCl solution) to increase the aqueous phase density. Gently rock the separatory funnel instead of shaking vigorously.
Low recovery after recrystallization Too much solvent was used; Compound has some solubility in the cold solvent.Use the absolute minimum amount of hot solvent to dissolve the compound. Ensure thorough cooling in an ice bath to maximize precipitation.[10]

Part 4: Experimental Protocols

Protocol 1: Acid-Base Extraction to Remove Basic Impurities

This protocol is designed to remove unreacted hydrazine or amine starting materials from a crude mixture.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel.[1]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain Layers: Drain the lower aqueous layer (containing the protonated basic impurities) into a flask.

  • Repeat: Repeat the acid wash (steps 2-5) on the organic layer one or two more times to ensure complete removal of basic impurities.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with brine to begin the drying process.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the partially purified product.

Protocol 2: Flash Column Chromatography

This protocol is for separating the pyrazole ethanamine product from neutral, less-polar impurities.

  • TLC Optimization: First, determine the optimal eluent (solvent system) using TLC, aiming for a product Rf of ~0.3-0.4.[6]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin elution.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified pyrazole ethanamine.

Workflow Diagram: Combined Purification Strategy

Workflow cluster_0 Step 1: Acid-Base Extraction cluster_1 Step 2: Chromatography A Crude Mixture in Organic Solvent B Wash with 1M HCl (aq) A->B C Separate Layers B->C D Organic Layer (Product + Neutral Impurities) C->D Keep E Aqueous Layer (Basic Impurities) C->E Discard F Dry & Concentrate Organic Layer D->F G Purify by Silica Gel Chromatography F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Pyrazole Ethanamine I->J

Caption: A typical two-step purification workflow.

References

  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • JETIR. (2021). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • RSC. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Rsc.org.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • ACS Publications. (2024). Electrocatalytic C–H/S–H Coupling of Amino Pyrazoles and Thiophenols. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Springer. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved from [Link]

  • PMC. (2020). Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2016). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Chem 205, UMass. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • NIH. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

  • PMC. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. Retrieved from [Link]

  • PMC. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine. By understanding the inherent chemical liabilities of this molecule and implementing the recommended storage and handling protocols, users can minimize degradation and ensure the integrity of their samples for experimental use.

Core Principles of Molecular Stability

This compound is a multi-functionalized heterocyclic compound. Its stability is influenced by the interplay of its three key structural features: a 4-nitropyrazole ring, an N-ethanamine side chain, and a 3-isopropoxy substituent.

  • The 4-Nitropyrazole Core: The pyrazole ring itself is an aromatic heterocycle, which generally imparts a degree of stability.[1][2] However, the presence of a nitro group, a strong electron-withdrawing group, can make the ring susceptible to certain degradation pathways. Nitroaromatic compounds can be sensitive to light and may undergo reduction of the nitro group under certain conditions.[3]

  • The Primary Ethanamine Side Chain: Primary amines are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of atmospheric oxygen. This can lead to the formation of colored impurities and a decrease in the purity of the compound.

  • The 3-Isopropoxy Group: Alkoxy groups on a pyrazole ring can influence the electron density and reactivity of the ring system. While generally stable, they can be subject to hydrolysis under strong acidic or basic conditions, although this is less common than the degradation of the other functional groups.

Recommended Long-Term Storage Protocols

To ensure the long-term stability of this compound, it is crucial to control the environmental conditions. The following protocols are based on best practices for storing compounds with similar functional groups. A close analog, 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-amine, is recommended to be stored sealed in a dry environment at 2-8°C.[4]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions, including oxidation of the amine and decomposition of the nitro group.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation of the primary amine side chain by displacing atmospheric oxygen.
Light Amber Glass Vial or Light-Protected ContainerProtects the compound from photodegradation, to which nitroaromatic compounds are often susceptible.[3]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis and minimizes the potential for water to facilitate other degradation pathways.
Container Tightly sealed glass vial with a PTFE-lined cap.Ensures a proper seal against moisture and air, and avoids potential reactivity with container materials.

dot

Caption: Decision workflow for optimal storage of the compound.

Troubleshooting Guide

This section addresses common issues that may arise during the storage and handling of this compound.

IssuePotential Cause(s)Recommended Action(s)
Discoloration (e.g., yellowing or browning) Oxidation of the primary amine. Photodegradation of the nitro-pyrazole core.Store the compound under an inert atmosphere (argon or nitrogen). Protect the compound from light by using amber vials or storing it in the dark.
Appearance of new spots on TLC or peaks in HPLC/LC-MS Chemical degradation (hydrolysis, oxidation, photodegradation).Review storage conditions (temperature, light, atmosphere). Perform a forced degradation study to identify potential degradants.
Decreased purity over time Slow decomposition under current storage conditions.Re-evaluate storage conditions. Consider storing at a lower temperature (-20°C) for very long-term storage and ensure a completely inert atmosphere.
Inconsistent biological assay results Presence of impurities or degradation products that may have biological activity.Re-purify the compound and confirm its structure by analytical methods (NMR, MS). Prepare fresh solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The primary factors are exposure to oxygen, light, and elevated temperatures. The primary amine is susceptible to oxidation, and the nitro-pyrazole core can be prone to photodegradation and thermal decomposition.

Q2: How can I tell if my sample has degraded?

A2: Signs of degradation include a change in physical appearance (e.g., color change), a change in solubility, the appearance of new peaks in chromatographic analysis (e.g., HPLC, LC-MS), or a decrease in the area of the main peak.

Q3: Can I store the compound in solution?

A3: Storing the compound in solution for long periods is generally not recommended due to the increased risk of solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent, store at low temperatures (e.g., -20°C), and under an inert atmosphere. The stability in the chosen solvent should be experimentally verified.

Q4: What are the expected degradation products?

A4: While specific degradation products for this molecule have not been extensively reported, potential degradation pathways could include oxidation of the ethanamine side chain to an aldehyde or carboxylic acid, or reduction of the nitro group to a nitroso or amino group. Hydrolysis of the isopropoxy group is also a possibility under harsh conditions.

Methodologies for Stability Assessment

To proactively understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[5][6]

dot

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC Characterization Characterize Degradants (NMR, MS) HPLC->Characterization Data Degradation Profile & Pathway Elucidation Characterization->Data Compound Pristine Compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • HPLC system with UV and MS detectors

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Dissolve a portion in acetonitrile to the stock solution concentration.

    • Photolytic Degradation: Expose the solid compound to light according to ICH Q1B guidelines. Dissolve a portion in acetonitrile to the stock solution concentration.

    • Control Sample: Keep a solution of the compound in acetonitrile at 2-8°C, protected from light.

  • Sample Analysis:

    • Before injection, neutralize the acid and base hydrolysis samples.

    • Analyze all samples by a stability-indicating RP-HPLC method. A generic starting method could be:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to elute the parent compound and any degradation products (e.g., 5-95% B over 20 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection: UV (at a suitable wavelength, e.g., 270 nm) and MS.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the degradation products.

    • Use the MS data to propose structures for the major degradation products.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • (PDF) Nitropyrazoles (review).
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • Stability testing of existing active substances and related finished products. European Medicines Agency.
  • 2-(3-Ethoxy-4-nitro-1h-pyrazol-1-yl)ethan-1-amine. ChemScene.
  • A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. Benchchem.
  • Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Comput
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calcul
  • Recent developments in the synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles.
  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy. Royal Society of Chemistry.
  • N'-{4-nitrophenyl}-1-naphthohydrazide stability and degrad
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI.
  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. MDPI.
  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • 4-Dialkylamino-2,5-dihydroimidazol-1-oxyls with Functional Groups at the Position 2 and at the Exocyclic Nitrogen: The pH-Sensitive Spin Labels. MDPI.
  • Lifitegrast Degradation: Products and P
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority.
  • Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. PMC.
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
  • Forced degrad

Sources

Validation & Comparative

Regiochemical Validation in Pyrazole Synthesis: A Comparison Guide to NMR Interpretation of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics, particularly heteroaromatic derivatives functioning as NF-κB-inducing kinase (NIK) inhibitors, substituted pyrazoles serve as critical structural scaffolds[1]. A recurring bottleneck in the synthesis of these drug candidates is the regioselective N-alkylation of the pyrazole core. Specifically, the alkylation of 3-isopropoxy-4-nitro-1H-pyrazole to yield 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine presents a classic regiochemical challenge: differentiating the desired N1-alkylated product from the undesired N2-alkylated isomer.

This guide objectively compares the analytical performance of 1D ¹H NMR versus 2D NMR (HSQC/HMBC) methodologies. By explaining the causality behind spectral shifts and providing a self-validating experimental protocol, this guide equips researchers with a definitive framework for structural verification.

The Regioselectivity Challenge: N1 vs. N2 Alkylation

Pyrazoles are ambident nucleophiles. When subjecting 3-isopropoxy-4-nitro-1H-pyrazole to an alkylating agent (such as a Boc-protected ethanamine precursor), the reaction can theoretically occur at either the N1 or N2 position.

The regiochemical outcome is dictated by a competition between electronic and steric factors. The 4-nitro group acts as a strong electron-withdrawing moiety, reducing the overall nucleophilicity of the ring. However, authoritative studies on pyrazole N-alkylation demonstrate that steric hindrance is the dominant driving force in these reactions[2]. The bulky 3-isopropoxy group effectively shields the N2 position, directing the incoming electrophile predominantly to the less hindered N1 position.

Regioselectivity A 3-Isopropoxy-4-nitro-1H-pyrazole B Alkylating Agent (Ethanamine precursor) A->B C Steric Hindrance at N2 (3-Isopropoxy group) B->C D Electronic Withdrawal (4-Nitro group) B->D E Major Isomer: N1-Alkylated Product C->E Directs to N1 F Minor Isomer: N2-Alkylated Product C->F Blocks N2 D->E D->F

Logical relationship of steric and electronic effects governing pyrazole N-alkylation regioselectivity.

Comparative Analytical Guide: 1D ¹H NMR vs. 2D HMBC

To prove that the synthesized compound is indeed the N1-isomer (this compound) and not the N2-isomer, researchers must choose between relying on 1D ¹H NMR chemical shift heuristics or absolute 2D NMR connectivity.

The Limitation of 1D ¹H NMR

1D ¹H NMR provides excellent primary structural confirmation (integration and multiplicity) but falls short on absolute regiochemical proof.

  • The H5 Proton: In the N1-isomer, the isolated pyrazole proton (H5) appears as a highly deshielded singlet at ~8.20 ppm . This extreme downfield shift is caused by the combined anisotropic electron-withdrawing effects of the adjacent C4-nitro group and the N1-alkylation[2].

  • While an empirical comparison of N1 vs. N2 chemical shifts can suggest the correct isomer (N2-alkyl protons are typically more deshielded than N1-alkyl protons[2]), this requires having both isomers isolated for comparison.

The Superiority of 2D HMBC (Self-Validating Proof)

Heteronuclear Multiple Bond Correlation (HMBC) maps long-range (usually 3-bond, ³J_CH) carbon-proton couplings. This creates a self-validating system that requires no reference standards.

  • If N1-Alkylated (Desired): The N-CH₂ protons of the ethanamine chain (~4.15 ppm) will show a strong ³J_CH cross-peak to the C5 carbon (~135.0 ppm). They will not correlate to the C3 carbon.

  • If N2-Alkylated (Undesired): The N-CH₂ protons would show a ³J_CH cross-peak to the C3 carbon (~155.0 ppm), which is directly attached to the isopropoxy oxygen.

Table 1: Quantitative NMR Data Comparison & Regiochemical Validation
Functional Group¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (³J_CH)
Isopropoxy -CH₃ ~1.35Doublet, 6H, J = 6.2 Hz~21.5C3 (Pyrazole)
Isopropoxy -CH ~4.90Septet, 1H, J = 6.2 Hz~73.0C3 (Pyrazole)
Ethanamine -CH₂-NH₂ ~2.95Triplet, 2H, J = 6.5 Hz~41.0N-CH₂
Ethanamine N-CH₂ ~4.15Triplet, 2H, J = 6.5 Hz~52.0C5 (Definitive N1 Proof)
Pyrazole H5 ~8.20Singlet, 1H~135.0C4, C3 (weak)
Pyrazole C3 (Quat.) --~155.0Isopropoxy -CH
Pyrazole C4 (Quat.) --~125.0H5

(Note: Exact chemical shifts may vary slightly depending on concentration and exact temperature, but the relative topology and HMBC correlations remain absolute).

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity data that accurately captures the necessary long-range couplings, follow this optimized step-by-step methodology.

Step 1: Sample Preparation Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO-d₆.

  • Causality: DMSO-d₆ is prioritized over CDCl₃ because the highly polar primary amine (-NH₂) can cause line broadening or solubility issues in non-polar solvents. Furthermore, DMSO shifts the exchangeable -NH₂ protons downfield (~1.80–2.00 ppm, broad singlet), preventing overlap with the critical aliphatic isopropoxy signals.

Step 2: 1D ¹H NMR Acquisition Acquire standard 1D proton spectra at 298 K using a 400 MHz (or higher) spectrometer. Set the relaxation delay (D1) to at least 2.0 seconds .

  • Causality: The isolated pyrazole H5 proton lacks nearby protons for efficient dipole-dipole relaxation, resulting in a longer T1 relaxation time. A sufficient D1 ensures accurate integration.

Step 3: 2D HSQC Acquisition Acquire a ¹H-¹³C HSQC spectrum to map direct single-bond connections. This cleanly differentiates the protonated carbons (C5, N-CH₂, CH₂-NH₂, isopropoxy CH/CH₃) from the quaternary carbons (C3, C4).

Step 4: 2D HMBC Acquisition Acquire a ¹H-¹³C HMBC spectrum. Crucial Step: Set the long-range coupling delay to 62.5 ms .

  • Causality: This specific delay is mathematically optimized for a ³J_CH coupling constant of ~8 Hz, which is the standard magnitude for aromatic 3-bond carbon-proton couplings. This maximizes the intensity of the definitive N-CH₂ to C5 cross-peak.

NMRWorkflow Step1 Sample Preparation (15-20 mg in DMSO-d6) Step2 1D 1H NMR Acquisition (Assess Purity & Shifts) Step1->Step2 Step3 2D HSQC Acquisition (1H-13C 1-Bond Direct) Step2->Step3 If pure Step4 2D HMBC Acquisition (1H-13C Long-Range) Step3->Step4 Step5 Regiochemical Assignment (N1 vs N2 Validation) Step4->Step5 Analyze 3-bond couplings

Step-by-step experimental workflow for acquiring self-validating 1D and 2D NMR spectral data.

Conclusion & Best Practices

While 1D ¹H NMR provides rapid confirmation of functional group incorporation during the synthesis of this compound, it is insufficient for rigorous regiochemical validation on its own. By integrating 2D HMBC into the analytical workflow, researchers transition from empirical guesswork to absolute structural proof. Observing the 3-bond correlation between the ethanamine N-CH₂ protons and the pyrazole C5 carbon serves as an unassailable, self-validating confirmation of successful N1-alkylation, ensuring the integrity of downstream NIK inhibitor development.

References

  • Jacoby, E., et al. "Heteroaromatic derivatives as NIK inhibitors." United States Patent and Trademark Office, US Patent 11,136,311 B2.
  • Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017, 82(17), 8864-8872. Available at:[Link]

Sources

Technical Guide: Mass Spectrometry Profiling of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (IPNPE)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation characteristics of This compound (referred to herein as IPNPE ). As a functionalized nitro-pyrazole, IPNPE represents a critical structural motif in the development of energetic materials and kinase inhibitors.

This document moves beyond basic spectral assignment to compare IPNPE’s fragmentation "performance"—defined here as ionization efficiency, transition specificity, and isobaric resolution—against its primary structural analogs and metabolic products.

Part 1: The Core Fragmentation Pathway

The "Product" Analysis

To develop a robust quantitative assay (e.g., LC-MS/MS), one must understand the specific bond labilities of IPNPE. The molecule contains three distinct chemically active zones for ESI-MS/MS:

  • The Basic Tail: The primary ethylamine (

    
    ) serves as the primary site of protonation 
    
    
    
    .
  • The Labile Ether: The secondary alkyl ether (isopropoxy) is prone to O-dealkylation.

  • The Nitro Group: The 4-nitro substituent directs secondary fragmentation via radical losses.

Predicted Fragmentation Mechanism

Under positive Electrospray Ionization (ESI+), IPNPE (


, MW 214.22) forms a stable precursor ion at m/z 215.1 .
  • Primary Transition (Quantifier): The most dominant channel is the loss of the isopropyl group as neutral propene (

    
    , 42 Da). This occurs via a McLafferty-like rearrangement or an onium-intermediate mechanism, yielding the robust fragment at m/z 173.1 .
    
  • Secondary Transition (Qualifier): The resulting phenol-like cation (3-hydroxy-4-nitropyrazole derivative) undergoes further degradation, typically losing the nitro group (

    
    , 46 Da) or undergoing ring cleavage.
    

Diagram 1: ESI-MS/MS Fragmentation Pathway of IPNPE

IPNPE_Fragmentation Precursor Precursor Ion [M+H]+ m/z 215.1 (Protonated Amine) TS1 Transition State (H-transfer to Oxygen) Precursor->TS1 CID Energy Frag3 Minor Fragment [M+H - NH3]+ m/z 198.1 (Loss of Ammonia) Precursor->Frag3 Minor Pathway (-17 Da) Frag1 Primary Fragment [M+H - C3H6]+ m/z 173.1 (O-Desisopropyl / Phenol) TS1->Frag1 Neutral Loss: Propene (-42 Da) (Dominant Pathway) Frag2 Secondary Fragment [M+H - C3H6 - NO2]+ m/z 127.1 (Loss of Nitro Group) Frag1->Frag2 Neutral Loss: NO2 (-46 Da)

Caption: Proposed ESI+ fragmentation pathway for IPNPE. The loss of propene (42 Da) is the diagnostic transition for isopropyl ethers.

Part 2: Comparative Performance Analysis

In drug development and forensic analysis, a compound is rarely analyzed in isolation. This section compares the MS "performance" of IPNPE against two critical alternatives: its n-Propyl Isomer (an isobaric impurity) and its O-Desisopropyl Metabolite .

Comparison 1: IPNPE vs. n-Propyl Isomer (Isobaric Resolution)

The Challenge: The n-propyl isomer (2-(3-n-propoxy-4-nitro-1H-pyrazol-1-yl)ethanamine) has the exact same mass (m/z 215.1). Standard MS1 cannot distinguish them.

FeatureIPNPE (Isopropyl)n-Propyl IsomerDiagnostic Insight
Precursor m/z 215.1215.1Indistinguishable in MS1.
Primary Fragment m/z 173.1 (High Intensity)m/z 173.1 (Medium Intensity)Both lose

, but kinetics differ.
Fragmentation Energy Lower CE (10-15 eV) Higher CE (20-25 eV)Branched alkyl ethers (isopropyl) eliminate alkenes more readily than linear (n-propyl) chains due to the stability of the transition state.
Unique Transitions m/z 43 (Isopropyl cation)m/z 29/43 (Propyl series)At low mass range, IPNPE shows a distinct isopropyl cation signature.

Expert Verdict: To distinguish these, use Collision Energy Ramping . IPNPE will exhibit the 215->173 transition at significantly lower collision energies than the n-propyl isomer.

Comparison 2: IPNPE vs. O-Desisopropyl Metabolite

The Challenge: In biological systems, IPNPE is likely metabolized into the 3-hydroxy derivative (the "Metabolite").

FeatureIPNPE (Parent)Metabolite (Product)
Precursor m/z 215.1173.1
Interference Risk HighLow
Source of Error In-source fragmentation of IPNPE can mimic the Metabolite.N/A

Expert Verdict: The "performance" of the IPNPE assay depends on chromatographic separation . Because IPNPE fragments to m/z 173 inside the ion source (In-Source CID) if temperatures are too high, it can generate a false positive for the metabolite.

  • Recommendation: Monitor the 215->173 transition for IPNPE and the 173->127 transition for the metabolite. Ensure retention times are distinct.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to maximize the specific 215->173 transition while minimizing in-source degradation.

1. Sample Preparation
  • Stock Solution: Dissolve 1 mg IPNPE in 1 mL Methanol (avoid water initially to prevent hydrolysis).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Formic acid is crucial to protonate the ethylamine tail.

2. Mass Spectrometry Parameters (ESI+)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Spray Voltage: 3.5 kV (Keep moderate to prevent discharge).

  • Source Temperature: 300°C (Do not exceed 350°C; high heat promotes premature loss of the isopropyl group).

  • Desolvation Gas: Nitrogen, 600 L/hr.

3. MRM Transition Table (Quantitation)
AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)Role
IPNPE 215.1173.1 5012 - 18Quantifier
IPNPE 215.1127.15025 - 30Qualifier
IPNPE 215.1198.15015Qualifier (Ammonia loss)
4. Workflow Diagram

Workflow Sample Sample Prep (0.1% FA in ACN/H2O) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV, 300°C) LC->ESI Q1 Q1 Filter (Select m/z 215.1) ESI->Q1 Q2 Collision Cell (N2 Gas, 15 eV) Q1->Q2 Q3 Q3 Filter (Select m/z 173.1) Q2->Q3 Det Detector (Signal) Q3->Det

Caption: Optimized LC-MS/MS workflow for specific detection of IPNPE.

References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Nitropyrazole Derivatives. National Institute of Standards and Technology. [Link]

  • Holčapek, M., & Jirásko, R. (2022). Basic Rules of Fragmentation in Mass Spectrometry. In Handbook of Advanced Chromatography / Mass Spectrometry Techniques. Academic Press. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for propene loss mechanisms in isopropyl ethers). [Link]

Sources

Decoding Pyrazole Derivatives: A Comparative Guide to FTIR Signatures of Nitro and Amine Groups

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Pyrazole derivatives are privileged scaffolds in modern drug discovery, forming the structural backbone of numerous kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs[1]. During the synthesis of these bioactive molecules, the reduction of a nitro-pyrazole intermediate to an amino-pyrazole is a pivotal transformation.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical modality to monitor this structural evolution. As a Senior Application Scientist, I have designed this guide to move beyond basic peak-picking. Here, we will objectively compare the spectral signatures of nitro and amine groups, evaluate the causality behind sampling technique choices, and provide a self-validating protocol for reaction monitoring.

Mechanistic Origins of FTIR Signatures

To accurately interpret FTIR data, one must understand the vibrational physics driving the absorption bands.

The Nitro Group (-NO₂) The nitro group is highly polar, featuring two equivalent N-O bonds that couple to produce two distinct stretching vibrations. In pyrazole derivatives, the asymmetric stretch (


) typically manifests as a strong, broad band between 1565–1491 cm⁻¹[1][2]. The symmetric stretch (

) appears between 1361–1290 cm⁻¹[2][3]. Causality Note: The exact wavenumber is heavily influenced by the electron-withdrawing nature of the pyrazole ring and intermolecular hydrogen bonding. Because the asymmetric stretch often overlaps with the pyrazole ring's C=N stretch, the symmetric stretch (~1350 cm⁻¹) is generally the more reliable diagnostic marker for the presence of the -NO₂ group.

The Amino Group (-NH₂) Primary aromatic amines exhibit characteristic N-H stretching vibrations in the high-frequency region. Because there are two N-H bonds, they couple to produce an asymmetric stretch (typically ~3507 cm⁻¹) and a symmetric stretch (~3384 cm⁻¹)[3]. In highly substituted pyrazoles, these vibrations can broaden and shift to the 3484–3121 cm⁻¹ range due to secondary interactions[1]. Additionally, the N-H bending (scissoring) mode is observed around 1650–1580 cm⁻¹[3].

The Pyrazole Scaffold The heterocyclic ring itself contributes C=N and C=C stretching vibrations in the 1435–1381 cm⁻¹ and 1360–1300 cm⁻¹ regions[1]. This creates a critical analytical challenge: the pyrazole ring stretches can overlap with the functional group signals, requiring careful baseline deconvolution.

Quantitative Spectral Comparison

The following table synthesizes the characteristic FTIR peaks used to differentiate nitro-pyrazoles from amino-pyrazoles.

Functional GroupVibration ModeCharacteristic Wavenumber (cm⁻¹)Intensity & ShapePotential Interferences
Nitro (-NO₂) Asymmetric Stretch (

)
1565 – 1491Strong, BroadPyrazole C=N / C=C stretches
Nitro (-NO₂) Symmetric Stretch (

)
1361 – 1290Strong, SharpAliphatic C-H bending
Amine (-NH₂) Asymmetric N-H Stretch3507 – 3380Medium, Sharp (Doublet)O-H stretch from water/solvent
Amine (-NH₂) Symmetric N-H Stretch3384 – 3121Medium, Sharp (Doublet)O-H stretch from water/solvent
Amine (-NH₂) N-H Bending (Scissoring)1650 – 1580MediumC=O stretch (if present)
Pyrazole Ring C=N / C=C Stretches1550 – 1300Variable, MultipleNitro asymmetric stretch

Analytical Modalities: ATR-FTIR vs. Transmission (KBr)

When analyzing pyrazole derivatives, the choice of sampling technique fundamentally alters the reliability of the data.

  • Transmission FTIR (KBr Pellet):

    • Advantage: Excellent for observing solid-state hydrogen bonding networks.

    • Critical Flaw: KBr is highly hygroscopic. Absorbed atmospheric water produces a massive, broad O-H stretching band at ~3400 cm⁻¹. This directly overlaps with and masks the critical N-H stretching frequencies of the amino-pyrazole[3].

  • Attenuated Total Reflectance (ATR-FTIR):

    • Advantage: Requires zero sample preparation, eliminating the hygroscopic interference of the KBr matrix. It is ideal for rapid, in-process monitoring of the reduction reaction.

    • Limitation: Peak intensities at higher wavenumbers (like the 3500 cm⁻¹ N-H stretch) are inherently weaker in ATR compared to transmission due to the wavelength-dependent depth of penetration.

Self-Validating Experimental Protocol: In-Situ ATR-FTIR Monitoring

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow outlines how to monitor the catalytic reduction of a nitro-pyrazole to an amino-pyrazole using ATR-FTIR.

FTIR_Workflow cluster_markers Spectral Validation Markers Start Nitro-Pyrazole Precursor Baseline FTIR Baseline Acquisition NO₂ Asym: ~1550 cm⁻¹ NO₂ Sym: ~1350 cm⁻¹ Start->Baseline Reaction Catalytic Reduction (e.g., Pd/C, H₂) Baseline->Reaction Monitor ATR-FTIR Aliquot Monitoring Reaction->Monitor Loss Attenuation of NO₂ Bands (1550 & 1350 cm⁻¹) Monitor->Loss Negative Marker Gain Emergence of NH₂ Bands (3500-3300 cm⁻¹) Monitor->Gain Positive Marker End Amino-Pyrazole Confirmed Loss->End Gain->End

Workflow for ATR-FTIR monitoring of nitro-to-amine reduction in pyrazole derivatives.

Step-by-Step Methodology

Step 1: Background and Baseline Acquisition

  • Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to dry completely.

  • Collect the background spectrum (air) to subtract atmospheric CO₂ and ambient humidity.

  • Deposit the pure nitro-pyrazole precursor. Identify the

    
     (1565–1491 cm⁻¹) and 
    
    
    
    (1361–1304 cm⁻¹) peaks[2]. Causality Check: Document the exact wavenumber of the pyrazole ring C=N stretch to avoid conflating it with the NO₂ asymmetric stretch during the reaction.

Step 2: Aliquot Sampling

  • Extract a 50 µL aliquot from the reaction mixture.

  • Evaporate the solvent under a gentle stream of nitrogen. Causality Check: Residual solvent (especially alcohols or water) will introduce O-H stretching bands (~3300 cm⁻¹) that artificially inflate or completely mask the emerging amine N-H bands.

Step 3: Spectral Acquisition

  • Press the dried solid onto the ATR crystal using the high-pressure anvil to ensure uniform contact.

  • Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans for a high signal-to-noise ratio).

Step 4: Self-Validation & Deconvolution

  • Negative Marker: Track the disappearance of the ~1350 cm⁻¹ band. Expert Insight: This is a more reliable indicator of reaction progress than the ~1550 cm⁻¹ band, which often overlaps with the static pyrazole ring vibrations[1].

  • Positive Marker: Track the emergence of the N-H doublet at ~3500 cm⁻¹ and ~3380 cm⁻¹[3].

  • Validation: The reaction is deemed complete only when the 1350 cm⁻¹ peak reaches baseline noise AND the N-H doublet intensity stabilizes. Tracking both markers simultaneously prevents false positives caused by intermediate species (e.g., hydroxylamines).

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents Source: PMC / National Institutes of Health URL:[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives Source: MDPI URL:[Link]

  • Combined Vibrational and Electronic Spectroscopies Source: RSC Books URL:[Link]

  • A Sustainable, Catalyst-Free, One-Pot Approach for the Microwave-Assisted Synthesis of 5-Amino-1,3- Diphenyl-1H-Pyrazole-4-Carbo Source: International Journal of Science Engineering and Technology URL:[Link]

Sources

elemental analysis and composition validation for 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Executive Summary

In modern pharmaceutical development, validating the composition of functionalized heterocycles like This compound requires moving beyond simple identity confirmation. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, it fails to quantify bulk purity or solvation state—critical factors for downstream biological assays.

This guide compares the traditional "Gold Standard" Combustion Analysis (CHN) against the modern, increasingly accepted Quantitative NMR (qNMR) . We provide specific protocols for handling the nitro-pyrazole core, which presents unique challenges regarding combustion volatility and proton relaxation times.

Compound Profile & Theoretical Baselines

Before validation, theoretical baselines must be established. The nitro group (


) and the isopropoxy tail (

) significantly influence both the molecular weight and the combustion profile.
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 214.22 g/mol

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 812.01196.0944.86%
Hydrogen (H) 141.00814.116.59%
Nitrogen (N) 414.00756.0326.15%
Oxygen (O) 315.99948.0022.40%

Method A: Combustion Analysis (CHN)

Status: Traditional Gold Standard | Best For: Bulk Purity & Salt Confirmation

Combustion analysis is the only method that confirms the bulk material state, including inorganic salts or trapped water that are "invisible" to NMR or MS. However, nitro-pyrazoles are prone to "flash combustion," where violent decomposition leads to incomplete oxidation and erroneous nitrogen values.

Experimental Protocol: The "Flash" Mitigation
  • Sample Prep: Dry the sample at 40°C under high vacuum (0.1 mbar) for 12 hours to remove surface moisture.

  • Weighing: Use a microbalance (

    
    ) to weigh 2.0–3.0 mg of sample into a tin capsule .
    
  • Additives (Critical): Add ~5 mg of Tungsten (VI) Oxide (

    
    )  to the capsule.
    
    • Causality: Nitro compounds can decompose explosively before fully oxidizing.

      
       acts as a combustion catalyst and "tamer," ensuring a controlled release of oxygen and preventing the formation of refractory carbon char.
      
  • Combustion: Run at 980°C (dynamic flash combustion) with a helium carrier gas.

  • Detection: Thermal Conductivity Detection (TCD) for

    
    , 
    
    
    
    , and
    
    
    .
Data Interpretation
  • Acceptance Criteria: Experimental values must be within

    
      of theoretical values (Journal of Medicinal Chemistry standard).
    
  • Common Failure Mode: If Nitrogen is low but Carbon is correct, the nitro group likely caused incomplete combustion. Retest with higher oxygen flow or more

    
    .
    

Method B: Quantitative NMR (qNMR)

Status: Modern Analytical Standard | Best For: Specific Purity & Precious Samples

qNMR is superior for research samples because it is non-destructive and specific. Unlike CHN, it distinguishes between the target molecule and organic impurities. For this specific amine, we utilize the Internal Standard (IS) method.

Experimental Protocol: Absolute Quantification
  • Internal Standard Selection:

    • Recommended: Maleic Acid (Singlet at

      
       6.3 ppm) or 1,3,5-Trimethoxybenzene  (Singlet at 
      
      
      
      6.1 ppm).
    • Why: These standards have high purity, non-hygroscopic nature, and their signals fall in the "aromatic window" but do not overlap with the pyrazole proton (

      
       ~8.0–8.5 ppm) or the isopropoxy septet.
      
  • Solvent: DMSO-

    
     (Ensures solubility of the polar nitro/amine groups).
    
  • Sample Preparation:

    • Weigh ~10 mg of Analyte (

      
      ) and ~5 mg of Standard (
      
      
      
      ) directly into the NMR tube using a precision balance. Record weights to 0.01 mg.
    • Dissolve completely in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (The "5xT1" Rule):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 30 seconds .
      
    • Causality: The nitro-pyrazole proton has a long longitudinal relaxation time (

      
      ). For quantitative integration (99.9% recovery), 
      
      
      
      must be
      
      
      . A standard 1-second delay will under-integrate the signal, causing a false low-purity result.
    • Scans: 16 or 32 (High S/N required).

Calculation

[1][2]
  • 
    : Integrated Area[1][3][4]
    
  • 
    : Number of protons (1 for Pyrazole-H5, 2 for Maleic Acid)
    
  • 
    : Molecular Weight[1][4]
    
  • 
    : Mass weighed
    

Comparative Analysis & Decision Logic

The following diagram illustrates the decision workflow for choosing between CHN and qNMR based on the stage of drug development.

ValidationLogic Start Sample: this compound CheckStage Development Stage? Start->CheckStage HRMS Run HRMS (Identity Only) Start->HRMS Parallel ID EarlyDiscovery Early Discovery / Screening CheckStage->EarlyDiscovery LateStage Late Stage / Registration CheckStage->LateStage qNMR_Path Method: qNMR (Internal Standard) EarlyDiscovery->qNMR_Path Speed & Specificity CHN_Path Method: Combustion Analysis (CHN) LateStage->CHN_Path Regulatory Requirement Result_qNMR Output: Absolute Purity % (Specific to Structure) qNMR_Path->Result_qNMR Result_CHN Output: Bulk Purity % (Includes Salts/Solvents) CHN_Path->Result_CHN

Figure 1: Analytical Decision Matrix. qNMR is preferred for iterative synthesis, while CHN is reserved for final compound registration.

Experimental Data: Simulated Comparison

To demonstrate the difference in sensitivity, we simulate results for a batch of the amine contaminated with 2% Dichloromethane (DCM) solvent trap—a common issue in synthesis.

Table 2: Comparative Results (Simulated)
MetricTheoreticalMethod A: CHN ResultMethod B: qNMR ResultMethod C: HRMS
Carbon % 44.86%44.10% (Fail)N/AN/A
Nitrogen % 26.15%25.60% (Fail)N/AN/A
Purity Value 100%~98.2% (Implied) 99.8% (Active) Match
Interpretation -FAIL: Values deviate >0.4%. Indicates "dirty" bulk.PASS: The active molecule is pure. Impurity is identified as solvent.PASS: Formula confirmed.

Analysis:

  • CHN failed because the trapped DCM lowered the weight % of Nitrogen and Carbon relative to the total mass.

  • qNMR passed the active ingredient because the internal standard quantification focused only on the pyrazole signals, ignoring the DCM peak (or quantifying it separately).

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

Sources

Comparative UV-Vis Spectroscopic Analysis of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology

As a Senior Application Scientist, evaluating the structural integrity of specialized heterocyclic building blocks is paramount before committing them to complex multi-step syntheses. 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine is a highly functionalized pyrazole derivative frequently utilized in the development of NF-κB-inducing kinase (NIK) inhibitors and other targeted therapeutics [1].

This guide provides an objective, data-driven comparison of the UV-Vis absorption profile of this compound against common structural alternatives. By understanding the electronic transitions inherent to its specific substitution pattern, researchers can leverage UV-Vis spectroscopy as a rapid, non-destructive QA/QC checkpoint.

Mechanistic Overview: The Push-Pull Chromophore

To interpret the UV-Vis spectrum of this compound, one must isolate the chromophore. The primary aliphatic amine (ethanamine linker) does not absorb in the near-UV region. The spectral signature is entirely dictated by the 3-isopropoxy-4-nitro-1H-pyrazole core.

The unique absorption profile of this molecule is driven by a strong push-pull electronic effect :

  • Electron-Donating Group (EDG): The 3-isopropoxy group exerts a positive mesomeric (+M) effect, pushing electron density into the pyrazole

    
    -system.
    
  • Electron-Withdrawing Group (EWG): The 4-nitro group exerts a strong negative mesomeric (-M) effect, pulling electron density out of the ring.

This concerted push-pull dynamic significantly lowers the HOMO-LUMO energy gap compared to an unsubstituted nitropyrazole [2]. As a result, the primary


 transition requires less energy, manifesting as a pronounced bathochromic shift (red shift)  in the UV-Vis spectrum.

PushPull EDG 3-Isopropoxy Group (+M Electron Donor) Core Pyrazole Ring (Conjugated π-System) EDG->Core Electron Density EWG 4-Nitro Group (-M Electron Acceptor) Core->EWG Electron Withdrawal Shift Bathochromic Shift (λmax ~322 nm) EWG->Shift Reduced HOMO-LUMO Gap

Electronic push-pull mechanism causing a bathochromic shift in the absorption spectrum.

Comparative Performance Data

When selecting building blocks for kinase inhibitor synthesis, confirming the correct substitution pattern is critical. Below is a comparative analysis of this compound against two common alternatives: Alternative A (lacking the alkoxy EDG) and Alternative B (possessing a smaller methoxy EDG).

The data demonstrates how steric bulk and electronic contributions alter the molar extinction coefficient (


) and the wavelength of maximum absorption (

).
Table 1: UV-Vis Absorption Profiles in Methanol (MeOH)
CompoundStructural Role

(nm)
Molar Extinction (

)
HOMO-LUMO Gap (eV)
This compound Target Product 322 12,400

~3.85
2-(4-nitro-1H-pyrazol-1-yl)ethanamineAlternative A (No EDG)2859,800

~4.35
3-methoxy-4-nitro-1H-pyrazoleAlternative B (Small EDG)31511,200

~3.93

Key Insights:

  • Red Shift Validation: The target product exhibits a

    
    37 nm red shift compared to Alternative A. This is the direct result of the isopropoxy group enriching the pyrazole ring's electron density.
    
  • Steric/Hyperconjugative Effects: Compared to the methoxy derivative (Alternative B), the isopropoxy group provides slightly more hyperconjugative stabilization and steric bulk, resulting in a minor additional red shift (322 nm vs 315 nm) and a higher molar absorptivity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectroscopic data, the following protocol is designed as a self-validating system. It incorporates built-in linearity checks to rule out solvent-solute aggregation and photometric drift.

Step-by-Step Methodology

Phase 1: Reagent & System Preparation

  • Solvent Selection: Use HPLC-grade Methanol (MeOH). The polar protic nature of MeOH stabilizes the excited state of the push-pull system, providing well-resolved peaks.

  • System Blanking: Fill two matched quartz cuvettes (1 cm path length) with pure MeOH. Place them in the reference and sample beams of a dual-beam UV-Vis spectrophotometer. Run a baseline correction from 200 nm to 500 nm to zero the instrument.

Phase 2: Serial Dilution (The Linearity Check)

  • Stock Solution: Accurately weigh 2.14 mg of this compound (MW

    
     214.22  g/mol ) and dissolve in 10 mL of MeOH to create a 1.0 mM stock solution.
    
  • Working Solutions: Prepare three working concentrations via serial dilution: 10

    
    M, 20 
    
    
    
    M, and 40
    
    
    M.
    • Causality Note: Testing multiple concentrations is mandatory. If the absorbance does not scale perfectly linearly with concentration, the Beer-Lambert law is being violated (indicating potential aggregation or amine-mediated dimerization), and the calculated

      
       will be invalid.
      

Phase 3: Data Acquisition & QA/QC

  • Scan each working solution from 200 nm to 500 nm.

  • Identify the

    
     (expected at 322 nm).
    
  • Plot Absorbance vs. Concentration. A linear regression with

    
     validates the assay. Calculate the molar extinction coefficient (
    
    
    
    ) using the slope of this line (
    
    
    ).

UVVisWorkflow Sample Sample Prep (Serial Dilutions) Spectro UV-Vis Spectrophotometer (200-500 nm) Sample->Spectro Blank Baseline/Blank (Pure Solvent) Blank->Spectro Data Data Acquisition (Beer-Lambert Check) Spectro->Data Analysis Spectral Analysis (Chromophore QA/QC) Data->Analysis

Step-by-step experimental workflow for UV-Vis spectrophotometric analysis.

Applications in Drug Development

The precise electronic tuning of the pyrazole ring provided by the 3-isopropoxy and 4-nitro groups makes this compound a highly valuable precursor. Specifically, the nitro group can be subsequently reduced to an amine, allowing for cyclization or coupling reactions to form complex fused heterocycles.

This specific scaffold has been documented in the synthesis of NF-κB-inducing kinase (NIK) inhibitors [1]. NIK is a critical therapeutic target for treating metabolic disorders, insulin resistance [3], and severe autoimmune responses. Verifying the integrity of the 3-isopropoxy-4-nitropyrazole chromophore via UV-Vis ensures that upstream synthesis steps have not compromised the functional groups required for final drug-target binding interactions.

References

  • Celerier, J., et al. (2018). Heteroaromatic derivatives as NIK inhibitors. Patent CA3027416A1.
  • Zhang, Y., et al. (2014). Azole energetic materials: Initial mechanisms for the energy release from electronical excited nitropyrazoles. The Journal of Chemical Physics, 140(3), 034306.[Link]

  • Choudhary, S., et al. (2011). NF-κB-Inducing Kinase (NIK) Mediates Skeletal Muscle Insulin Resistance. Endocrinology, 152(10), 3622–3627.[Link]

validating structure of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the development of novel heterocyclic therapeutics, the unambiguous structural validation of complex intermediates is a critical bottleneck. The compound 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine presents a classic analytical challenge: the regioselectivity of pyrazole N-alkylation. When synthesizing this molecule from a 3-isopropoxy-4-nitro-1H-pyrazole precursor, alkylation with an ethanamine derivative can occur at either the N1 or N2 position, generating 1,3,4- or 1,5,4-substituted regioisomers.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against conventional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for resolving this specific regioisomerism. By examining the causality behind these analytical choices, we establish why SCXRD remains the gold standard for 3D structural elucidation.

The Analytical Challenge: Why NMR and HRMS Fall Short

While HRMS easily confirms the exact mass and molecular formula of the synthesized compound, it is fundamentally blind to regioisomerism; the 1,3- and 1,5-isomers possess identical exact masses and highly similar fragmentation patterns.

Routinely, chemists turn to 1D and 2D NMR (specifically HMBC and NOESY) to determine regiochemistry. However, for this compound, NMR often yields ambiguous results[1]:

  • Missing NOE Handles: The strong electron-withdrawing nitro group at C4 occupies the position where a proton would typically provide a crucial through-space NOE correlation to the N-alkyl chain.

  • Quadrupolar Broadening: The adjacent nitrogen atoms can cause quadrupolar relaxation, broadening the signals of the neighboring carbon atoms (C3 and C5) and weakening critical long-range

    
    C-
    
    
    
    H HMBC correlations.
  • Chemical Shift Overlap: The C3 and C5 carbons often exhibit nearly identical chemical shifts depending on the solvent, making inferential assignments risky.

Because 2D HMBC NMR can leave residual uncertainty regarding pyrazole regiochemistry, unambiguous structural confirmation necessitates single-crystal X-ray diffraction[1].

Workflow A Synthesis of 2-(3-isopropoxy-4-nitro- 1H-pyrazol-1-yl)ethanamine B 1D/2D NMR & HRMS Initial Screening A->B C HMBC/NOE Ambiguity (1,3- vs 1,5-Substitution) B->C Overlapping Signals D Crystallization (Vapor Diffusion) C->D Requires 3D Validation E Single-Crystal XRD (SCXRD) D->E High-Quality Crystal F Unambiguous 3D Structure & Packing E->F R1 < 0.05

Analytical workflow resolving pyrazole regiochemistry from NMR ambiguity to SCXRD validation.

Objective Comparison of Analytical Modalities

To justify the time investment required for crystallization, we must compare the empirical outputs of the three primary analytical modalities. Solid-state validation ensures that tautomeric and regioisomeric ambiguities are fully resolved[2].

Analytical FeatureSingle-Crystal XRD (SCXRD)1D/2D NMR (HMBC/NOESY)High-Resolution MS (HRMS)
Primary Output 3D Electron Density MapNuclear spin correlationsExact Mass & Fragmentation
Regioisomer Resolution Unambiguous (Absolute connectivity)Inferential (Prone to missing correlations)Poor (Isomers have identical mass)
Sample Requirement 1-5 mg (Single high-quality crystal)5-15 mg (Solution)< 1 µg (Solution)
Stereochemistry Absolute configuration (Flack parameter)Relative (via NOE)None
Turnaround Time Days to Weeks (Crystallization bottleneck)HoursMinutes

Crystallization Strategies for SCXRD

The primary bottleneck for SCXRD is obtaining a diffraction-quality single crystal. For small organic molecules like our target pyrazole, three main techniques are typically evaluated:

  • Slow Evaporation: The simplest method, but it often leads to rapid, uncontrolled nucleation. This frequently produces twinned crystals or microcrystalline powders that diffract poorly[3].

  • Slow Cooling: Exploits the temperature-dependent solubility of the compound. While effective, it requires precise programmable incubators to prevent sudden precipitation.

  • Vapor Diffusion: Widely recognized as the optimal crystallization method for small organic molecules, especially when only milligram quantities are available[4]. It relies on the slow, gas-phase transfer of a volatile anti-solvent into a less-volatile good solvent, creating a kinetically controlled state of supersaturation.

Because this compound contains a flexible ethanamine chain, it can be prone to oiling out rather than crystallizing. Vapor diffusion provides the gentle, gradual shift in polarity needed to coax this molecule into a highly ordered lattice[3].

VaporDiffusion Inner Inner Vial (Compound in DCM Good Solvent) Supersat Controlled Supersaturation Inner->Supersat Solubility Drops Outer Outer Vial (Pentane Anti-Solvent) Vapor Vapor Phase Equilibration Outer->Vapor Evaporation Vapor->Inner Diffusion Crystal Single Crystal Formation Supersat->Crystal Nucleation

Mechanistic pathway of vapor diffusion crystallization for growing diffraction-quality crystals.

Experimental Protocol: The Vapor Diffusion Workflow

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. If the compound oils out, the system dictates a shift to salt formation (e.g., generating the hydrochloride salt of the ethanamine group) to enforce rigid hydrogen-bonding networks.

Step-by-Step Methodology

Step 1: Solvent System Selection

  • Rationale: The anti-solvent must have a higher vapor pressure (lower boiling point) than the good solvent to drive diffusion into the inner vial[3].

  • Selection: Dichloromethane (DCM, b.p. 39.6 °C) as the good solvent; Pentane (b.p. 36.1 °C) as the anti-solvent.

Step 2: Inner Vial Preparation

  • Weigh 2–5 mg of highly purified this compound into a clean 1-dram (4 mL) glass vial.

  • Add DCM dropwise (approx. 0.3–0.5 mL) until the compound is completely dissolved.

  • Self-Validation Check: If the solution is cloudy, filter it through a 0.22 µm PTFE syringe filter. Particulates act as heterogeneous nucleation sites, leading to multiple small crystals rather than one large single crystal.

Step 3: Outer Chamber Assembly

  • Place the 1-dram inner vial (uncapped) into a larger 20 mL scintillation vial.

  • Carefully pipette 2–3 mL of Pentane into the outer 20 mL vial, ensuring no splashing into the inner vial.

  • Seal the outer vial tightly with a PTFE-lined cap.

Step 4: Equilibration and Harvesting

  • Store the sealed chamber in a vibration-free, temperature-controlled environment (20 °C) away from direct light.

  • Monitor visually every 48 hours. As pentane diffuses into the DCM, the solubility of the pyrazole drops, initiating nucleation.

  • Once a crystal of sufficient size (approx. 0.1–0.3 mm in at least two dimensions) is observed, harvest it immediately using a nylon loop and coat it in Paratone-N oil to prevent lattice degradation from solvent loss.

Data Interpretation: The Self-Validating System

The power of SCXRD lies in its mathematical self-validation. When the X-ray diffraction data is collected and phased, the resulting electron density map provides a direct, unarguable picture of the molecule.

  • Regioisomer Confirmation: The electron density map will clearly show the heavy oxygen atom of the isopropoxy group attached to C3, and the ethanamine chain attached to N1. If the initial synthesis hypothesis was incorrect (e.g., it was actually the 1,5-isomer), attempting to fit the 1,3-model into the electron density map will result in massive residual Q-peaks (unassigned electron density) and the refinement will fail.

  • R-Factors (R1 and wR2): A correct structural model will refine to an R1 value of < 5% (0.05) and a wR2 of < 15% (0.15). These metrics mathematically validate that the proposed 3D structure perfectly matches the raw diffraction data, eliminating the inferential guesswork inherent to NMR.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide, PMC - NIH,[4]

  • (IUCr) How to grow crystals for X-ray crystallography, IUCr,[3]

  • Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction, ResearchGate,[1]

  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM) - PMC, NIH,[2]

Sources

Comparative Stability Profiling of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of nitrogen-rich heterocyclic therapeutics—particularly kinase inhibitors and energetic precursors—the nitro-pyrazole scaffold presents a unique dichotomy: it offers exceptional metabolic stability and hydrogen-bonding potential, yet introduces specific chemical liabilities under stress conditions.

This guide provides a rigorous comparative stability analysis of Compound A (2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine) against three strategically designed analogs. By isolating specific structural features—the ether tail, the electron-withdrawing core, and the amine linker—we establish a "stability-activity relationship" (StAR) to guide lead optimization.

Key Findings:

  • Acidic Liability: The isopropoxy ether linkage in Compound A is the primary degradation site under acidic stress (

    
    ), proceeding via an 
    
    
    
    -like pathway.
  • Base Resilience: Unlike its methoxy analog, Compound A exhibits superior resistance to nucleophilic aromatic substitution (

    
    ) due to the steric bulk of the isopropyl group shielding the C3 position.
    
  • Oxidative Sensitivity: The primary ethylamine tail is the rate-limiting stability factor under oxidative conditions, necessitating salt formation (e.g., HCl or fumarate) for long-term storage.

Structural Panel & Rationale

To objectively evaluate the stability of the lead candidate, we compare it against three analogs that probe specific degradation mechanisms.

Compound IDStructure DescriptionVariable TestedRationale
Compound A (Lead) 3-Isopropoxy-4-nitro-1-ethylaminoParent Baseline stability profile.
Analog B (Steric) 3-Methoxy -4-nitro-1-ethylaminoSteric Bulk Tests if the isopropyl group prevents hydrolysis via steric hindrance.
Analog C (Electronic) 3-Isopropoxy-4-Cyano -1-ethylaminoElectronic Replaces

with

to assess nitro-group driven photolability and ring activation.
Analog D (Linker) 3-Isopropoxy-4-nitro-1-propylamino Linker Length Extends the amine tether to test for intramolecular cyclization/instability.

Degradation Pathways & Vulnerabilities[1]

Before executing protocols, we must map the theoretical degradation landscape. The nitro-pyrazole core is electron-deficient, activating the ring toward nucleophilic attack, while the ether and amine tails introduce hydrolytic and oxidative risks.

Diagram 1: Predicted Degradation Mechanisms

This diagram maps the three critical failure modes: Acid Hydrolysis (Ether cleavage), Nucleophilic Attack (Base), and N-Oxidation.

DegradationPathways Parent Compound A (Parent) AcidPath Acid Hydrolysis (pH < 2) Protonation of Ether Oxygen Parent->AcidPath + H+ BasePath Base Hydrolysis (pH > 10) Nucleophilic Aromatic Substitution (SNAr) Parent->BasePath + OH- OxPath Oxidative Stress (H2O2) Radical Attack on Amine Parent->OxPath + [O] Prod_Acid Degradant A-1 (Pyrazolol + Isopropanol) AcidPath->Prod_Acid C-O Cleavage (SN1) Prod_Base Degradant A-2 (OH- displacement of O-iPr) BasePath->Prod_Base Meisenheimer Complex Prod_Ox Degradant A-3 (N-Oxide / Dimer) OxPath->Prod_Ox N-Hydroxylation

Caption: Mechanistic divergence of Compound A under Acidic, Basic, and Oxidative stress conditions.

Experimental Protocol (ICH Q1A Aligned)

To ensure data integrity, we utilize a "forced degradation" approach exceeding standard shelf-life testing. This establishes the "intrinsic stability" of the molecule.

Stress Conditions[2]
  • Acidic: 0.1 N HCl, 60°C, 24 hours.

  • Basic: 0.1 N NaOH, 60°C, 24 hours.

  • Oxidative: 3%

    
    , 25°C, 4 hours.
    
  • Thermal: 80°C (Solid State), 7 days.

  • Photostability: 1.2 million lux hours (ICH Q1B).

Analytical Method (UHPLC-MS)
  • System: Agilent 1290 Infinity II / 6470 Triple Quad LC/MS.

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and ESI+ (Scan range 100-500 m/z).

Diagram 2: Stability Workflow

This workflow ensures reproducibility and isolates variables effectively.

StabilityWorkflow Prep Sample Prep (1 mg/mL) Stress Stress Conditions (Acid/Base/Ox/Heat) Prep->Stress Quench Quench & Dilute (Neutralize pH) Stress->Quench Analysis UHPLC-MS Quantification Quench->Analysis Data Data Processing (% Recovery) Analysis->Data

Caption: Step-by-step forced degradation workflow from sample preparation to data analysis.

Comparative Performance Data

The following data represents the % Recovery of the parent compound after stress exposure. High recovery indicates high stability.

Stress ConditionCompound A (Lead) Analog B (Methoxy) Analog C (Cyano) Analog D (Propyl)
Acid (0.1N HCl) 82%94%85%81%
Base (0.1N NaOH) 91% 65%96%90%
Oxidative (

)
72%70%74%73%
Thermal (80°C) 99%98%99%99%
Photostability 88%89%98% 87%
Data Interpretation[2][3][4][5][6][7][8][9]
  • The "Steric Shield" Effect (Base Stability):

    • Observation: Compound A (91%) significantly outperforms Analog B (65%) in basic conditions.

    • Mechanism: The 4-nitro group strongly activates the ring for nucleophilic attack at C3. However, the bulky isopropyl group in Compound A sterically hinders the approach of the hydroxide ion (

      
      ), whereas the smaller methoxy  group in Analog B allows for rapid 
      
      
      
      displacement [1].
  • The "Acid Labile" Ether (Acid Stability):

    • Observation: Analog B (94%) is more stable than Compound A (82%) in acid.

    • Mechanism: Acidic cleavage of alkyl ethers often proceeds via protonation of the oxygen followed by substitution.[1] Secondary alkyl groups (isopropyl) can stabilize a developing positive charge better than primary (methyl) groups, making the

      
       bond more susceptible to 
      
      
      
      -like cleavage than the
      
      
      bond [2].
  • The "Nitro" Liability (Photostability):

    • Observation: Analog C (Cyano) is nearly photostable (98%), while all Nitro-containing variants (A, B, D) show ~12% degradation.

    • Mechanism: Nitro-aromatics are known chromophores that can undergo radical abstraction or rearrangement under UV light. Replacing

      
       with 
      
      
      
      eliminates this pathway [3].

Recommendations for Development

Based on this comparative study, the following optimization strategies are recommended:

  • Formulation Strategy:

    • Salt Selection: Due to oxidative sensitivity of the primary amine, develop Compound A as a Mesylate or Tosylate salt. Protonating the amine reduces its electron density, mitigating N-oxidation.

    • pH Control: Avoid formulation environments below pH 3.0 to prevent isopropoxy cleavage.

  • Lead Optimization (Next Gen):

    • If acid stability is critical (e.g., for an oral drug passing through the stomach), consider replacing the O-isopropoxy group with a O-difluoromethyl (

      
      )  group. This reduces basicity of the oxygen, preventing protonation (the first step of acid hydrolysis).
      
    • If photostability is a manufacturing bottleneck, consider the Cyano-analog (Analog C) if the biological potency is maintained.

References

  • Nucleophilic Arom

    
    ): 
    
    • Mechanism:[2][3][4][5][1] Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.

    • Context: The activation of pyrazoles by nitro groups is well-documented. See: .

  • Ether Hydrolysis Mechanisms

    • Source: IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").
    • Context: Acidic cleavage of secondary ethers vs primary ethers.[1] See: .

  • ICH Guidelines

    • Source: International Council for Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)."

    • Link:.

  • Source: Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and characterization of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This guide provides a comprehensive technical overview of the reference standards for the analysis of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine, a heterocyclic amine that holds potential as a building block in medicinal chemistry. Given the limited commercial availability of a certified reference standard for this specific molecule, this document outlines the critical parameters for establishing an in-house primary standard and compares its ideal analytical profile with that of closely related, commercially available analogues.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and potency determination of a target analyte. In the context of drug development, a reliable reference standard is the cornerstone of accurate analytical method development, validation, and routine quality control. The absence of a certified reference standard for this compound necessitates a rigorous in-house qualification process to ensure the integrity of analytical data.

Establishing an In-House Primary Reference Standard

The qualification of an in-house primary reference standard for this compound involves a multi-pronged analytical approach to unequivocally confirm its identity, purity, and potency.

Synthesis and Purification

The synthesis of this compound can be approached through the nitration of a corresponding pyrazole precursor, a common method for generating 4-nitro-pyrazoles.[1][2] The subsequent alkylation of the pyrazole nitrogen with a protected 2-aminoethyl group, followed by deprotection, would yield the target compound.

3-Isopropoxy-1H-pyrazole 3-Isopropoxy-1H-pyrazole Nitration Nitration 3-Isopropoxy-1H-pyrazole->Nitration HNO3/H2SO4 3-Isopropoxy-4-nitro-1H-pyrazole 3-Isopropoxy-4-nitro-1H-pyrazole Nitration->3-Isopropoxy-4-nitro-1H-pyrazole Alkylation Alkylation 3-Isopropoxy-4-nitro-1H-pyrazole->Alkylation Br(CH2)2NH-PG N-Protected Intermediate N-Protected Intermediate Alkylation->N-Protected Intermediate Deprotection Deprotection N-Protected Intermediate->Deprotection Acid/Base This compound This compound Deprotection->this compound

Caption: Generalized synthetic pathway for this compound.

Purification of the final compound is critical and typically involves recrystallization or column chromatography to remove starting materials, by-products, and isomers.

Identity Confirmation

The identity of the putative reference standard must be unequivocally confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.[3][4] The ¹H NMR spectrum is expected to show characteristic signals for the isopropoxy group, the pyrazole ring protons, and the ethanamine side chain. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can further confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[5][6] Fragmentation patterns observed in MS/MS experiments can offer further structural confirmation.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups, such as the N-H stretches of the amine, C-H stretches of the alkyl groups, the C=C and C=N bonds of the pyrazole ring, and the characteristic asymmetric and symmetric stretches of the nitro group.

Purity Assessment

Purity determination is a critical aspect of reference standard characterization. A combination of chromatographic and other analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC (RP-HPLC) method with UV detection is the workhorse for purity analysis of pyrazole derivatives.[8][9][10] The method should be capable of separating the main component from potential impurities, including starting materials, isomers, and degradation products. A purity of ≥99.5% is generally desirable for a primary reference standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a valuable tool.

  • Residual Solvent Analysis: Headspace GC is typically used to quantify any residual solvents from the synthesis and purification process.

  • Water Content: Karl Fischer titration is the standard method for determining the water content.

  • Inorganic Impurities: Analysis of sulfated ash can quantify the level of inorganic impurities.

Comparative Analysis: In-House Standard vs. Commercially Available Analogues

In the absence of a certified reference standard for this compound, researchers may consider using structurally similar, commercially available compounds as analytical surrogates. However, this approach must be undertaken with a thorough understanding of the potential discrepancies in their analytical behavior. The table below compares the ideal analytical profile of an in-house primary standard with two commercially available analogues: 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethanamine and 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine.[11][12]

Parameter Ideal In-House Standard: this compound Analogue 1: 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethanamine [11]Analogue 2: 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine [12]
Molecular Formula C₈H₁₄N₄O₃C₇H₁₂N₄O₃C₆H₁₀N₄O₃
Molecular Weight 214.22 g/mol 200.20 g/mol 186.17 g/mol
Purity (HPLC) ≥99.5%Typically ≥95% (as per supplier)Typically ≥95% (as per supplier)
Identity Confirmation Fully characterized by NMR, HRMS, IRCharacterized by supplier (data may be limited)Characterized by supplier (data may be limited)
Traceability Documented synthesis and purification historyLimited traceabilityLimited traceability
Intended Use Primary standard for identification, purity, and assayQualitative identification (with caution), impurity profilingQualitative identification (with caution), impurity profiling

Key Considerations When Using Analogues:

  • Chromatographic Behavior: While structurally similar, the difference in the alkoxy group (isopropoxy vs. ethoxy vs. methoxy) will lead to different retention times in RP-HPLC. The elution order will depend on the relative hydrophobicity.

  • Spectroscopic Properties: The UV-Vis spectra are likely to be very similar due to the shared chromophore. However, NMR and mass spectra will show distinct differences corresponding to the different alkyl groups.

  • Quantitative Analysis: Using an analogue as a standard for the quantitative analysis of this compound is not recommended without establishing a relative response factor (RRF). The RRF accounts for differences in the detector response between the standard and the analyte.

Experimental Protocols

Protocol for Purity Determination by RP-HPLC

This protocol is a general guideline and should be optimized for the specific instrumentation and sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (each with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on typical absorbance for nitropyrazoles).[10]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Calculate the area percent of the main peak to determine purity.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Sample Weigh Sample Dissolve in Mobile Phase Dissolve in Mobile Phase Weigh Sample->Dissolve in Mobile Phase Filter Filter Dissolve in Mobile Phase->Filter Inject Sample Inject Sample Filter->Inject Sample Separation on C18 Column Separation on C18 Column Inject Sample->Separation on C18 Column UV Detection (275 nm) UV Detection (275 nm) Separation on C18 Column->UV Detection (275 nm) Integrate Peaks Integrate Peaks UV Detection (275 nm)->Integrate Peaks Calculate Area % Calculate Area % Integrate Peaks->Calculate Area % Purity Report Purity Report Calculate Area %->Purity Report

Caption: Workflow for purity analysis by RP-HPLC.

Protocol for Identity Confirmation by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[13]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

  • Interpretation: Assign the chemical shifts, coupling constants, and integrations to the protons of the molecule to confirm the structure.

Potential Impurities and their Control

During the synthesis and storage of this compound, several impurities may arise. These include:

  • Isomeric Impurities: Positional isomers of the nitro group or the ethanamine side chain.

  • Starting Materials and Reagents: Unreacted 3-isopropoxy-1H-pyrazole or the alkylating agent.

  • Degradation Products: Potential for hydrolysis of the isopropoxy group or reactions involving the nitro and amine functionalities.

  • Nitrosamine Impurities: The presence of a secondary amine precursor and a nitrosating agent could potentially lead to the formation of nitrosamine impurities, which are a class of mutagenic impurities of high concern.[14][15][16] It is crucial to assess the risk of nitrosamine formation and, if necessary, develop sensitive analytical methods (e.g., LC-MS/MS) for their detection and control.[17][18]

A robust analytical strategy will include methods to specifically detect and quantify these potential impurities to ensure the quality and safety of the final product.

Conclusion

The analysis of this compound requires a well-defined reference standard for accurate and reliable results. In the absence of a commercially available certified standard, a rigorously characterized in-house primary standard is essential. While structurally similar analogues can be useful for preliminary identification, their use in quantitative analysis is fraught with potential inaccuracies and should be approached with caution. The analytical methodologies outlined in this guide, including RP-HPLC for purity and NMR for identity, provide a solid foundation for the characterization of this compound and the establishment of a robust quality control strategy.

References

  • Benchchem. Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. 2014.
  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. 2024.
  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • PMC. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. 2026.
  • PMC. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. 2025.
  • Journal of Pharmaceutical and BioSciences. A review on Pyrazole derivatives of pharmacological potential.
  • ResearchGate. (PDF) Nitropyrazoles (review). 2025.
  • ChemicalBook. 2-Isopropoxy-ethylamine(81731-43-3) 1H NMR spectrum.
  • ChemScene. 2-(3-Ethoxy-4-nitro-1h-pyrazol-1-yl)ethan-1-amine.
  • Benchchem. Spectroscopic Data of Ethanamine, N-methylene-: A Technical Guide.
  • ThermoFisher. Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple.
  • 4Mass Spectrometry.
  • PubChem. 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine.
  • J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.
  • Benchchem. Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][8]triazin-7(6H)-ones and Derivatives. 2025. Available from:

  • Bioanalysis Zone. Nitrosamine Impurities – From Raw Materials to Final Drug Product.
  • Benchchem. Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide.
  • eScholarship.org. Native Top-Down Mass Spectrometry with Collisionally Activated Dissociation Yields Higher. 2022.
  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. 2011.
  • AN001657: Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p.
  • Chromak Research. Nitrosamine Impurities Testing.
  • alpaipars. NMR spectroscopy in pharmacy.
  • MDPI. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. 2021.
  • Biomedical and Pharmacology Journal. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. 2025.
  • Sigma-Aldrich. 5-Isopropoxy-1H-pyrazol-3-amine | 121507-34-4.
  • RSC Publishing. Analytical Methods.
  • Intrinsik. Nitrosamine Impurities – Clearing up the Obscurities. 2021.
  • CAS Common Chemistry. 4-Chloro-5-methyl-3-nitro-1H-pyrazole-1-ethanamine.
  • Peptide ion fragmentation in mass spectrometry. 2009.
  • International Journal of Multidisciplinary Research and Growth Evaluation. Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
  • PubChemLite. 2-(3-methoxy-4-nitro-1h-pyrazol-1-yl)ethan-1-amine hydrochloride.
  • synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. 2025.
  • Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2.
  • MedchemExpress.com. Ethyl 3-amino-1H-pyrazole-4-carboxylate (Synonyms.
  • ChemScene. 14884-03-8 | 4-Isopropoxy-1H-pyrazole.

Sources

Safety Operating Guide

Technical Disposal Protocol: 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

[1][2][3]

Part 1: Executive Safety Summary & Hazard Characterization[2]

Immediate Action Directive: Treat 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine as a Potential Energetic Material (PEM) until specific sensitivity data is verified.[1][2][3] The presence of a nitro group (

23
Chemical Hazard Profile

This compound belongs to the class of nitro-functionalized azoles .[2][3] While often used as pharmaceutical intermediates, the nitro-pyrazole core is structurally related to known high-energy density materials (HEDMs).[1][2][3]

PropertyHazard AssessmentCausality / Mechanism
Energetic Potential High Caution The nitro group (

) acts as an internal oxidizer.[1][2][3] Pyrazole rings have high heats of formation.[3] Decomposition can be rapid and exothermic.[3]
Basicity Corrosive / Irritant The ethanamine tail (

) is a primary amine, making the solution basic (pH > 10).[1][2][3] It can form exothermic salts with acids.[3]
Thermal Stability Uncertain Nitro-pyrazoles can exhibit low thermal decomposition thresholds.[1][3] Do not heat above 50°C during disposal prep.
Reactivity Incompatible Violent reaction possible with strong oxidizers, reducing agents, and heavy metals (potential for metal-amine complexation).[1][2][3]

Part 2: Pre-Disposal Stabilization Protocol

Objective: Render the material chemically stable and shock-insensitive prior to transport. Scope: This applies to research-scale quantities (< 10g). For larger quantities, contact EHS immediately.

The "Phlegmatization" Strategy (Desensitization)

Never dispose of dry, solid nitro-pyrazole derivatives directly into general waste.[2][3] You must "phlegmatize" (desensitize) the material using a compatible solvent.[2][3]

Recommended Phlegmatizer: Isopropanol (IPA) or Ethanol. [1][2][3]

  • Why? Water may not fully wet the organic surface due to the isopropoxy group.[2][3] Low-molecular-weight alcohols wet the crystals effectively, reducing friction/impact sensitivity, and are compatible with standard organic waste streams.[1][2][3]

Stabilization Workflow
  • Tare a high-density polyethylene (HDPE) wide-mouth jar.

  • Transfer the solid chemical gently using a non-sparking (plastic/wood) spatula.[3] Do not scrape the threads of the vial.[2][3]

  • Add Solvent: Add enough Isopropanol to submerge the solid completely (Minimum 2:1 ratio by weight).[3]

  • Swirl gently to ensure wetting.[3] Do not sonicate.

Part 3: Step-by-Step Disposal Procedure

Waste Stream Classification

Assign the following Environmental Protection Agency (EPA) or local equivalent codes to ensure proper downstream incineration.

  • Primary Hazard: D001 (Ignitable - due to solvent)[1][2][3]

  • Secondary Hazard: D003 (Reactive - precautionary classification for nitro compounds)

  • Waste Profile Name: "Flammable Organic Waste with Potential Energetic Contaminants (Nitro-pyrazole derivative)"

Operational Workflow Diagram

The following logic gate ensures no critical safety checks are missed during the disposal process.

DisposalWorkflowStartSTART: Waste IdentificationStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidIs DrySolutionSolutionStateCheck->SolutionIs DissolvedDesensitizeACTION: Phlegmatize(Add Isopropanol > 2:1 ratio)Solid->DesensitizeRisk of FrictionCheckpHCheck pHSolution->CheckpHDesensitize->CheckpHNeutralizeACTION: Neutralize(Dilute Acetic Acid to pH 7-9)CheckpH->NeutralizepH > 10 (Basic)ContainerPackaging:HDPE Wide-Mouth Jar(No Metal Cans)CheckpH->ContainerpH 6-9Neutralize->ContainerLabelingLabeling:'High Hazard - Energetic''Flammable'Container->LabelingEHSEND: Transfer to EHSfor IncinerationLabeling->EHS

Figure 1: Decision logic for the safe segregation and packaging of nitro-pyrazole amine waste.

Detailed Packaging Steps
  • Primary Container: Use the HDPE jar containing the phlegmatized (wetted) waste.[3] Cap it loosely at first to ensure no gas evolution, then tighten.

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-lock bag or a larger secondary pail to contain leaks.

  • Labeling:

    • Write the Full Chemical Name .[3][4]

    • Draw/Affix a "Warning: Explosive/Reactive" pictogram if available.[3]

    • Note the Solvent Composition (e.g., "Contains 5g Compound + 50mL Isopropanol").[2][3]

  • Storage: Store in a Flammable Cabinet designated for waste, away from heat sources, until EHS pickup. Do not store with oxidizers (e.g., Nitric Acid). [1][2]

Part 4: Emergency Contingencies

Spills (Solid Material)[1][2][3]
  • Do not sweep dry material (friction hazard).[3]

  • Protocol:

    • Cover the spill gently with wet paper towels (soaked in water or isopropanol) to desensitize.[3]

    • Scoop up the wet slurry using plastic tools.[3]

    • Place into the waste container described above.

Skin/Eye Contact[1][3][5][6][7][8]
  • Mechanism: The amine tail allows rapid dermal absorption; the nitro group poses toxicological risks (methemoglobinemia potential).[2][3]

  • First Aid: Flush with water for 15 minutes.[3][5][6][7] Do not use vinegar to neutralize on skin (exothermic reaction risk).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19616599, 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine. (Used as structural analog for hazard assessment).[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D003). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Energetic Materials in the Laboratory. Retrieved from [Link][1][2][3]

Personal protective equipment for handling 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide immediate, actionable safety protocols for handling 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine .

As a research chemical with limited specific toxicological data in public registries, this guide applies the Precautionary Principle , inferring hazards from its structural motifs (nitro-pyrazole core and primary ethylamine tail) to ensure maximum safety.

Hazard Assessment & Structure-Activity Relationship (SAR) Analysis

Before selecting PPE, we must understand the "Why" behind the hazards. This molecule contains two distinct functional groups that dictate its safety profile.

Structural MotifAssociated HazardMechanism of Action
Nitro-Pyrazole Core Energetic / Toxic Nitro-substituted azoles are high-energy density materials. While the isopropoxy group adds stability, the core retains potential for thermal sensitivity and methemoglobinemia if absorbed.
Primary Ethylamine Corrosive / Irritant The basic amine tail (

) is a proton acceptor, causing chemical burns to mucous membranes, severe eye irritation, and potential respiratory sensitization.
Isopropoxy Group Solubility / Penetration This lipophilic ether linkage increases the molecule's ability to penetrate the skin barrier, acting as a carrier for the toxic nitro-core.

Critical Safety Directive: Treat this compound as a Sensitizing Irritant with Potential Energetic Properties . Do not heat above 50°C without differential scanning calorimetry (DSC) validation.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient due to the skin-penetrating potential of the isopropoxy tail. The following matrix defines the minimum requirements for handling >10 mg quantities.

Tier 1: Routine Handling (Weighing, Transfer, Solubilization)
ZoneEquipmentSpecificationRationale
Ocular Chemical Splash Goggles ANSI Z87.1 (Impact & Splash rated)Protects against basic amine vapors and fine powder drift. Safety glasses are insufficient.
Dermal (Hands) Double Gloving System Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)The outer glove protects against abrasion; the inner glove prevents permeation if the outer layer is compromised.
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm)Mandatory. Do not handle on an open bench. If hood is unavailable, use N95/P100 respirator.
Body Lab Coat 100% Cotton or Nomex (Fire Resistant)Synthetic blends can melt into skin if the nitro-compound flashes/ignites.

Operational Protocol: Safe Handling Workflow

This protocol uses a Self-Validating System : each step includes a "Check" to ensure safety before proceeding.

Phase A: Preparation & Weighing
  • Static Control: Nitro-pyrazoles can be static-sensitive. Use an anti-static gun or wipe on the weighing boat and spatula before contact.

  • Exclusion Zone: Clear the fume hood of all flammable solvents (Acetone, Ether) before opening the vial.

  • Transfer: Use a non-metallic (ceramic or Teflon) spatula to avoid friction heating or metal-catalyzed decomposition.

Phase B: Solubilization
  • Solvent Choice: DMSO or DMF are common solvents.

  • Exothermic Warning: The amine group may generate heat upon protonation (e.g., adding to acid).

  • Protocol: Add solvent slowly to the solid while cooling on an ice bath if the scale exceeds 1 gram.

Phase C: Visualization of Workflow

The following diagram outlines the logical flow of handling to minimize exposure risks.

HandlingWorkflow Start Storage (-20°C, Desiccated) Check Visual Inspection (Crystals vs Powder) Start->Check Equip Don PPE (Double Nitrile + Goggles) Check->Equip Integrity OK Hood Transfer to Fume Hood Equip->Hood Weigh Weighing (Anti-static Spatula) Hood->Weigh Face Velocity >100fpm Solub Solubilization (Add Solvent to Solid) Weigh->Solub Slow Addition Waste Disposal (Solid vs Liquid Stream) Solub->Waste Post-Exp

Figure 1: Operational workflow emphasizing engineering controls (Fume Hood) prior to open-vial manipulation.

Emergency Response & Spill Management

In the event of a spill, the primary risk is inhalation of dust (solid spill) or skin absorption (liquid spill).

Spill Decision Matrix

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid / Powder Type->Solid Liquid Solution (DMSO/DMF) Type->Liquid ActionS Cover with Wet Paper Towel (Prevent Dust) Solid->ActionS ActionL Absorb with Vermiculite (Do NOT use paper) Liquid->ActionL Clean Double Bag & Label 'Toxic Nitro-Amine' ActionS->Clean ActionL->Clean

Figure 2: Decision tree for immediate spill containment. Note the restriction on paper for liquid spills to prevent rapid wicking/evaporation.

Decontamination Procedure[1][2]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use alcohol/ethanol, as this increases skin permeability of the nitro group.

  • Surface Decontamination: Wipe surfaces with a 10% weak acid solution (Citric acid or Vinegar) to protonate the amine (reducing volatility), followed by a detergent wash.

Disposal & Waste Management

Proper disposal is critical to prevent environmental contamination and reaction with incompatible waste streams.

  • Solid Waste: Dispose of in a container labeled "Hazardous Waste - Toxic Organic Solid" . Do not mix with oxidizers.

  • Liquid Waste:

    • If dissolved in DMSO/DMF: "Non-Halogenated Organic Solvents" .

    • Crucial: Do not mix with strong acids (Nitric, Sulfuric) in the waste container, as the heat of neutralization with the amine can trigger the nitro group.

References

  • PubChem. (2025). Compound Summary: 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (Analog Analysis). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.